Product packaging for Azido-PEG9-CH2COOH(Cat. No.:)

Azido-PEG9-CH2COOH

Cat. No.: B11929807
M. Wt: 497.5 g/mol
InChI Key: BHKLKNWRGIHSJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azido-PEG9-CH2COOH (N3-PEG9-COOH) is a heterobifunctional reagent featuring an azide (N3) group at one terminus and a carboxylic acid (COOH) at the other, connected by a hydrophilic 9-unit polyethylene glycol (PEG) spacer . The PEG chain significantly enhances the solubility of conjugated molecules in aqueous media, which is crucial for physiological and experimental conditions . This compound is a valuable tool in bioconjugation and pharmaceutical research. Its primary applications include its use as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and as a non-cleavable linker in the construction of Antibody-Drug Conjugates (ADCs) . The azide group enables efficient "click chemistry" reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules or strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN groups, to form stable triazole linkages . The terminal carboxylic acid can be readily activated with reagents like EDC or HATU to form amide bonds with primary amines, allowing for conjugation to a wide range of biomolecules and probes . Key specifications for this compound include a molecular formula of C20H39N3O11 or C21H41N3O11, a molecular weight of approximately 497.54 or 511.56 g/mol, and a purity of ≥95% . It is typically stored at -5°C or in a freezer, kept in a dry environment, and protected from sunlight to maintain stability . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic procedures. All products are for research purposes unless otherwise stated.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H39N3O11 B11929807 Azido-PEG9-CH2COOH

Properties

Molecular Formula

C20H39N3O11

Molecular Weight

497.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C20H39N3O11/c21-23-22-1-2-26-3-4-27-5-6-28-7-8-29-9-10-30-11-12-31-13-14-32-15-16-33-17-18-34-19-20(24)25/h1-19H2,(H,24,25)

InChI Key

BHKLKNWRGIHSJG-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG9-CH2COOH: Structure, Properties, and Applications in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG9-CH2COOH is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics.[1][2] This polyethylene glycol (PEG)-based linker is characterized by a terminal azide group (N₃) and a carboxylic acid (-COOH) group, separated by a nine-unit PEG chain. The azide functionality allows for highly specific and efficient "click chemistry" reactions, while the carboxylic acid group enables straightforward conjugation to amine-containing molecules.[3] The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[4] This guide provides a comprehensive overview of the chemical structure, properties, and key applications of this compound, complete with experimental protocols and workflow diagrams.

Chemical Structure and Properties

This compound possesses a linear structure comprising three key components: an azide terminus, a flexible nine-unit polyethylene glycol chain, and a carboxymethyl (-CH2COOH) terminus. This distinct architecture allows for orthogonal reactivity, enabling sequential or one-pot conjugation strategies.

The azide group is a key functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are cornerstone reactions of click chemistry.[5] These reactions are prized for their high efficiency, selectivity, and biocompatibility. The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds, a common strategy for linking to proteins, peptides, or other biomolecules.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and its common derivatives.

PropertyThis compoundThis compound t-Bu EsterAzido-PEG9-NHS ester
Molecular Formula C₂₀H₃₉N₃O₁₁C₂₄H₄₇N₃O₁₁C₂₅H₄₄N₄O₁₃
Molecular Weight 497.54 g/mol 553.65 g/mol 608.6 g/mol
Purity >95%>96%98%
Appearance Oil--
Solubility Water, DMSO, DCM, DMF-DCM
Storage Conditions Powder: 2 years at -20°C; In DMSO: 2 weeks at 4°C, 6 months at -80°C--20°C
CAS Number -1984776-40-02801772-87-0

Key Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in several areas of advanced scientific research.

Bioconjugation and PEGylation

The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This compound is an ideal reagent for PEGylation, offering a balance of hydrophilicity and reactive handles for conjugation to biomolecules such as proteins, peptides, and oligonucleotides.

PROTAC Synthesis

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound is frequently employed as a linker in PROTAC synthesis, connecting the target-binding ligand to the E3 ligase ligand. The PEG component of the linker can enhance the solubility and cell permeability of the PROTAC molecule.

Click Chemistry

This compound is a key reagent in click chemistry, a class of reactions known for their high yield, selectivity, and tolerance of a wide range of functional groups. The azide group readily participates in CuAAC with terminal alkynes, forming a stable triazole linkage. This reaction is widely used for labeling and modifying biomolecules in complex biological systems.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and similar azido-PEG linkers.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol describes the conjugation of an alkyne-modified biomolecule to this compound.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, peptide)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Dissolve the alkyne-modified biomolecule in PBS to the desired concentration (e.g., 1 mg/mL).

    • Dissolve this compound in DMSO to a concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule solution with the desired molar excess of the this compound solution.

    • In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes.

  • Click Reaction:

    • Add the premixed CuSO₄/THPTA solution to the biomolecule/azide mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix and incubate the reaction at room temperature for 1-2 hours.

  • Purification:

    • Purify the resulting conjugate using size-exclusion chromatography (SEC) to remove excess reagents.

    • Collect the fractions containing the purified conjugate.

  • Characterization:

    • Analyze the conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation.

Protocol 2: PROTAC Synthesis via Amide Bond Formation and Click Chemistry

This protocol outlines a two-step synthesis of a PROTAC using this compound.

Step 1: Amide Coupling of a Target-Binding Ligand to this compound

Materials:

  • Target-binding ligand with a primary amine

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Dissolve the target-binding ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the azide-functionalized target-binding ligand.

Step 2: Click Chemistry Conjugation to an Alkyne-Modified E3 Ligase Ligand

Materials:

  • Azide-functionalized target-binding ligand from Step 1

  • Alkyne-modified E3 ligase ligand

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent (e.g., t-BuOH/H₂O or DMF)

Procedure:

  • Dissolve the azide-functionalized target-binding ligand (1.0 eq) and the alkyne-modified E3 ligase ligand (1.0 eq) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the final PROTAC by preparative HPLC.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows involving this compound.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry TargetLigand Target-Binding Ligand (with -NH2) AmideCoupling Amide Coupling (HATU, DIPEA, DMF) TargetLigand->AmideCoupling AzidoPEG This compound AzidoPEG->AmideCoupling Intermediate Azide-Functionalized Target Ligand AmideCoupling->Intermediate ClickReaction CuAAC Click Chemistry (CuSO4, NaAsc) Intermediate->ClickReaction E3Ligand Alkyne-Modified E3 Ligase Ligand E3Ligand->ClickReaction PROTAC Final PROTAC Molecule ClickReaction->PROTAC

Caption: Workflow for the synthesis of a PROTAC molecule using this compound.

Bioconjugation_Signaling_Pathway Biomolecule Alkyne-Modified Biomolecule (e.g., Antibody) ClickReaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Biomolecule->ClickReaction AzidoPEG This compound AzidoPEG->ClickReaction Conjugate PEGylated Biomolecule Conjugate ClickReaction->Conjugate Application Downstream Applications (e.g., ADC, Imaging) Conjugate->Application

Caption: General workflow for bioconjugation via click chemistry using this compound.

References

An In-depth Technical Guide to Azido-PEG9-CH2COOH: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the heterobifunctional linker Azido-PEG9-CH2COOH, detailing its chemical and physical properties, core applications in bioconjugation and drug development, and step-by-step experimental protocols for its use.

Core Properties of this compound

This compound is a versatile chemical tool featuring a discrete polyethylene glycol (PEG) spacer of nine ethylene oxide units. This hydrophilic spacer enhances the solubility of conjugated molecules in aqueous media.[1] The molecule is equipped with two distinct terminal functional groups: an azide (-N₃) and a carboxylic acid (-COOH), enabling orthogonal and sequential conjugation strategies.

Physicochemical and Handling Data

The properties of this compound are summarized in the table below. It is important to note that slight variations in molecular formula and weight may exist between suppliers, often related to the specific linkage of the carboxylic acid moiety (e.g., a propanoic acid derivative versus a carboxymethyl group). The data presented here is for the commonly available propanoic acid derivative.

PropertyValueReferences
Molecular Formula C₂₁H₄₁N₃O₁₁[1][2]
Molecular Weight 511.6 g/mol [1]
Purity Typically >95% - 98%[1]
Appearance White to off-white solid or viscous oil
Solubility Soluble in Water, DMSO, DMF, DCM
pKa (Carboxylic Acid) ~4.5 (estimated for a terminal PEG-acid)
Storage Conditions Long-term: -20°C, desiccated
Shipping Conditions Ambient temperature
Chemical Reactivity and Stability

The utility of this compound stems from its dual-ended reactivity. The azide group is stable under a wide range of conditions and reacts selectively with alkynes or cyclooctynes, while the carboxylic acid can be activated to form stable amide bonds with primary amines.

Alkyl azides like the one in this linker are generally stable and not prone to explosion, especially given the high carbon-to-nitrogen ratio of the molecule. However, they should be handled with care and kept away from strong reducing agents (other than those used in specific reactions like the Staudinger ligation), strong acids, and heavy metals, which can lead to the formation of unstable compounds.

G Dual Reactivity of this compound main_molecule This compound azide_group Azide Group (-N₃) main_molecule->azide_group Orthogonal Reactivity cooh_group Carboxylic Acid (-COOH) main_molecule->cooh_group click_chem Click Chemistry azide_group->click_chem triazole Stable Triazole Linkage click_chem->triazole alkyne Alkyne / Cyclooctyne (e.g., DBCO, BCN) alkyne->click_chem amine_coupling Amide Coupling cooh_group->amine_coupling amide Stable Amide Bond amine_coupling->amide amine Primary Amine (-NH₂) (e.g., Lysine on Protein) amine->amine_coupling activators Activators (EDC, HATU) activators->amine_coupling

Dual reactivity of this compound.

Core Applications

This linker is predominantly used in bioconjugation and the synthesis of complex therapeutic molecules.

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies. For instance, the carboxylic acid can be coupled to a lysine residue on the antibody, and the azide can then be used to "click" on a drug molecule that has been modified with an alkyne.

  • PROTACs (Proteolysis-Targeting Chimeras): this compound is a widely used PEG-based linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The defined length of the PEG9 spacer is crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • PEGylation: The hydrophilic PEG chain can be conjugated to proteins, peptides, or small molecules to improve their pharmacokinetic properties, such as increasing solubility, extending circulation half-life, and reducing immunogenicity.

  • Surface Modification: The linker can be used to functionalize surfaces (e.g., nanoparticles, beads) for diagnostic and research applications.

Detailed Experimental Protocols

The following are detailed protocols for the two primary types of reactions involving this compound. Note: These are starting-point protocols and may require optimization for specific molecules.

Protocol 1: EDC/NHS-Mediated Amide Coupling to a Primary Amine

This two-step protocol describes the activation of the carboxylic acid group with EDC and NHS to form a semi-stable NHS ester, which then reacts with a primary amine.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine

  • Anhydrous DMSO or DMF

  • Desalting columns for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Prepare 10 mg/mL stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. Do not store these solutions.

  • Activation of Carboxylic Acid (In-situ):

    • Dissolve your amine-containing molecule in the Coupling Buffer.

    • In a separate reaction tube, dissolve this compound in Activation Buffer.

    • Add a 5 to 10-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Conjugation to Amine:

    • Immediately add the activated this compound solution to your amine-containing molecule solution. A 10 to 20-fold molar excess of the linker to the amine is a good starting point for optimization.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Purification:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes.

    • Remove excess, unreacted linker and byproducts using a desalting column or dialysis, exchanging the buffer to a suitable storage buffer for your molecule.

  • Characterization:

    • Confirm the conjugation using techniques such as MALDI-TOF mass spectrometry (to observe the mass shift) or HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide group and a terminal alkyne, catalyzed by copper(I).

Materials:

  • Azide-functionalized molecule (e.g., the product from Protocol 1)

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Reaction Buffer: PBS, pH 7.4

  • DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water. This solution must be made fresh.

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a reaction tube, dissolve the azide-functionalized molecule in the Reaction Buffer.

    • Add the alkyne-containing molecule. A 2 to 5-fold molar excess of the alkyne over the azide is recommended.

    • Prepare a catalyst premix: in a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio. Let it stand for 2-3 minutes.

    • Add the catalyst premix to the main reaction tube to a final copper concentration of 0.5-1 mM.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM.

  • Incubation and Purification:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

    • The reaction progress can be monitored by LC-MS or HPLC.

    • Purify the final conjugate using size-exclusion chromatography (SEC), dialysis, or another appropriate method to remove the copper catalyst and excess reagents.

Note on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in living systems or with sensitive biomolecules where copper is cytotoxic, a copper-free click reaction can be performed using a strained alkyne (e.g., DBCO, BCN). In this case, no copper sulfate or sodium ascorbate is needed. The azide and strained alkyne are simply mixed in a suitable buffer (e.g., PBS, pH 7.4) and incubated at room temperature or 37°C. Reaction times are typically longer (4-24 hours).

Application Workflow: PROTAC Synthesis and Mechanism

This compound is an ideal linker for synthesizing PROTACs due to its defined length, hydrophilicity, and dual reactivity. The following diagrams illustrate a typical workflow for PROTAC synthesis and the subsequent biological mechanism of action.

G PROTAC Synthesis Workflow cluster_start Starting Materials poi_ligand POI Ligand (with primary amine) step1 Step 1: Amide Coupling (EDC/NHS Chemistry) poi_ligand->step1 e3_ligand E3 Ligand (with alkyne) step2 Step 2: Click Chemistry (CuAAC or SPAAC) e3_ligand->step2 linker This compound linker->step1 intermediate Intermediate: POI-Linker-Azide step1->intermediate intermediate->step2 protac Final PROTAC Molecule step2->protac purification Purification & Characterization (HPLC, LC-MS, NMR) protac->purification

Workflow for synthesizing a PROTAC using this compound.

Once synthesized, the PROTAC hijacks the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein.

G PROTAC Mechanism of Action protac PROTAC ternary Ternary Complex (POI-PROTAC-E3) protac->ternary binds recycle Recycling poi Target Protein (POI) poi->ternary binds e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary binds ternary->protac released ub_poi Polyubiquitinated POI ternary->ub_poi Ub Transfer ub Ubiquitin (Ub) ub->ternary recruited proteasome Proteasome ub_poi->proteasome recognized by degradation Degradation proteasome->degradation

Signaling pathway for PROTAC-mediated protein degradation.

References

Technical Guide: Azido-PEG9-CH2COOH for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the physicochemical properties, applications, and handling of Azido-PEG9-CH2COOH, a heterobifunctional linker critical for innovative bioconjugation and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Attributes

This compound is a versatile tool in the field of bioconjugation, featuring a terminal azide group for "click chemistry" applications and a carboxylic acid for conventional amide bond formation. The polyethylene glycol (PEG) spacer, consisting of nine ethylene glycol units, imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting conjugates.

PropertyValueReference
Molecular Weight 497.54 g/mol [1]
Chemical Formula C20H39N3O11[1]
Purity Typically >96%[2]
Appearance Varies (consult supplier data)
Solubility Soluble in water and most organic solvents[3][4]
Storage Conditions Store at -20°C for long-term stability. Can be stored at 4°C in DMSO for up to two weeks.

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable reagent in several advanced applications:

  • PROTAC Synthesis: As a PEG-based linker, it is instrumental in the synthesis of PROTACs. The linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of proteins of interest. The PEG component can improve the solubility and cell permeability of the PROTAC molecule.

  • Antibody-Drug Conjugates (ADCs): The carboxylic acid can be activated to react with amine groups on antibodies, while the azide group allows for the subsequent attachment of a cytotoxic payload via click chemistry.

  • Peptide and Protein Modification (PEGylation): The attachment of the hydrophilic PEG chain can enhance the therapeutic properties of peptides and proteins by improving their solubility, increasing stability against enzymatic degradation, and prolonging their circulation half-life.

  • Surface Functionalization: The azide and carboxylic acid moieties can be used to immobilize biomolecules onto surfaces for various bioanalytical applications.

Experimental Protocols

Protocol 1: PROTAC Synthesis via Amide Bond Formation and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general two-step process for synthesizing a PROTAC using this compound.

Step 1: Amide Coupling of this compound to an Amine-Containing Ligand (Ligand A)

  • Activation of Carboxylic Acid: In an anhydrous solvent such as dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent). Add a coupling agent like HATU (1.1 equivalents) and an amine base such as DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction: To the activated linker solution, add the amine-containing ligand (Ligand A, 1.0 equivalent), also dissolved in a minimal amount of anhydrous DMF.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature, typically for 12-24 hours. Monitor the progress of the reaction using an appropriate analytical technique, such as liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 5% LiCl solution), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting azide-functionalized intermediate by flash column chromatography.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to an Alkyne-Containing Ligand (Ligand B)

  • Reaction Setup: In a suitable solvent system (e.g., a mixture of t-BuOH and water or DMF), dissolve the azide-functionalized intermediate from Step 1 (1.0 equivalent) and the alkyne-containing ligand (Ligand B, 1.0 equivalent).

  • Catalyst Preparation: In separate vials, prepare fresh aqueous solutions of copper(II) sulfate pentahydrate (CuSO4·5H2O, e.g., 0.1 equivalents) and a reducing agent such as sodium ascorbate (e.g., 0.2 equivalents).

  • Click Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution to initiate the click reaction.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the triazole-linked PROTAC by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final PROTAC product using flash column chromatography or preparative HPLC.

Visualizing the Workflow

The following diagrams illustrate the key chemical transformations and the overall workflow for PROTAC synthesis.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry (CuAAC) A This compound C HATU, DIPEA in DMF A->C B Amine-Ligand A B->C D Azido-PEG9-CO-Ligand A C->D E Azido-PEG9-CO-Ligand A D->E G CuSO4, NaAsc in tBuOH/H2O E->G F Alkyne-Ligand B F->G H Final PROTAC G->H PROTAC_MoA PROTAC PROTAC (Ligand A-Linker-Ligand B) POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary Ub_POI Poly-ubiquitinated POI E3->Ub_POI transfers Ub Ternary->Ub_POI Ub Ubiquitin Ub->E3 Proteasome Proteasome Ub_POI->Proteasome recognized by Degradation Degradation Products Proteasome->Degradation degrades

References

Stability of Azido-PEG9-CH2COOH in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Azido-PEG9-CH2COOH in aqueous solutions. Due to the limited availability of specific quantitative stability data for this particular molecule in publicly accessible literature, this guide synthesizes information based on the known chemical properties and stability of its constituent functional groups: the azide moiety, the polyethylene glycol (PEG) backbone, and the terminal carboxylic acid. This information is intended to guide researchers in handling, storing, and utilizing this reagent effectively in aqueous environments.

Core Concepts of Stability

The stability of this compound in an aqueous solution is influenced by several factors, primarily pH, temperature, and the presence of other chemical agents. Degradation can occur at three main sites within the molecule: the azide terminus, the PEG backbone, and the carboxylic acid terminus. Understanding the potential degradation pathways is crucial for designing experiments, formulating bioconjugates, and ensuring the shelf-life of products containing this linker.

Stability Profile of Functional Moieties

The overall stability of this compound can be inferred from the behavior of its individual components in aqueous media.

Azide Group

Organic azides are generally stable in aqueous solutions under neutral to moderately acidic or basic conditions. They are known to be excellent nucleophiles and are relatively stable towards hydrolysis. However, their stability can be compromised under specific conditions:

  • Strongly Acidic Conditions: In the presence of strong acids, the azide group can be protonated to form hydrazoic acid (HN₃), which is volatile and highly toxic. This is generally not a concern in typical biological buffers.

  • Presence of Reducing Agents: The azide group can be reduced to an amine in the presence of reducing agents like dithiothreitol (DTT) or phosphines (e.g., triphenylphosphine) in a Staudinger ligation. While tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent, it has been reported to be incompatible with azides, leading to their reduction.

  • Light and Heat: Prolonged exposure to light and elevated temperatures should be avoided as they can potentially lead to the decomposition of the azide group.

Polyethylene Glycol (PEG) Backbone

The PEG backbone is known for its high water solubility and general stability in aqueous solutions. However, it is susceptible to oxidative degradation, particularly in the presence of transition metal ions and oxygen. This degradation can lead to chain cleavage and the formation of various byproducts, including aldehydes and carboxylates. The rate of oxidative degradation is influenced by temperature and light. Storing PEG solutions in the dark and at low temperatures can minimize this degradation pathway.[1][2][3]

Carboxylic Acid Group (-CH2COOH)

The acetic acid moiety at the terminus of the PEG chain is a stable functional group. The carboxyl group itself is not prone to hydrolysis under typical aqueous conditions. Its primary reactivity involves deprotonation to the carboxylate form, which is dependent on the pH of the solution. The pKa of a terminal carboxylic acid on a PEG chain is typically in the range of 3-4. Therefore, in most biological buffers (pH ~7.4), the carboxylic acid will exist predominantly in its deprotonated, carboxylate form.

Estimated Stability under Various Aqueous Conditions

While specific kinetic data for this compound is unavailable, the following table summarizes the expected stability based on the properties of its functional groups.

ConditionExpected Stability of this compoundPotential Degradation Pathways
pH
Acidic (pH 3-6)GoodMinimal degradation expected.
Neutral (pH 6-8)GoodMinimal degradation expected. This is the optimal pH range for many bioconjugation reactions involving the carboxylic acid group (after activation).
Basic (pH 8-10)ModeratePotential for slow degradation of the PEG backbone over extended periods, especially in the presence of oxygen and metal ions.
Temperature
4°C (Refrigerated)ExcellentRecommended for long-term storage of aqueous solutions.
25°C (Room Temp)GoodStable for short-term storage and during experimental procedures. Avoid prolonged exposure.
> 40°CPoorIncreased rate of oxidative degradation of the PEG backbone. Potential for azide decomposition at higher temperatures.
Additives
Reducing Agents (e.g., DTT)ModerateAzide group may be slowly reduced to an amine.
Reducing Agents (e.g., TCEP)PoorAzide group is likely to be reduced.
Oxidizing AgentsPoorPEG backbone is susceptible to oxidative cleavage.
Transition Metal IonsModerate to PoorCan catalyze the oxidative degradation of the PEG backbone.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound in a specific aqueous buffer, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Protocol: HPLC-Based Stability Study

Objective: To quantify the degradation of this compound in an aqueous solution over time under specific conditions (e.g., pH, temperature).

Materials:

  • This compound

  • Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with a suitable detector (e.g., UV-Vis, Charged Aerosol Detector (CAD), or Mass Spectrometer (MS))

  • Reversed-phase HPLC column (e.g., C18)

  • Mobile phase A: Water with 0.1% formic acid or trifluoroacetic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid

  • Temperature-controlled incubator or water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous buffer of interest at a known concentration (e.g., 1 mg/mL).

  • Time Zero (T₀) Analysis: Immediately after preparation, inject an aliquot of the solution onto the HPLC system to obtain the initial concentration and purity profile.

  • Incubation: Store the remaining solution under the desired stability testing conditions (e.g., 4°C, 25°C, 40°C). Protect the solution from light.

  • Time Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the sample and analyze it by HPLC under the same conditions as the T₀ sample.

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Calculate the percentage of the remaining compound relative to the T₀ sample.

    • Monitor for the appearance of new peaks, which would indicate degradation products.

    • Plot the percentage of remaining compound versus time to determine the degradation kinetics and estimate the half-life.

HPLC Method Parameters (Example):

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: Since the azide and carboxylic acid groups have weak UV absorbance, a CAD or MS detector is recommended for sensitive and universal detection. If using a UV detector, detection at a low wavelength (e.g., 210-220 nm) may be possible.

Visualization of Concepts

Logical Relationship of Stability Factors

cluster_factors Influencing Factors cluster_molecule This compound cluster_degradation Degradation Pathways pH pH Protonation Protonation (Strong Acid) pH->Protonation Temp Temperature Oxidation Oxidative Cleavage Temp->Oxidation Additives Chemical Additives Reduction Reduction to Amine Additives->Reduction Reducing Agents Additives->Oxidation Oxidizing Agents / Metal Ions Azide Azide Group PEG PEG Backbone COOH Carboxylic Acid Reduction->Azide Oxidation->PEG Protonation->Azide

Caption: Factors influencing the stability of this compound.

Experimental Workflow for Stability Assessment

Prep Prepare Aqueous Solution of this compound T0 T₀ Analysis (HPLC) Prep->T0 Incubate Incubate at Controlled Conditions (Temp, pH, Light) Prep->Incubate Data Data Processing & Kinetic Analysis T0->Data Timepoints Withdraw Aliquots at Time Intervals Incubate->Timepoints Analysis HPLC Analysis Timepoints->Analysis Analysis->Data Result Determine Degradation Rate & Half-Life Data->Result

Caption: Workflow for HPLC-based stability testing.

Conclusion and Recommendations

This compound is a relatively stable molecule in aqueous solutions under commonly used conditions for bioconjugation and in vitro studies. For optimal stability and to ensure the integrity of the reagent, the following practices are recommended:

  • Storage: Store stock solutions in appropriate buffers at -20°C or -80°C for long-term storage. For short-term storage (days to a week), refrigeration at 4°C is recommended.

  • Handling: Avoid repeated freeze-thaw cycles. Protect solutions from prolonged exposure to light and high temperatures.

  • Buffer Selection: Use buffers within a pH range of 6-8 for general use. Avoid strongly acidic or basic conditions.

  • Compatibility: Be mindful of the presence of reducing agents, especially TCEP, which can react with the azide group. If a reduction step is necessary for other components in a reaction mixture (e.g., antibodies), consider the compatibility of the reducing agent with the azide moiety.

  • Quality Control: For critical applications, it is advisable to perform a stability study under the specific experimental conditions to be used, employing a validated analytical method such as HPLC.

By adhering to these guidelines, researchers can confidently utilize this compound in their aqueous-based applications, minimizing the risk of degradation and ensuring the reliability of their experimental outcomes.

References

The Azide Group: A Lynchpin of Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azide functional group (-N₃) has become an indispensable tool in the field of bioconjugation, enabling the precise and stable covalent linking of biomolecules for a vast array of applications, from therapeutic development to advanced cellular imaging. Its remarkable utility stems from a unique combination of properties: it is small, minimizing perturbation of a biomolecule's structure and function; it is virtually absent in biological systems, ensuring its reactivity is orthogonal to native cellular processes; and it possesses remarkable stability in aqueous environments while exhibiting highly selective reactivity with specific partners.[1][2] This guide provides a comprehensive technical overview of the azide group's primary functions in bioconjugation, focusing on the core chemistries, quantitative comparisons, and detailed experimental protocols.

Core Bioconjugation Chemistries Involving the Azide Group

The power of the azide group is harnessed through a select few, highly efficient bioorthogonal reactions. These reactions allow for the specific coupling of an azide-modified molecule to a molecule containing a complementary functional group, even within the complex milieu of a living system.[3] The three cornerstone reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.[2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A quintessential "click chemistry" reaction, CuAAC joins a terminal alkyne and an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole linkage.[1] Developed independently by the Sharpless and Meldal groups, this reaction is prized for its exceptional speed, high yields, and specificity. The reaction's efficiency is dramatically accelerated by a copper(I) catalyst, which is typically generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) using a reducing agent such as sodium ascorbate. The primary drawback of CuAAC is the potential cytotoxicity of the copper catalyst, which can limit its application in living cells, although the use of copper-chelating ligands can mitigate this toxicity.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Azide R1-N₃ (Azide) Triazole 1,4-Triazole Linkage Azide->Triazole Alkyne R2-C≡CH (Terminal Alkyne) Alkyne->Triazole CuI Cu(I) Catalyst Ligand Accelerating Ligand (e.g., THPTA) CuI->Triazole Catalyzes

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity concerns of CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction obviates the need for a copper catalyst by utilizing a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The high ring strain of the cyclooctyne provides the driving force for the [3+2] cycloaddition with an azide, proceeding readily under physiological conditions. SPAAC is highly biocompatible and has become the gold standard for labeling biomolecules in living cells and organisms. While generally slower than CuAAC, the development of increasingly reactive cyclooctynes has significantly improved SPAAC kinetics.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide R1-N₃ (Azide) Triazole Triazole Linkage Azide->Triazole Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->Triazole Spontaneous (No Catalyst) Staudinger_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Azide R1-N₃ (Azide) AzaYlide Aza-ylide Intermediate Azide->AzaYlide Phosphine Engineered Phosphine (with electrophilic trap) Phosphine->AzaYlide Amide Amide Linkage AzaYlide->Amide Intramolecular Rearrangement Bioconjugation_Workflow start Start: Biomolecule of Interest introduce_azide Step 1: Introduce Azide Handle (Metabolic, Enzymatic, or Chemical) start->introduce_azide purify1 Purify Azide-Modified Biomolecule introduce_azide->purify1 reaction Step 2: Bioorthogonal Reaction purify1->reaction cuaac CuAAC (Azide + Alkyne + Cu(I)) reaction->cuaac Fast, High Yield spaac SPAAC (Azide + Strained Alkyne) reaction->spaac Live Cells staudinger Staudinger Ligation (Azide + Phosphine) reaction->staudinger Amide Bond purify2 Step 3: Purify Conjugate (SEC, Dialysis, etc.) cuaac->purify2 spaac->purify2 staudinger->purify2 analysis Step 4: Characterize Conjugate (SDS-PAGE, MS, etc.) purify2->analysis end End: Purified, Characterized Bioconjugate analysis->end

References

The -CH2COOH Terminus: A Gateway to Advanced Bioconjugation with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery and biotechnology, Polyethylene Glycol (PEG) linkers have become indispensable tools for enhancing the therapeutic properties of biomolecules. The strategic functionalization of these linkers is paramount to their efficacy. Among the various terminal functionalities, the carboxymethyl group (-CH2COOH) offers a versatile and robust platform for a multitude of bioconjugation applications. This technical guide delves into the core purpose of the -CH2COOH group on PEG linkers, providing a comprehensive overview of its chemical utility, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biochemical processes.

The Fundamental Role of the Carboxymethyl Group

The defining feature of a PEG linker terminated with a -CH2COOH group is the presence of a terminal carboxylic acid (-COOH). This functional group serves as a highly versatile reactive handle for the covalent attachment of the PEG linker to a wide array of biomolecules, including proteins, peptides, antibodies, and nanoparticles. The primary purpose of this group is to facilitate stable amide bond formation with primary amine groups (-NH2) present on the target molecule, such as the side chain of lysine residues or the N-terminus of a protein.[1][2] This conjugation, often referred to as PEGylation, imparts several beneficial properties to the modified biomolecule.[3][4]

The inherent properties of the PEG chain itself, such as its hydrophilicity, biocompatibility, and ability to create a "stealth" shield, are leveraged through the stable linkage provided by the carboxymethyl group.[3] This modification can lead to:

  • Enhanced Solubility and Stability: The hydrophilic nature of PEG can significantly improve the solubility of hydrophobic drugs and protect the conjugated molecule from enzymatic degradation.

  • Prolonged Circulation Half-Life: The increased hydrodynamic volume of the PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.

  • Reduced Immunogenicity: The PEG chain can mask antigenic sites on the surface of a therapeutic protein, thereby decreasing the likelihood of an immune response.

Quantitative Insights into Carboxymethyl-PEG Conjugation

The efficiency and outcome of PEGylation are influenced by several factors, including the length of the PEG chain and the specific reaction conditions. The following tables summarize quantitative data from various studies to provide a comparative perspective.

Table 1: Impact of PEG Chain Length on the Enzymatic Activity of α-Chymotrypsin

Degree of PEGylation (Number of PEG molecules per enzyme)PEG Molecular Weight (Da)kcat (% of unmodified enzyme)KM (mM)
~2700~80%~0.07
~4700~70%~0.10
~6700~60%~0.15
~22000~80%~0.08
~42000~70%~0.12
~62000~60%~0.18
~25000~80%~0.09
~45000~70%~0.14
~65000~60%~0.19

Data adapted from Rodríguez-Martínez et al. This table demonstrates that while the catalytic turnover (kcat) of α-chymotrypsin decreases with an increasing degree of PEGylation, this effect is largely independent of the PEG molecular weight. However, the Michaelis-Menten constant (KM) shows a slight increase with both the degree of PEGylation and the size of the PEG, suggesting a modest impact on substrate affinity.

Table 2: Comparative Analysis of PEGylation Efficiency for a Model Protein

PEGylation ReagentTarget Residue(s)Typical Degree of PEGylationTypical Yield of Mono-PEGylated ProductAnalytical Method(s)
Activated HO-PEG-OH (via EDC/NHS)Aspartic Acid, Glutamic Acid1-3VariableMS, HPLC, CE
mPEG-NHS EsterLysine, N-terminus1-540-60%MS, HPLC, CE
mPEG-AldehydeN-terminus1 (site-specific)>90%MS, HPLC, CE
mPEG-MaleimideCysteine1 (site-specific)>95%MS, HPLC, CE

This table provides a generalized comparison of different PEGylation strategies. While carboxymethyl-PEGs activated via EDC/NHS offer the flexibility to target acidic residues, the yield of a specific mono-PEGylated product can be variable. This contrasts with more site-specific strategies targeting lysine, the N-terminus, or cysteine residues, which often yield more homogeneous products.

Experimental Protocols: A Practical Guide

The most common method for utilizing the -CH2COOH group on PEG linkers is through activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more reactive NHS ester. This activated PEG linker can then efficiently react with primary amines on the target molecule.

Protocol for EDC/NHS Activation of PEG-COOH and Conjugation to a Protein

This protocol outlines the general steps for the two-step conjugation of a carboxylated PEG linker to a protein.

Materials:

  • Carboxylated PEG linker (PEG-CH2COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Amine-containing protein to be conjugated

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Reagent Preparation: Equilibrate the EDC and NHS/Sulfo-NHS to room temperature before opening the vials. Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer (e.g., 10 mg/mL).

  • Activation of PEG-COOH:

    • Dissolve the carboxylated PEG linker in the Activation Buffer.

    • Add a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS/Sulfo-NHS to the PEG solution.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.

  • Protein Preparation: Dissolve the amine-containing protein in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Conjugation Reaction:

    • Add the activated PEG-NHS ester solution from Step 2 to the protein solution. A molar ratio of 10:1 to 50:1 (PEG:protein) is a common starting point, but the optimal ratio should be determined empirically.

    • Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted PEG-NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess PEG linker and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Synthesis of Carboxymethylated PEG

Carboxymethylated PEG can be synthesized from a hydroxyl-terminated PEG through a two-step process.

Step 1: Synthesis of Carboxylated PEG (HOOC-PEG-COOH)

This step converts the terminal hydroxyl groups to carboxylic acid groups using an anhydride.

Materials:

  • HO-PEG-OH

  • Succinic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Cold diethyl ether

Procedure:

  • Dissolve HO-PEG-OH and a 5-fold molar excess of succinic anhydride in anhydrous pyridine.

  • Stir the reaction mixture at room temperature overnight under an inert atmosphere.

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in DCM and wash three times with 1 M HCl.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Precipitate the product by adding the concentrated solution to cold diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum.

Visualizing the Process and Impact

Diagrams are essential for understanding the complex workflows and biological pathways involved in PEGylation. The following sections provide Graphviz DOT scripts to generate such visualizations.

Experimental Workflow for Protein PEGylation

This diagram illustrates the key steps involved in the conjugation of a carboxylated PEG linker to a protein using EDC/NHS chemistry.

G cluster_activation Activation of PEG-COOH cluster_conjugation Conjugation to Protein cluster_purification Purification and Analysis PEG-CH2COOH PEG-CH2COOH Activated_PEG PEG-CH2CO-NHS PEG-CH2COOH->Activated_PEG Activation EDC_NHS EDC / NHS EDC_NHS->Activated_PEG Conjugated_Protein PEGylated Protein Activated_PEG->Conjugated_Protein Conjugation Protein Protein-NH2 Protein->Conjugated_Protein Purification Size Exclusion Chromatography Conjugated_Protein->Purification Analysis SDS-PAGE / MS Purification->Analysis

Caption: Experimental workflow for protein PEGylation.

Signaling Pathway of PEGylated Interferon

PEGylated interferons are a class of biotherapeutics used in the treatment of hepatitis C and other diseases. They exert their effect by activating the JAK-STAT signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEG_IFN PEG-Interferon IFN_Receptor IFN Receptor PEG_IFN->IFN_Receptor Binding JAK JAK IFN_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation P_STAT p-STAT STAT->P_STAT ISGF3 ISGF3 Complex P_STAT->ISGF3 Dimerization & Complex Formation ISRE ISRE (DNA) ISGF3->ISRE Translocation & Binding Gene_Transcription Gene Transcription ISRE->Gene_Transcription Antiviral_Proteins Antiviral Proteins Gene_Transcription->Antiviral_Proteins Translation

Caption: JAK-STAT signaling pathway activation.

Conclusion

The -CH2COOH group on PEG linkers provides a critical reactive handle for the stable and efficient conjugation of PEG to a wide range of biomolecules. The versatility of the carboxylic acid, particularly its ability to form robust amide bonds with amines via EDC/NHS chemistry, has made it a cornerstone of modern bioconjugation strategies. Understanding the quantitative aspects of PEGylation and adhering to well-defined experimental protocols are essential for the successful development of advanced therapeutics and research tools. The ability to visualize the intricate workflows and biological pathways involved further empowers researchers to design and execute more effective bioconjugation strategies, ultimately advancing the fields of medicine and biotechnology.

References

An In-depth Technical Guide to PEGylation in Biologics for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to PEGylation: Enhancing Therapeutic Potential

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a biologic molecule, is a cornerstone of biopharmaceutical development. This chemical modification is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and antibody fragments. By increasing the hydrodynamic size and masking the biologic's surface, PEGylation can significantly extend the circulating half-life, enhance stability, and reduce immunogenicity, leading to improved therapeutic efficacy and patient compliance.[1][2]

First introduced in the 1970s, PEGylation technology has evolved through several generations, from random attachment of linear PEG chains to site-specific conjugation with branched or multi-arm PEGs.[3] This guide provides a comprehensive technical overview of the core principles of PEGylation, detailed experimental methodologies, and the analytical techniques required for the successful development of PEGylated biologics.

Core Principles and Benefits of PEGylation

The conjugation of PEG to a biologic imparts several key advantages that address the inherent limitations of many protein-based therapeutics, such as rapid clearance and immunogenicity.

Mechanism of Action:

The fundamental principle behind PEGylation's efficacy lies in the physicochemical properties of the PEG polymer. PEG is a hydrophilic, non-toxic, and non-immunogenic polymer that, when attached to a biologic, creates a protective hydrophilic shield.[3] This shield sterically hinders interactions with other molecules, leading to the following benefits:

  • Extended Circulating Half-Life: The increased hydrodynamic radius of the PEGylated biologic reduces its renal clearance rate.[1] For smaller biologics, this prevents rapid filtration by the kidneys.

  • Reduced Immunogenicity and Antigenicity: The PEG chains can mask immunogenic epitopes on the protein surface, reducing the likelihood of recognition by the immune system and the subsequent generation of anti-drug antibodies (ADAs).

  • Enhanced Stability: The protective PEG layer can shield the biologic from proteolytic enzymes, increasing its stability in vivo.

  • Improved Solubility: PEGylation can enhance the solubility of hydrophobic proteins, facilitating formulation and administration.

These benefits translate into significant clinical advantages, including less frequent dosing schedules, improved patient tolerance, and potentially greater therapeutic efficacy.

Data Presentation: The Impact of PEGylation on Biologic Properties

The following tables summarize quantitative data from various studies, illustrating the profound effects of PEGylation on the pharmacokinetic and pharmacodynamic profiles of several key biologics.

Table 1: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Biologics

BiologicPEG MoietyHalf-life (t½) of Non-PEGylated BiologicHalf-life (t½) of PEGylated BiologicFold Increase in Half-lifeReference(s)
Interferon alfa-2a 40 kDa (branched)~2.3 hours (absorption)~50 hours (absorption)~22
Interferon alfa-2b 12 kDa (linear)~2.3 hours (absorption)~4.6 hours (absorption)~2
G-CSF (Filgrastim) 20 kDa (linear)~3.5-3.8 hours~20-30 hours~5-8
L-Asparaginase 5 kDa (linear, multiple)~1.24 days~5.73 days~4.6
Erwinia L-Asparaginase N/A~0.65 daysN/AN/A

Table 2: In Vitro Biological Activity of PEGylated Biologics

BiologicPEG MoietyIC50 of Non-PEGylated BiologicIC50 of PEGylated BiologicChange in ActivityReference(s)
Phenothiazine Derivatives (on CT-26 cells) PEGN/A0.029 - 0.04 mMIncreased Cytotoxicity
Phenothiazine Derivatives (on HepG2 cells) PEGN/A0.04 - 0.054 mMIncreased Cytotoxicity
Platinum(IV) Complexes (on A2780cis cells) Small PEG15.62 ± 1.24 µM (Cisplatin)0.32 ± 0.012 µM~49-fold more potent
Platinum(IV) Complexes (on A2780cis cells) Large PEG (5k, 20k)15.62 ± 1.24 µM (Cisplatin)Higher than CisplatinReduced Potency

Note: IC50 values and pharmacokinetic parameters can vary depending on the specific experimental conditions, cell lines, and animal models used.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and characterization of PEGylated biologics.

Protocol 1: N-terminal PEGylation of a Protein using PEG-Aldehyde

This protocol describes the site-specific PEGylation of a protein at its N-terminal α-amino group through reductive amination.

Materials:

  • Protein of interest (e.g., recombinant human G-CSF) in a suitable buffer (e.g., 100 mM sodium phosphate, pH 5.0)

  • mPEG-propionaldehyde (e.g., 20 kDa)

  • Sodium cyanoborohydride (NaCNBH₃) solution (freshly prepared)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification system (e.g., ion-exchange or size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dialyze the protein into the reaction buffer (100 mM sodium phosphate, pH 5.0) to a final concentration of 1-5 mg/mL. The slightly acidic pH favors the reaction at the N-terminus over the ε-amino groups of lysine residues.

  • PEGylation Reaction:

    • Add the mPEG-propionaldehyde to the protein solution at a molar excess (e.g., 2-5 fold molar excess of PEG to protein). The optimal ratio should be determined empirically.

    • Initiate the reaction by adding freshly prepared sodium cyanoborohydride to a final concentration of approximately 20 mM.

    • Incubate the reaction mixture at 4-8°C with gentle stirring for 12-24 hours. The reaction progress can be monitored by SDS-PAGE or HPLC.

  • Quenching the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50 mM.

  • Purification: Purify the PEGylated protein from unreacted PEG, protein, and other reagents using an appropriate chromatography method (see Protocol 3 and 4).

Protocol 2: Cysteine-Specific PEGylation using PEG-Maleimide

This protocol is suitable for proteins that have a free cysteine residue or have been engineered to contain one at a specific site.

Materials:

  • Protein with a free cysteine residue in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2)

  • mPEG-maleimide (e.g., 20 kDa)

  • Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.

  • Quenching solution (e.g., 100 mM L-cysteine)

  • Purification system

Procedure:

  • Protein Preparation: If necessary, reduce any disulfide bonds by incubating the protein with a 5-10 fold molar excess of TCEP for 1-2 hours at room temperature. Subsequently, remove the reducing agent by dialysis or buffer exchange into the reaction buffer.

  • PEGylation Reaction:

    • Add mPEG-maleimide to the protein solution at a 2-5 fold molar excess.

    • Incubate the reaction at room temperature for 2-4 hours with gentle stirring. Monitor the reaction progress by SDS-PAGE or RP-HPLC.

  • Quenching the Reaction: Quench the reaction by adding an excess of L-cysteine to react with any unreacted PEG-maleimide.

  • Purification: Purify the PEGylated protein using an appropriate chromatography method.

Protocol 3: Purification of PEGylated Proteins by Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. PEGylation shields the protein's surface charges, altering its elution profile compared to the un-PEGylated form.

Materials:

  • IEX column (e.g., cation or anion exchange, depending on the protein's pI and the buffer pH)

  • Equilibration/Wash Buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)

  • Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange)

  • HPLC or FPLC system

Procedure:

  • Column Equilibration: Equilibrate the IEX column with 5-10 column volumes of Equilibration Buffer.

  • Sample Loading: Load the quenched PEGylation reaction mixture onto the column.

  • Washing: Wash the column with Equilibration Buffer until the UV absorbance at 280 nm returns to baseline to remove unreacted PEG and other non-binding species.

  • Elution: Elute the bound proteins using a linear gradient of the Elution Buffer (e.g., 0-100% over 20-30 column volumes). The PEGylated protein is expected to elute at a lower salt concentration than the un-PEGylated protein due to charge shielding.

  • Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and/or RP-HPLC to identify the fractions containing the purified PEGylated protein.

Protocol 4: Characterization of PEGylated Proteins by Size-Exclusion Chromatography (SEC-HPLC)

SEC separates molecules based on their hydrodynamic radius. It is useful for separating PEGylated protein from unreacted protein and for detecting aggregation.

Materials:

  • SEC-HPLC column (e.g., with a pore size suitable for the size of the PEGylated protein)

  • Mobile Phase (e.g., 150 mM sodium phosphate, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Injection: Inject a known amount of the purified PEGylated protein (e.g., 20 µL of a 2.0 mg/mL solution).

  • Analysis: Monitor the elution profile at 214 nm or 280 nm. The PEGylated protein will elute earlier than the un-PEGylated protein due to its larger hydrodynamic size. Aggregates will elute even earlier.

  • Data Interpretation: Determine the purity of the PEGylated protein by calculating the peak areas of the different species.

Protocol 5: Characterization of PEGylated Proteins by Mass Spectrometry (MALDI-TOF)

MALDI-TOF MS is used to determine the molecular weight of the PEGylated protein and to assess the degree of PEGylation (i.e., the number of PEG chains attached).

Materials:

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) dissolved in 50% acetonitrile, 0.1% TFA)

  • Sample solution (purified PEGylated protein at ~1 mg/mL in 50% acetonitrile, 0.1% TFA)

Procedure:

  • Sample-Matrix Preparation (Dried-Droplet Method):

    • Mix the sample solution and the matrix solution at a ratio of approximately 1:10 (v/v).

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely, forming co-crystals of the sample and matrix.

  • Mass Spectrometry Analysis:

    • Insert the target plate into the mass spectrometer.

    • Acquire the mass spectrum in linear or reflector mode, depending on the mass range and desired resolution.

  • Data Analysis: Determine the average molecular weight of the PEGylated protein from the mass spectrum. The polydispersity of the PEG will result in a broad peak, and the mass difference between adjacent peaks in the distribution corresponds to the mass of a single ethylene glycol unit (~44 Da).

Mandatory Visualizations

Logical Relationship: Decision Tree for PEGylation Strategy Selection

This diagram illustrates the key decision points for selecting an appropriate PEGylation strategy based on the properties of the biologic and the desired therapeutic outcome.

PEGylation_Strategy_Decision_Tree start Start: Need for PEGylation Identified protein_props Assess Biologic Properties (pI, Stability, Functional Sites) start->protein_props free_cys Free Cysteine(s) Available? protein_props->free_cys cys_peg Cysteine-Specific PEGylation (e.g., PEG-maleimide) free_cys->cys_peg Yes no_free_cys No Free Cysteine free_cys->no_free_cys No branched_peg Consider Branched PEGs (for enhanced shielding) cys_peg->branched_peg n_terminal N-terminus Available and Not in Active Site? no_free_cys->n_terminal n_terminal_peg N-terminal Specific PEGylation (e.g., PEG-aldehyde, pH control) n_terminal->n_terminal_peg Yes lysine_peg Lysine PEGylation (e.g., PEG-NHS ester) n_terminal->lysine_peg No n_terminal_peg->branched_peg site_specific_lysine Site-Specific Lysine Required? lysine_peg->site_specific_lysine site_specific_lysine->n_terminal_peg Yes (via other methods or protein engineering) random_lysine Random Lysine PEGylation site_specific_lysine->random_lysine No random_lysine->branched_peg releasable_peg Consider Releasable PEGs (if transient effect needed) optimize Optimize Reaction Conditions (pH, Molar Ratio, Time, Temp.) releasable_peg->optimize branched_peg->releasable_peg

Caption: Decision tree for selecting a suitable PEGylation strategy.

Experimental Workflow: From PEGylation to Characterization

This diagram outlines the typical experimental workflow for the production and analysis of a PEGylated biologic.

PEGylation_Workflow start Start: Purified Biologic peg_reagent Select & Prepare Activated PEG Reagent start->peg_reagent reaction PEGylation Reaction (Conjugation) start->reaction peg_reagent->reaction quench Quench Reaction reaction->quench purification Purification of PEGylated Biologic quench->purification iex Ion-Exchange Chromatography purification->iex sec Size-Exclusion Chromatography purification->sec hic Hydrophobic Interaction Chromatography purification->hic characterization Characterization of Purified Product iex->characterization sec->characterization hic->characterization sds_page SDS-PAGE (Purity & MW Shift) characterization->sds_page hplc HPLC (Purity, Aggregation, Isomers) characterization->hplc ms Mass Spectrometry (MW, Degree of PEGylation) characterization->ms activity_assay In Vitro Biological Activity Assay characterization->activity_assay final_product Final Characterized PEGylated Biologic activity_assay->final_product

Caption: General experimental workflow for PEGylation of a biologic.

Conclusion

PEGylation remains a pivotal and highly successful strategy in biopharmaceutical development for enhancing the therapeutic properties of biologics. A thorough understanding of the underlying chemistry, combined with robust purification and analytical characterization, is essential for the successful development of safe and effective PEGylated drugs. The selection of the appropriate PEGylation strategy must be tailored to the specific biologic and its intended clinical application. As PEGylation technologies continue to evolve, they will undoubtedly play a crucial role in the next generation of biologic therapies.

References

In-Depth Technical Guide on the Safety and Handling of Azido-PEG9-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for Azido-PEG9-CH2COOH, a heterobifunctional linker commonly used in bioconjugation, drug delivery, and proteomics. Due to the presence of an azide functional group, specific precautions are necessary to ensure safe laboratory practices. This document outlines the potential hazards, exposure control measures, and emergency procedures.

Hazard Identification and Classification

This compound is not classified as a hazardous substance according to the Safety Data Sheet (SDS) provided by BroadPharm. However, it is crucial to handle it with the care required for all laboratory chemicals. The primary safety consideration arises from the azide group, which in some compounds can be energetic. While the long PEG chain in this compound is expected to mitigate the explosive potential, caution is still advised, particularly when heating or subjecting the compound to shock. The azide anion is known to have a high level of acute and chronic toxicity, with a toxicity similar to that of cyanide.[1][2]

Potential Hazards:

  • May be harmful if swallowed or inhaled.

  • May cause eye and skin irritation upon direct contact.

  • Heating may lead to decomposition.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C21H41N3O11BroadPharm
Molecular Weight 511.6 g/mol BroadPharm
Appearance Data not available (likely a viscous liquid or solid)
Odor Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in water, DMSO, DCM, and DMFBroadPharm
pKa (Carboxylic Acid) Data not available (estimated to be ~4.7)
Computed XLogP3 (Azido-PEG2-acid) 0.3[3]
Computed Polar Surface Area (Azido-PEG2-acid) 70.1 Ų[3]

Toxicological Information

Detailed toxicological studies for this compound are not publicly available. The toxicity profile is inferred from the properties of its constituent parts: the azide group and the polyethylene glycol (PEG) chain.

  • Azide Moiety: The azide anion is a potent inhibitor of cytochrome oxidase, similar to cyanide, and can be highly toxic if ingested or absorbed.[1] Exposure to small amounts of sodium azide can lead to symptoms such as rapid breathing, headache, and nausea.

  • PEG Moiety: Polyethylene glycol is generally considered to have low toxicity and is widely used in pharmaceutical formulations. The PEG chain in this compound is expected to reduce the overall toxicity of the molecule compared to smaller organic azides.

Toxicological EndpointData
Acute Oral Toxicity (LD50) Data not available
Acute Dermal Toxicity (LD50) Data not available
Acute Inhalation Toxicity (LC50) Data not available
Skin Corrosion/Irritation May cause irritation.
Eye Damage/Irritation May cause irritation.
Sensitization Data not available
Carcinogenicity Not classified as a carcinogen.
Mutagenicity Data not available
Reproductive Toxicity Data not available

Experimental Protocols

The following protocols are based on the Safety Data Sheet for Azido-PEG9-acid and general laboratory safety guidelines for handling azide-containing compounds.

Protocol for Handling and Storage
  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Safety goggles are mandatory.

    • Lab Coat: A standard laboratory coat should be worn.

  • Handling:

    • Avoid inhalation of any vapors or aerosols.

    • Prevent contact with skin and eyes.

    • Do not heat the compound unless specifically required by a validated protocol, and do so with extreme caution behind a blast shield.

    • Avoid contact with strong oxidizing agents, acids, and heavy metals.

  • Storage:

    • Store in a tightly closed container.

    • Keep in a cool, dry, and well-ventilated area. The recommended storage temperature is -20°C.

    • Store away from incompatible materials.

Emergency First-Aid Protocol
  • Eye Contact:

    • Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.

    • Seek immediate medical attention.

  • Skin Contact:

    • Immediately wash the affected area with soap and plenty of water for at least 15 minutes.

    • Remove contaminated clothing.

    • Seek medical attention if irritation persists.

  • Inhalation:

    • Move the person to fresh air.

    • If breathing is difficult, provide oxygen.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse mouth with water.

    • Seek immediate medical attention.

Accidental Release (Spill) Protocol
  • Evacuation and Ventilation:

    • Evacuate the immediate area.

    • Ensure the area is well-ventilated (work within a fume hood if possible).

  • Personal Protective Equipment:

    • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Containment and Cleanup:

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).

    • For solid spills, carefully sweep up to avoid generating dust.

    • Place the absorbed material or swept solids into a sealed, appropriate container for disposal.

  • Decontamination:

    • Wipe down the spill area with a suitable solvent (e.g., water), followed by a detergent solution.

  • Waste Disposal:

    • Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Visualized Workflows

Personal Protective Equipment (PPE) Selection Workflow

PPE_Selection PPE Selection for Handling this compound start Start: Handling this compound fume_hood Work in a certified chemical fume hood? start->fume_hood ppe_check Standard PPE Check fume_hood->ppe_check Yes no_hood STOP! Do not proceed without a functioning fume hood. fume_hood->no_hood No gloves Wear chemical-resistant nitrile gloves ppe_check->gloves goggles Wear safety goggles ppe_check->goggles lab_coat Wear a lab coat ppe_check->lab_coat end Proceed with experiment gloves->end goggles->end lab_coat->end

Caption: PPE selection workflow for handling this compound.

Spill Response Workflow

Spill_Response Spill Response for this compound spill Spill Occurs evacuate Evacuate immediate area and alert others spill->evacuate assess Assess spill size and risk evacuate->assess small_spill Small Spill (manageable by lab personnel) assess->small_spill Small large_spill Large Spill (or unknown risk) assess->large_spill Large don_ppe Don appropriate PPE: - Nitrile gloves - Safety goggles - Lab coat small_spill->don_ppe ehs Contact Environmental Health & Safety (EHS) large_spill->ehs contain Contain spill with inert absorbent material don_ppe->contain cleanup Carefully collect absorbed material into a sealed container contain->cleanup decontaminate Decontaminate spill area cleanup->decontaminate dispose Dispose of waste according to institutional guidelines decontaminate->dispose

Caption: Workflow for responding to a spill of this compound.

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions (-20°C).

  • Incompatible Materials: Strong oxidizing agents, strong acids, and heavy metals.

  • Hazardous Decomposition Products: Under fire conditions, may produce toxic fumes of carbon and nitrogen oxides.

  • Conditions to Avoid: Heat, flames, sparks, and shock.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste. Do not pour down the drain, as azides can react with lead and copper plumbing to form highly explosive metal azides. All waste must be collected in clearly labeled, sealed containers and disposed of through your institution's environmental health and safety program.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is essential for all personnel to be thoroughly trained on these procedures before working with this compound. Always consult the most recent Safety Data Sheet from your supplier and follow all institutional safety protocols.

References

The Pivotal Role of PEG Spacers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics and diagnostics, bioconjugation—the chemical linking of two or more molecules, where at least one is a biomolecule—stands as a cornerstone technology. The efficacy, stability, and pharmacokinetic profile of these complex constructs, which include antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and various labeled proteins, are critically dependent on the chemical linker used to connect the constituent parts. Among the diverse array of linkers, polyethylene glycol (PEG) spacers have become an indispensable tool. This in-depth technical guide explores the multifaceted role of PEG spacers in bioconjugation, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the rational design of next-generation bioconjugates.

Core Functions and Advantages of PEG Spacers

The integration of PEG spacers into bioconjugate design imparts a range of beneficial physicochemical and biological properties. These advantages primarily stem from the inherent characteristics of the polyethylene glycol chain: hydrophilicity, flexibility, and biocompatibility.

  • Enhanced Hydrophilicity and Solubility : A frequent challenge in bioconjugation is the poor aqueous solubility of many small molecule drugs or labels. The hydrophilic nature of the repeating ethylene glycol units in a PEG spacer can significantly increase the overall solubility of the bioconjugate, mitigating aggregation and improving its formulation and handling characteristics.[1][2]

  • Improved Pharmacokinetics and Biodistribution : PEGylation, the process of attaching PEG chains, can dramatically alter the pharmacokinetic profile of a bioconjugate.[3] The hydrophilic PEG spacer creates a hydration shell around the molecule, increasing its hydrodynamic radius.[4] This increased size reduces renal clearance, leading to a longer circulation half-life and increased overall exposure (Area Under the Curve - AUC).[3] This can result in improved therapeutic efficacy.

  • Reduced Immunogenicity and Enhanced Stability : The hydration shell created by the PEG spacer can also shield the bioconjugate from the host's immune system by masking immunogenic epitopes on the payload or the biomolecule itself. This "stealth" effect can lead to a reduced immune response. Furthermore, this protective layer can sterically hinder the approach of proteolytic enzymes, thus enhancing the bioconjugate's stability in biological fluids.

  • Optimal Spacing and Reduced Steric Hindrance : The defined length of discrete PEG spacers provides precise spatial separation between the conjugated molecules. This is crucial for preserving the biological activity of proteins and antibodies, as it prevents the conjugated payload from interfering with the biomolecule's binding site. The spacer also ensures that the payload is accessible to its target once the bioconjugate reaches its destination.

Data Presentation: The Quantitative Impact of PEG Spacers

The length of the PEG spacer is a critical parameter that can be fine-tuned to optimize the properties of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key performance indicators.

Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Clearance

ADC Construct (DAR 8)PEG Chain LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
Non-binding IgG-MMAENo PEG~8.51.0
Non-binding IgG-MMAEPEG2~6.00.7
Non-binding IgG-MMAEPEG4~4.50.5
Non-binding IgG-MMAEPEG8~2.50.3
Non-binding IgG-MMAEPEG12~2.50.3
Non-binding IgG-MMAEPEG24~2.40.28

Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8. This data clearly demonstrates that increasing the PEG spacer length leads to a significant decrease in the clearance rate of the ADC, with a plateau observed around PEG8.

Table 2: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)

PEG Linker LengthConjugation ChemistryResulting DAR
PEG2Succinimide/SPAACLower DAR
PEG4Succinimide/SPAACHigher DAR
PEG2Val-Cit-PABC3.9
PEG8Val-Cit-PABC2.4
PEG12Val-Ala-PABC3.0
PEG12Val-Cit-PABC2.7

Data from a study illustrating that PEG spacer length can influence the efficiency of the conjugation reaction. The optimal PEG length for achieving a desired DAR can vary depending on the specific conjugation chemistry and the properties of the drug-linker payload.

Table 3: Influence of Mini-PEG Spacer Length on Receptor Binding Affinity

PEG Linker LengthIC50 (nM)Target Receptor
PEG23.1 ± 0.2GRPR
PEG33.9 ± 0.3GRPR
PEG45.4 ± 0.4GRPR
PEG65.8 ± 0.3GRPR

Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this particular study, shorter mini-PEG linkers resulted in a lower IC50 value, indicating a higher binding affinity. This highlights that for some receptor-ligand interactions, a shorter, more constrained spacer may be advantageous.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key processes and relationships in bioconjugation involving PEG spacers.

Mechanism of action for a PROTAC with a PEG spacer.

ADC_Synthesis_Workflow Start Start: Antibody & Linker-Payload Antibody_Prep Antibody Preparation (e.g., Reduction of Disulfides) Start->Antibody_Prep Conjugation Conjugation Reaction (Antibody + PEG-Linker-Payload) Antibody_Prep->Conjugation Purification Purification of ADC (e.g., Size Exclusion Chromatography) Conjugation->Purification Characterization Characterization of ADC (DAR, Purity, etc.) Purification->Characterization Final_ADC Final ADC Product Characterization->Final_ADC

General workflow for the synthesis of an ADC using a PEG linker.

Experimental Protocols

The following are detailed methodologies for key experiments involving PEG spacers in bioconjugation.

Protocol 1: Amine-Reactive Conjugation using NHS-PEG-Linker

This protocol describes the conjugation of an amine-reactive PEG linker (e.g., NHS-PEG-Payload) to primary amines (e.g., lysine residues) on a protein such as an antibody.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-PEG-Payload

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Desalting columns or dialysis equipment for buffer exchange and purification

Procedure:

  • Protein Preparation:

    • If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at pH 7.2-8.0 using a desalting column or dialysis.

    • Adjust the protein concentration to 1-10 mg/mL.

  • NHS-PEG-Payload Solution Preparation:

    • NHS-esters are moisture-sensitive. Allow the vial of NHS-PEG-Payload to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the NHS-PEG-Payload in anhydrous DMSO or DMF to a stock concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.

  • Conjugation Reaction:

    • Calculate the volume of the NHS-PEG-Payload solution required to achieve the desired molar excess over the protein. A 20-fold molar excess is a common starting point for labeling 1-10 mg/mL of an antibody.

    • Add the calculated volume of the NHS-PEG-Payload solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to stop the conjugation. The primary amines in the quenching buffer will react with any excess NHS-PEG-Payload.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted NHS-PEG-Payload and other small molecules by size exclusion chromatography (SEC) using a desalting column or by dialysis against an appropriate buffer.

Protocol 2: Thiol-Reactive Conjugation using Maleimide-PEG-Linker

This protocol outlines the conjugation of a maleimide-activated PEG linker to free sulfhydryl (thiol) groups on a protein. Thiol groups may be present in cysteine residues or can be introduced through the reduction of disulfide bonds.

Materials:

  • Protein with free sulfhydryl groups in a thiol-free, degassed buffer (e.g., PBS with EDTA, pH 6.5-7.5)

  • Maleimide-PEG-Payload

  • Anhydrous DMSO or DMF

  • (Optional) Reducing agent like TCEP (tris(2-carboxyethyl)phosphine) if disulfide bond reduction is needed.

  • Quenching solution (e.g., N-acetyl cysteine or free cysteine)

  • Desalting columns or dialysis equipment

Procedure:

  • Protein Preparation (with optional reduction):

    • If the protein does not have accessible free thiols, disulfide bonds can be reduced. Add a 10-100x molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature. DTT can also be used, but excess DTT must be removed before adding the maleimide reagent.

    • Buffer exchange the protein into a degassed, thiol-free buffer at pH 6.5-7.5. The buffer should be degassed to prevent re-oxidation of thiols.

  • Maleimide-PEG-Payload Solution Preparation:

    • Dissolve the Maleimide-PEG-Payload in anhydrous DMSO or DMF to a stock concentration of 10 mM immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the Maleimide-PEG-Payload solution to the protein solution.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add an excess of a quenching agent like N-acetyl cysteine to react with any unreacted maleimide groups. Incubate for 30 minutes.

  • Purification:

    • Purify the resulting conjugate using size exclusion chromatography or dialysis to remove unreacted reagents.

Protocol 3: Characterization of PEGylated Bioconjugates

A. SDS-PAGE Analysis:

  • Analyze the purified PEGylated protein by SDS-PAGE under both reducing and non-reducing conditions.

  • PEGylation increases the hydrodynamic size of the protein, which will result in a shift in its apparent molecular weight, causing it to migrate slower on the gel compared to the unmodified protein.

  • Note: For some PEGylated proteins, bands on SDS-PAGE may appear smeared or broadened due to interactions between PEG and SDS. Native PAGE can be an alternative to avoid this issue.

B. Size Exclusion Chromatography (SEC):

  • SEC separates molecules based on their hydrodynamic radius.

  • Inject the purified PEGylated protein onto an SEC column suitable for the molecular weight range of the conjugate.

  • The PEGylated protein will elute earlier than the unmodified protein due to its larger size. This method can be used to assess purity and the extent of aggregation.

C. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectrophotometry:

  • This is a simple method for determining the average DAR.

  • Prerequisites: The drug must have a UV-Vis chromophore with an absorbance maximum distinct from the antibody's absorbance at 280 nm.

  • Procedure:

    • Measure the extinction coefficients of the antibody and the free drug at 280 nm and at the drug's maximum absorbance wavelength (λ_max).

    • Measure the absorbance of the ADC sample at 280 nm (A280) and λ_max (A_λmax).

    • Calculate the concentration of the antibody and the drug in the ADC sample using the Beer-Lambert law and simultaneous equations to correct for the absorbance contribution of each component at both wavelengths.

    • The average DAR is calculated by dividing the molar concentration of the drug by the molar concentration of the antibody.

Conclusion

PEG spacers are a versatile and powerful tool in the field of bioconjugation. Their ability to enhance solubility, improve pharmacokinetic profiles, reduce immunogenicity, and provide optimal spatial separation between conjugated moieties addresses many of the fundamental challenges in the development of advanced therapeutics and diagnostics. The quantitative data and detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the advantages of PEG spacers in their work. As the field of bioconjugation continues to evolve, the rational design and application of well-characterized linkers, including a careful selection of PEG spacer length and architecture, will be crucial in creating safer and more effective targeted therapies.

References

Methodological & Application

Application Notes and Protocols for Azido-PEG9-CH2COOH in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azido-PEG9-CH2COOH is a heterobifunctional linker that serves as a cornerstone in modern bioconjugation and drug delivery research.[1][2] It features three key components: an azide (N₃) group for click chemistry, a terminal carboxylic acid (-COOH) for covalent attachment to primary amines, and a hydrophilic 9-unit polyethylene glycol (PEG) spacer.[1] The PEG linker enhances aqueous solubility, improves the pharmacokinetic properties of conjugates, and provides a flexible spacer to minimize steric hindrance.[3][4]

This molecule is particularly valuable for its role in "click chemistry," a set of reactions known for being rapid, specific, and high-yielding. This compound is compatible with the two primary forms of azide-alkyne cycloaddition:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that occurs between an azide and a strained cyclooctyne (e.g., DBCO, BCN), ideal for applications in living systems due to the absence of a cytotoxic catalyst.

The carboxylic acid group allows for initial conjugation to biomolecules like proteins, antibodies, or peptides at lysine residues or the N-terminus through stable amide bond formation, typically using activators like EDC and NHS. This two-step strategy enables the precise installation of an azide handle onto a biomolecule, which can then be "clicked" to a second molecule of interest containing an alkyne group.

Data Presentation

Quantitative parameters are crucial for optimizing click chemistry reactions. The following tables provide a summary of key data for both CuAAC and SPAAC protocols.

Table 1: Comparison of CuAAC and SPAAC Click Chemistry

Feature Copper-Catalyzed (CuAAC) Strain-Promoted (SPAAC)
Catalyst Copper(I), generated from Cu(II) salt + reducing agent (e.g., Sodium Ascorbate) None required
Biocompatibility Potentially cytotoxic due to copper; suitable for in vitro and ex vivo applications. Ligands can mitigate toxicity. Highly biocompatible; ideal for in vivo and live-cell labeling applications.
Reaction Kinetics Generally faster (minutes to a few hours). Can be slower (hours to overnight), but rates are improving with newer cyclooctynes.
Alkyne Reactant Terminal Alkyne Strained Cyclooctyne (e.g., DBCO, BCN)

| Selectivity | High, exclusively forms 1,4-disubstituted triazole. | High, bioorthogonal reaction. |

Table 2: Typical Reaction Parameters for CuAAC

Component Stock Solution Typical Final Concentration Notes
Azide-PEG-Biomolecule 1-10 mg/mL in PBS 1-20 µM Starting concentration of the azide-functionalized molecule.
Alkyne-Payload 1-10 mM in DMSO 2-10 molar excess over azide The final DMSO concentration should be kept low (<5%) to avoid protein denaturation.
Copper(II) Sulfate (CuSO₄) 20 mM in H₂O 50-250 µM Pre-complexed with a ligand before addition.
Ligand (e.g., THPTA, TBTA) 100 mM in H₂O or DMSO 5-fold molar excess over CuSO₄ Protects biomolecules and accelerates the reaction.
Sodium Ascorbate 100 mM in H₂O (prepare fresh) 5-10 fold molar excess over CuSO₄ Acts as the reducing agent to generate Cu(I).

| Incubation Time | | | 1-4 hours at room temperature. |

Table 3: Typical Reaction Parameters for SPAAC

Component Stock Solution Typical Molar Ratio/Concentration Notes
Azide-PEG-Biomolecule 1-10 mg/mL in PBS 1-20 µM Ensure the buffer is free of primary amines if the reaction follows an amine conjugation step.
Strained Alkyne (e.g., DBCO) 1-10 mM in DMSO 2-4 fold molar excess over azide Higher excess can drive the reaction to completion but may require more rigorous purification.

| Incubation Time | | | 2-12 hours at room temperature or 12-24 hours at 4°C. |

Experimental Workflows & Signaling Pathways

The following diagrams illustrate the overall workflow for bioconjugation using this compound and compare the two primary click chemistry pathways.

G cluster_activation Step 1: Azide Tagging cluster_click Step 2: Click Chemistry Conjugation biomolecule Biomolecule (e.g., Antibody, Protein) conjugation Amide Bond Formation biomolecule->conjugation linker This compound activator EDC / NHS Activation linker->activator activator->conjugation purification1 Purification (e.g., SEC, Dialysis) conjugation->purification1 azide_tagged Azide-Tagged Biomolecule purification1->azide_tagged click_reaction Click Reaction (CuAAC or SPAAC) azide_tagged->click_reaction alkyne_payload Alkyne-Payload (Drug, Dye, Biotin) alkyne_payload->click_reaction purification2 Final Purification click_reaction->purification2 final_conjugate Final Bioconjugate purification2->final_conjugate

Caption: Two-step bioconjugation workflow using this compound.

G cluster_c CuAAC Pathway cluster_s SPAAC Pathway Azide_C Azide Product_C 1,4-Triazole Azide_C->Product_C Alkyne_C Terminal Alkyne Alkyne_C->Product_C Catalyst Cu(I) Catalyst + Ligand Catalyst->Product_C Azide_S Azide Product_S Triazole Azide_S->Product_S Alkyne_S Strained Alkyne (e.g., DBCO) Alkyne_S->Product_S Spontaneous Spontaneous (No Catalyst) Spontaneous->Product_S

Caption: Comparison of CuAAC and SPAAC reaction mechanisms.

Experimental Protocols

The following protocols provide a general framework. Optimization may be required based on the specific properties of the biomolecule and payload.

Protocol 1: Two-Step Conjugation via CuAAC

This protocol first attaches this compound to a protein via its carboxyl group and then conjugates it to a terminal alkyne-modified molecule using CuAAC.

Part A: Azide-Tagging of a Protein

Materials:

  • This compound

  • Protein of interest (in an amine-free buffer like PBS or MES, pH 6.0-7.4)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis cassettes with appropriate MWCO)

Procedure:

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, combine this compound (e.g., 10-20 fold molar excess over the protein) with EDC and NHS (1.5-fold molar excess over the linker) in Activation Buffer.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Protein:

    • Add the activated linker solution to the protein solution in Conjugation Buffer. The final concentration of organic solvent should be minimized (<10%).

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove unreacted linker and byproducts by SEC or dialysis against PBS, pH 7.4.

    • Characterize the azide-tagged protein using methods like MALDI-TOF mass spectrometry to determine the degree of labeling.

Part B: CuAAC Reaction

Materials:

  • Azide-tagged protein (from Part A)

  • Alkyne-functionalized molecule of interest

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium Ascorbate

  • Reaction Buffer (PBS, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-payload in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water. This solution must be prepared fresh.

  • Reaction Setup:

    • In a reaction tube, add the azide-tagged protein to the Reaction Buffer.

    • Add the alkyne-payload solution to achieve a 2-10 fold molar excess over the protein.

    • Prepare the catalyst premix: combine the CuSO₄ stock and THPTA stock in a 1:5 molar ratio. Mix gently.

    • Add the catalyst premix to the protein/alkyne mixture. The final copper concentration is typically 50-250 µM.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration 5-10 times that of the copper.

    • Gently mix and incubate at room temperature for 1-4 hours, protected from light.

  • Purification and Analysis:

    • Purify the final conjugate using SEC or another appropriate chromatography method to remove excess reagents.

    • Analyze the final product by SDS-PAGE (a molecular weight shift should be visible), mass spectrometry, and functional assays.

Protocol 2: Two-Step Conjugation via SPAAC

This protocol follows the same initial azide-tagging step (Part A from Protocol 1) but uses a copper-free SPAAC reaction for the final conjugation.

Part A: Azide-Tagging of a Protein

  • Follow Part A from Protocol 1 to prepare the azide-tagged protein.

Part B: SPAAC Reaction

Materials:

  • Azide-tagged protein (from Part A)

  • Strained alkyne-functionalized molecule (e.g., DBCO-payload, BCN-payload)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the strained alkyne-payload in anhydrous DMSO.

  • Reaction Setup:

    • In a reaction tube, add the azide-tagged protein to the Reaction Buffer.

    • Add the strained alkyne-payload stock solution to the protein solution. A 2-4 fold molar excess of the alkyne reagent over the protein is a common starting point.

    • Ensure the final concentration of DMSO is below 5% (v/v) to maintain protein stability.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. The optimal time depends on the specific strained alkyne and the reactants. The reaction progress can be monitored by SDS-PAGE or LC-MS.

  • Purification and Analysis:

    • Purify the resulting bioconjugate to remove any unreacted alkyne-payload using SEC or dialysis.

    • Analyze the final conjugate using appropriate methods such as mass spectrometry to confirm successful conjugation and purity.

References

Application Notes: EDC/NHS Coupling with Azido-PEG9-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The covalent conjugation of molecules to proteins, antibodies, or surfaces is a cornerstone of modern biotechnology and drug development. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) provides a robust and widely used method for forming stable amide bonds between a carboxyl group and a primary amine.[1][2] This chemistry is particularly valuable for bioconjugation due to its efficiency in aqueous solutions.[2]

The Azido-PEG9-CH2COOH linker is a heterobifunctional reagent that leverages this chemistry. It contains a terminal carboxylic acid for EDC/NHS-mediated conjugation and a terminal azide group. The polyethylene glycol (PEG) spacer enhances water solubility and reduces steric hindrance.[3][4] The azide moiety serves as a bioorthogonal handle for subsequent "click chemistry" reactions, such as copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. This dual functionality allows for a controlled, two-step approach to synthesizing complex conjugates like antibody-drug conjugates (ADCs) or functionalized nanoparticles.

Principle of the Reaction

The EDC/NHS coupling reaction is a two-step process designed to create a stable amide bond while minimizing side reactions.

  • Activation Step: The carboxyl group on the this compound molecule is activated by EDC to form a highly reactive but unstable O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5–6.0).

  • Stabilization and Coupling Step: NHS (or its water-soluble analog, Sulfo-NHS) is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This NHS ester is less susceptible to hydrolysis than the O-acylisourea intermediate. The pH is then raised to a physiological or slightly basic range (pH 7.0–8.5) to facilitate the reaction of the NHS ester with a primary amine on the target molecule (e.g., a protein or antibody), resulting in a stable amide linkage.

G cluster_activation Step 1: Carboxyl Activation (pH 4.5-6.0) cluster_coupling Step 2: Amine Coupling (pH 7.0-8.5) Carboxyl Azido-PEG9-COOH Intermediate O-Acylisourea Intermediate (Unstable) Carboxyl->Intermediate + EDC EDC EDC NHSEster Amine-Reactive NHS Ester (Stable) Intermediate->NHSEster + NHS NHS NHS / Sulfo-NHS FinalProduct Azido-PEG9-Conjugate (Stable Amide Bond) NHSEster->FinalProduct + Molecule-NH2 AmineMolecule Molecule-NH2 (e.g., Protein) G prep 1. Reagent Preparation act 2. Activation of Azido-PEG9-COOH prep->act prep_desc Equilibrate reagents. Prepare stock solutions. prep->prep_desc conj 3. Conjugation to Amine-Molecule act->conj act_desc Add EDC/NHS to PEG-acid in Activation Buffer (pH 6.0). Incubate 15-30 min. act->act_desc quench 4. Quench Reaction conj->quench conj_desc Add activated PEG to protein in Coupling Buffer (pH 7.4). Incubate 2h - overnight. conj->conj_desc purify 5. Purification quench->purify quench_desc Add Hydroxylamine or Tris to block unreacted esters. quench->quench_desc char 6. Characterization & Storage purify->char purify_desc Remove excess reagents via desalting column or SEC. purify->purify_desc char_desc Analyze via SDS-PAGE, HPLC, MS. Store appropriately. char->char_desc

References

Application Notes and Protocols for Functionalizing Nanoparticles with Azido-PEG9-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel diagnostic tools. Polyethylene glycol (PEG) linkers are widely employed to enhance the biocompatibility and circulation time of nanoparticles by reducing non-specific protein adsorption and clearance by the mononuclear phagocyte system. The heterobifunctional linker, Azido-PEG9-CH2COOH, offers a versatile platform for nanoparticle surface modification. It possesses a terminal carboxylic acid group for covalent attachment to amine-functionalized nanoparticles and a terminal azide group, which serves as a chemical handle for the highly efficient and bioorthogonal "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2]

These application notes provide a comprehensive guide to the functionalization of nanoparticles using this compound, subsequent characterization, and downstream bioconjugation via click chemistry.

Experimental Workflow and Reaction Scheme

The overall process involves the initial activation of the carboxylic acid group of this compound, its conjugation to amine-presenting nanoparticles, purification of the functionalized nanoparticles, and finally, the conjugation of an alkyne-modified molecule of interest via CuAAC.

Workflow cluster_prep Preparation cluster_functionalization Functionalization cluster_conjugation Bioconjugation Amine_NP Amine-Functionalized Nanoparticles Activation Carbodiimide Activation (EDC/NHS) PEG_Linker This compound PEG_Linker->Activation Conjugation Conjugation to Nanoparticles Activation->Conjugation Purification Purification (Centrifugation/Dialysis) Conjugation->Purification Azide_NP Azide-Functionalized Nanoparticles Purification->Azide_NP Click_Reaction CuAAC Click Chemistry Azide_NP->Click_Reaction Alkyne_Molecule Alkyne-Modified Molecule (e.g., Peptide, Drug) Alkyne_Molecule->Click_Reaction Purification2 Final Purification Click_Reaction->Purification2 Final_Product Bioconjugated Nanoparticle Purification2->Final_Product

Caption: Experimental workflow for nanoparticle functionalization and bioconjugation.

Protocols

Protocol 1: Functionalization of Amine-Presenting Nanoparticles with this compound

This protocol details the steps for conjugating this compound to nanoparticles with surface primary amine groups using carbodiimide chemistry.

Materials:

  • Amine-functionalized nanoparticles (e.g., iron oxide, gold, polymeric)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 5.5-6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Centrifugal filter units or dialysis tubing with an appropriate molecular weight cutoff (MWCO)

Procedure:

  • Nanoparticle Preparation:

    • Suspend the amine-functionalized nanoparticles in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • If the nanoparticles are in a buffer containing primary amines (e.g., Tris), they must be buffer-exchanged into the Reaction Buffer prior to starting.

  • Linker Activation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

    • In a separate tube, dissolve EDC and NHS in the Activation Buffer to a final concentration of 50 mM each.

    • To activate the linker, mix the this compound solution with the EDC/NHS solution at a 1:5:2 molar ratio (Linker:EDC:NHS) and incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add a 20- to 50-fold molar excess of the activated this compound linker to the nanoparticle suspension.

    • The volume of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to prevent nanoparticle aggregation.[3]

    • Incubate the reaction for 2-4 hours at room temperature with gentle stirring or rotation.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted NHS-activated linker.[3]

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted linker and byproducts by dialysis against the Reaction Buffer or by using centrifugal filtration.[3]

    • If using dialysis, perform several buffer changes over 24-48 hours.

    • If using centrifugal filters, wash the nanoparticles multiple times with the Reaction Buffer.

    • Perform at least three wash cycles.

  • Storage:

    • Store the purified azide-functionalized nanoparticles in an appropriate buffer (e.g., PBS) at 4°C.

Protocol 2: Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general method for conjugating an alkyne-modified molecule to the azide-functionalized nanoparticles.

Materials:

  • Azide-functionalized nanoparticles

  • Alkyne-modified molecule of interest (e.g., peptide, drug, fluorescent dye)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to stabilize Cu(I))

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Reaction Setup:

    • Disperse the azide-functionalized nanoparticles in the Reaction Buffer.

    • Add the alkyne-modified molecule to the nanoparticle suspension. The molar ratio of alkyne-molecule to azide on the nanoparticle surface should be optimized, but a 5- to 10-fold molar excess of the alkyne-molecule is a good starting point.

    • Add a solution of THPTA to the reaction mixture (if used) to a final concentration of 1-5 mM.

  • Initiation of Click Reaction:

    • Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water) and sodium ascorbate (e.g., 300 mM in water).

    • Add the CuSO₄ solution to the reaction mixture to a final concentration of 100-500 µM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Protect the reaction from light and incubate for 1-4 hours at room temperature with gentle mixing. Reaction times may need to be optimized.

  • Purification:

    • Purify the conjugated nanoparticles to remove the copper catalyst, excess alkyne-molecule, and other reagents. This can be achieved by dialysis, centrifugal filtration, or size exclusion chromatography.

Characterization and Data Presentation

Thorough characterization is essential to confirm the successful functionalization and conjugation of the nanoparticles. The following table summarizes the expected changes in physicochemical properties at each stage.

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Spectroscopic Analysis (FTIR)
Amine-Functionalized Nanoparticles 105 ± 5< 0.2+30 to +40-
Azido-PEG9 Functionalized 120 ± 10< 0.2Near-neutral or slightly negativeAppearance of a new peak around 2100 cm⁻¹ (azide N₃ stretch)
Bioconjugated Nanoparticle Dependent on conjugated molecule< 0.25Dependent on conjugated moleculeDisappearance or reduction of the azide peak

Data are representative and will vary depending on the core nanoparticle size, material, and the nature of the conjugated molecule.

Signaling Pathways and Cellular Interactions

While specific signaling pathways activated by this compound functionalized nanoparticles are not extensively documented, the surface modification with PEG is known to influence cellular interactions. PEGylation generally reduces non-specific uptake by macrophages, thereby prolonging circulation time. If a targeting ligand (e.g., a peptide like cRGD) is conjugated to the nanoparticle, it can facilitate receptor-mediated endocytosis, leading to specific cellular uptake and subsequent engagement with intracellular pathways.

Signaling cluster_uptake Cellular Uptake cluster_trafficking Intracellular Trafficking & Response NP Targeted Nanoparticle (e.g., cRGD-PEG-NP) Receptor Cell Surface Receptor (e.g., Integrin) NP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Cellular_Response Cellular Response (e.g., Apoptosis) Drug_Release->Cellular_Response

Caption: Generalized pathway of targeted nanoparticle uptake and action.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Functionalization Efficiency - Hydrolysis of the activated carboxylic acid.- Presence of primary amines in the nanoparticle buffer.- Insufficient molar excess of the linker.- Inactive nanoparticles (loss of amine groups).- Prepare the activated linker solution immediately before use.- Ensure the nanoparticle buffer is free of primary amines.- Increase the molar excess of the linker.- Quantify the amine groups on the nanoparticles before functionalization.
Nanoparticle Aggregation - Inappropriate buffer conditions (pH, ionic strength).- High concentration of organic solvent.- Insufficient surface charge for repulsion after functionalization.- Optimize buffer conditions.- Ensure the organic solvent volume is less than 10% of the total reaction volume.- Characterize the zeta potential before and after the reaction to monitor surface charge.
Low Click Chemistry Yield - Oxidation of Cu(I) to Cu(II).- Steric hindrance on the nanoparticle surface.- Inactive azide or alkyne groups.- Use a stabilizing ligand like THPTA.- Prepare sodium ascorbate solution fresh.- Optimize the length of the PEG linker to reduce steric hindrance.- Confirm the presence of azide groups by FTIR before the click reaction.

Conclusion

The functionalization of nanoparticles with this compound provides a robust and versatile platform for the development of advanced nanomaterials for a wide range of biomedical applications. The protocols and guidelines presented here offer a solid foundation for researchers to implement this powerful technology in their work, paving the way for new discoveries and applications in science and medicine.

References

Application Notes and Protocols for Azido-PEG9-CH2COOH in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Azido-PEG9-CH2COOH as a heterobifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. The linker component is critical to the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and an E3 ubiquitin ligase.

This compound is a versatile polyethylene glycol (PEG)-based linker featuring a terminal azide group and a carboxylic acid. This configuration allows for the sequential and directed conjugation of a target protein ligand and an E3 ligase ligand through distinct chemical reactions, primarily "click chemistry" and amidation. The nine-unit PEG chain enhances the physicochemical properties of the resulting PROTAC, often improving its solubility and membrane permeability.

Core Principles and Advantages of this compound in PROTACs

The strategic incorporation of the this compound linker in PROTAC design offers several advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of often large and hydrophobic PROTAC molecules.[1]

  • Improved Cell Permeability: The flexible PEG linker can shield the polar surface area of the PROTAC, facilitating its passage across the cell membrane.[1]

  • Modular and Efficient Synthesis: The azide and carboxylic acid functional groups allow for a modular and efficient synthesis strategy. The azide group is ideal for highly efficient and bio-orthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for conjugating an alkyne-modified ligand. The carboxylic acid can be readily activated to form an amide bond with an amine-functionalized ligand.

  • Optimal Ternary Complex Formation: The length and flexibility of the PEG9 linker can provide the necessary spatial orientation between the target protein and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex required for ubiquitination and subsequent degradation.

Illustrative Application: Targeting BRD4 for Degradation

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader protein and a well-established therapeutic target in cancer. PROTACs have been successfully developed to induce the degradation of BRD4. The following sections provide experimental protocols and data related to the development of a hypothetical BRD4-targeting PROTAC utilizing the this compound linker.

Signaling Pathway of BRD4 and PROTAC-Mediated Degradation

BRD4 plays a critical role in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery. Its degradation by a PROTAC removes this scaffolding function, leading to the downregulation of key oncogenes like c-MYC.

BRD4_Signaling_Pathway BRD4 Signaling and PROTAC Intervention cluster_0 Nucleus cluster_1 PROTAC-Mediated Degradation Acetylated Histones Acetylated Histones BRD4 BRD4 Acetylated Histones->BRD4 recruits Transcription Machinery Transcription Machinery BRD4->Transcription Machinery recruits Proteasome Proteasome BRD4->Proteasome targeted for degradation Oncogene Transcription (e.g., c-MYC) Oncogene Transcription (e.g., c-MYC) Transcription Machinery->Oncogene Transcription (e.g., c-MYC) promotes Cell Proliferation & Survival Cell Proliferation & Survival Oncogene Transcription (e.g., c-MYC)->Cell Proliferation & Survival PROTAC PROTAC PROTAC->BRD4 binds E3 Ligase E3 Ligase PROTAC->E3 Ligase binds E3 Ligase->BRD4 ubiquitinates Ubiquitin Ubiquitin Degraded BRD4 Degraded BRD4 Proteasome->Degraded BRD4

Caption: BRD4 signaling pathway and its disruption by a PROTAC.

Quantitative Data on PROTAC Performance

PROTACTarget ProteinE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)
BTK Degrader 1 BTKPomalidomidePEG3>1000<20
BTK Degrader 2 BTKPomalidomidePEG5~100~70
BTK Degrader 3 BTKPomalidomidePEG9 5.9 ± 0.5 >90
BTK Degrader 4 BTKPomalidomidePEG12~50~85

This data is illustrative and based on trends observed in PROTAC development. Actual values are target and cell-line dependent.[2]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a hypothetical BRD4-targeting PROTAC using this compound, and for the evaluation of its degradation activity.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC (JQ1-PEG9-VHL)

This protocol describes a modular approach for the synthesis of a PROTAC where JQ1 (a BRD4 ligand) is functionalized with an alkyne, and a VHL E3 ligase ligand is functionalized with an amine.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Click Chemistry (CuAAC) cluster_2 Purification This compound This compound HATU, DIPEA, DMF HATU, DIPEA, DMF This compound->HATU, DIPEA, DMF Amine-VHL Ligand Amine-VHL Ligand Amine-VHL Ligand->HATU, DIPEA, DMF Azido-PEG9-VHL Azido-PEG9-VHL HATU, DIPEA, DMF->Azido-PEG9-VHL CuSO4, Na-Ascorbate, tBuOH/H2O CuSO4, Na-Ascorbate, tBuOH/H2O Azido-PEG9-VHL->CuSO4, Na-Ascorbate, tBuOH/H2O Alkyne-JQ1 Alkyne-JQ1 Alkyne-JQ1->CuSO4, Na-Ascorbate, tBuOH/H2O JQ1-PEG9-VHL PROTAC JQ1-PEG9-VHL PROTAC CuSO4, Na-Ascorbate, tBuOH/H2O->JQ1-PEG9-VHL PROTAC HPLC Purification HPLC Purification JQ1-PEG9-VHL PROTAC->HPLC Purification

Caption: Modular synthesis of a BRD4-targeting PROTAC.

Step 1: Amide Coupling of this compound with an Amine-Functionalized VHL Ligand

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Amine-functionalized VHL ligand (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add the amine-functionalized VHL ligand to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Azido-PEG9-VHL intermediate.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagents and Materials:

    • Azido-PEG9-VHL intermediate (1.0 eq)

    • Alkyne-functionalized JQ1 (1.0 eq)

    • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

    • Sodium ascorbate (0.2 eq)

    • Solvent mixture (e.g., t-BuOH/H2O or DMF)

  • Procedure:

    • Dissolve the Azido-PEG9-VHL intermediate and the alkyne-functionalized JQ1 in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • In another vial, prepare a solution of CuSO4·5H2O in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC by preparative HPLC.

Protocol 2: Evaluation of PROTAC-Mediated BRD4 Degradation by Western Blot

This protocol outlines the steps to determine the DC50 and Dmax of the synthesized PROTAC.

Western_Blot_Workflow Western Blot Workflow for PROTAC Evaluation Cell Seeding Cell Seeding PROTAC Treatment (Dose Response) PROTAC Treatment (Dose Response) Cell Seeding->PROTAC Treatment (Dose Response) Cell Lysis Cell Lysis PROTAC Treatment (Dose Response)->Cell Lysis Protein Quantification (BCA Assay) Protein Quantification (BCA Assay) Cell Lysis->Protein Quantification (BCA Assay) Sample Preparation (Laemmli Buffer) Sample Preparation (Laemmli Buffer) Protein Quantification (BCA Assay)->Sample Preparation (Laemmli Buffer) SDS-PAGE SDS-PAGE Sample Preparation (Laemmli Buffer)->SDS-PAGE Protein Transfer (PVDF Membrane) Protein Transfer (PVDF Membrane) SDS-PAGE->Protein Transfer (PVDF Membrane) Blocking Blocking Protein Transfer (PVDF Membrane)->Blocking Primary Antibody Incubation (Anti-BRD4) Primary Antibody Incubation (Anti-BRD4) Blocking->Primary Antibody Incubation (Anti-BRD4) Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation (Anti-BRD4)->Secondary Antibody Incubation Chemiluminescent Detection Chemiluminescent Detection Secondary Antibody Incubation->Chemiluminescent Detection Data Analysis (Densitometry) Data Analysis (Densitometry) Chemiluminescent Detection->Data Analysis (Densitometry) DC50 & Dmax Determination DC50 & Dmax Determination Data Analysis (Densitometry)->DC50 & Dmax Determination

Caption: Experimental workflow for Western Blot analysis.

  • Materials:

    • Cell culture reagents (e.g., MV4-11 cells)

    • Synthesized PROTAC and vehicle control (e.g., DMSO)

    • Phosphate-buffered saline (PBS), ice-cold

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against BRD4

    • HRP-conjugated secondary antibody

    • Chemiluminescence detection reagent

    • Imaging system

  • Procedure:

    • Cell Treatment: Seed cells (e.g., MV4-11) in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a fixed duration (e.g., 18 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

    • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against BRD4 overnight at 4°C.

      • Wash the membrane three times with TBST.

      • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane three times with TBST.

    • Detection and Analysis:

      • Add the chemiluminescence detection reagent to the membrane.

      • Capture the signal using an imaging system.

      • Quantify the band intensities using densitometry software. Normalize the BRD4 signal to a loading control (e.g., GAPDH or β-actin).

      • Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

      • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

By following these protocols, researchers can effectively synthesize and evaluate PROTACs incorporating the this compound linker, contributing to the development of novel therapeutics for a range of diseases.

References

Application Notes and Protocols for Azido-PEG9-CH2COOH in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Azido-PEG9-CH2COOH as a hydrophilic, non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs). Detailed protocols for conjugation, characterization, and in vitro evaluation are provided, along with representative data and visualizations to aid in the successful development of novel ADCs.

Introduction to this compound in ADC Development

This compound is a heterobifunctional linker that plays a crucial role in the design and synthesis of modern ADCs. It features a discrete nine-unit polyethylene glycol (PEG) chain, which imparts favorable physicochemical properties to the resulting conjugate. The terminal azide (N₃) and carboxylic acid (-COOH) functionalities allow for a versatile two-step conjugation strategy.

The hydrophilic PEG spacer offers several advantages in ADC development:

  • Increased Solubility: The PEG moiety enhances the aqueous solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, thereby mitigating the risk of aggregation.

  • Improved Pharmacokinetics: The hydration shell created by the PEG linker can shield the payload from premature clearance, potentially extending the ADC's circulation half-life.

  • Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload, reducing the likelihood of an immune response against the ADC.

  • Defined Spacer Length: The discrete PEG9 linker provides a specific and controlled distance between the antibody and the cytotoxic drug, which can be critical for optimal biological activity and overcoming steric hindrance at the target cell surface.

The azide group serves as a bioorthogonal handle for the attachment of a payload via "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). The carboxylic acid group can be activated to react with primary amines, such as the lysine residues on the surface of a monoclonal antibody, forming a stable amide bond.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₁H₄₁N₃O₁₁
Molecular Weight 511.57 g/mol
Appearance White to off-white solid or oil
Solubility Soluble in water, DMSO, DMF
Storage -20°C for long-term storage

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol describes the conjugation of the this compound linker to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-Hydroxysuccinimide (NHS) or N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the monoclonal antibody into a conjugation-compatible buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3) to a final concentration of 5-10 mg/mL.

  • Activation of this compound:

    • Dissolve this compound and NHS (1.2 equivalents) in anhydrous DMSO to a final concentration of 100 mM.

    • Add EDC (1.5 equivalents) to the solution and stir at room temperature for 1-2 hours to form the NHS ester.

  • Conjugation Reaction:

    • Add a calculated molar excess of the activated Azido-PEG9-NHS ester solution to the antibody solution. A starting point is a 5- to 20-fold molar excess of the linker to the antibody. The optimal ratio should be determined empirically to achieve the desired degree of labeling.

    • Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of Azide-Modified Antibody:

    • Remove excess, unreacted linker and byproducts by buffer exchange using desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the concentration of the purified azide-modified antibody using a protein concentration assay (e.g., BCA assay).

    • The degree of azide incorporation can be determined by techniques such as MALDI-TOF mass spectrometry.

Protocol 2: Payload Conjugation to Azide-Modified Antibody via Click Chemistry (CuAAC)

This protocol describes the conjugation of an alkyne-modified cytotoxic payload to the azide-modified antibody via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Azide-modified antibody (from Protocol 1)

  • Alkyne-modified cytotoxic payload

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Anhydrous DMSO

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-modified payload in anhydrous DMSO. The concentration will depend on the specific drug and desired molar excess.

    • Prepare a stock solution of 100 mM CuSO₄ in water.

    • Prepare a stock solution of 500 mM THPTA in water.

    • Prepare a fresh stock solution of 500 mM sodium ascorbate in water.

  • Click Chemistry Reaction:

    • To the azide-modified antibody in PBS, add a 3- to 10-fold molar excess of the alkyne-modified drug stock solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid antibody denaturation.

    • In a separate tube, pre-mix CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA mixture to the antibody-drug solution to a final copper concentration of 0.5-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the ADC:

    • Purify the resulting ADC from unreacted payload, catalyst, and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Collect the fractions corresponding to the monomeric ADC.

Protocol 3: Characterization of the Antibody-Drug Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the average DAR and the distribution of different drug-loaded species. The hydrophobicity of the ADC increases with the number of conjugated drug molecules, allowing for their separation.

  • UV-Vis Spectroscopy: If the drug has a distinct UV-Vis absorbance from the antibody, the DAR can be estimated by measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and the λmax of the drug).

  • Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise determination of the DAR and the distribution of drug-loaded species.

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the level of aggregation.

3. In Vitro Cytotoxicity Assay:

This protocol describes a cell-based assay to determine the in vitro potency of the ADC.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free cytotoxic drug

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium.

    • Remove the medium from the wells and add 100 µL of the different concentrations of the test articles. Include untreated cells as a control.

    • Incubate the plates for 72-96 hours at 37°C in a humidified CO₂ incubator.

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).

Data Presentation

The following tables summarize representative quantitative data from studies utilizing PEG linkers in ADC development. While specific data for this compound is not always publicly available, these tables provide a general understanding of the expected effects.

Table 1: Representative Drug-to-Antibody Ratios (DAR) Achieved with PEG Linkers

Linker ChemistryAntibody TargetPayloadAverage DARReference
Lysine-reactive PEGAnti-CD22MMAE3.8Fictional Example
Cysteine-reactive PEGAnti-HER2DM13.5Fictional Example
Site-specific PEGAnti-Trop2SN-384.0Fictional Example

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates

ConjugatePEG MoietyIC₅₀ (nM)Fold Reduction in CytotoxicityReference
ZHER2-SMCC-MMAENone~101[1]
ZHER2-PEG4k-MMAE4 kDa~454.5[1]
ZHER2-PEG10k-MMAE10 kDa~22022[1]

Table 3: Representative Pharmacokinetic Parameters of ADCs with PEG Linkers

ADCLinker TypeHalf-Life (t₁/₂)Clearance (CL)Reference
ADC-1Non-PEGylated4 days1.0 mL/h/kgFictional Example
ADC-2Linear PEG246 days0.7 mL/h/kgFictional Example
ADC-3Branched (PEG12)₂8 days0.5 mL/h/kgFictional Example

Visualizations

ADC_Synthesis_Workflow cluster_modification Step 1: Antibody Modification cluster_conjugation Step 2: Payload Conjugation cluster_characterization Step 3: Characterization mAb Monoclonal Antibody (mAb) azide_mAb Azide-Modified mAb mAb->azide_mAb Activated Linker linker This compound activated_linker Activated Azido-PEG9-NHS linker->activated_linker EDC/NHS activated_linker->azide_mAb adc Antibody-Drug Conjugate (ADC) azide_mAb->adc Click Chemistry (CuAAC) payload Alkyne-Payload payload->adc dar DAR Determination (HIC, MS) adc->dar purity Purity & Aggregation (SEC) adc->purity cytotoxicity In Vitro Cytotoxicity Assay adc->cytotoxicity

Caption: Experimental workflow for ADC synthesis using this compound.

ADC_Internalization_Pathway cluster_cell_surface Cell Surface cluster_intracellular Intracellular ADC ADC Antigen Tumor Antigen ADC->Antigen Binding Endosome Early Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Antibody Degradation DNA_Damage DNA Damage / Microtubule Disruption Payload->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: General signaling pathway of ADC internalization and payload-induced apoptosis.

References

Application Notes and Protocols for Labeling Peptides with Azido-PEG9-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of an azide functional group onto peptides is a critical step for a multitude of applications in chemical biology and drug development, primarily enabling their use in bioorthogonal "click chemistry" reactions.[1][2] This powerful ligation method allows for the specific and efficient covalent attachment of various reporter molecules, such as fluorophores, biotin, or drug conjugates, to the peptide of interest.[1][3] The Azido-PEG9-CH2COOH reagent provides a flexible, hydrophilic polyethylene glycol (PEG) spacer that enhances the solubility of the labeled peptide and minimizes steric hindrance in subsequent conjugation reactions.[1]

This document provides a detailed protocol for the covalent labeling of peptides with this compound by targeting primary amines, such as the N-terminus or the epsilon-amine of lysine residues. The carboxylic acid group of the reagent is first activated to a more reactive species, commonly an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the primary amines on the peptide to form a stable amide bond.

Data Presentation: Quantitative Parameters for Peptide Labeling

The success and efficiency of peptide labeling with this compound can be influenced by several factors, including the concentration of the peptide, the molar ratio of the labeling reagent to the peptide, the reaction buffer composition, and the incubation time and temperature. The following table summarizes typical quantitative data for the labeling of a generic peptide.

ParameterValueNotes
Peptide Generic Peptide (e.g., 1-5 kDa)Must contain at least one primary amine (N-terminus or Lysine).
Peptide Concentration 1-5 mg/mLIn an amine-free buffer (e.g., PBS, pH 7.2-8.0).
Reagent This compoundActivated to its NHS ester form prior to the reaction.
Molar Excess of Reagent 10-30 foldMoles of Azido-PEG9-NHS Ester per mole of peptide.
Reaction Temperature Room Temperature (20-25°C)
Reaction Time 1-2 hours
Labeling Efficiency > 90%Percentage of peptide molecules labeled with at least one azide group.
Post-Labeling Peptide Recovery > 85%After removal of excess reagent via purification.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the successful labeling of peptides with this compound.

Materials and Reagents
  • Peptide of interest

  • This compound

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0, or 0.1 M sodium phosphate buffer, pH 7.5-8.5. Ensure the buffer is free of primary amines (e.g., Tris).

  • Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Solid-Phase Extraction (SPE) cartridges (e.g., C18).

  • Analytical HPLC system for purity assessment

  • Mass Spectrometer for confirmation of labeling

Experimental Workflow Diagram

G cluster_0 Reagent Preparation cluster_1 Activation cluster_2 Labeling Reaction cluster_3 Purification cluster_4 Analysis prep_reagent Dissolve this compound, EDC, and NHS in anhydrous DMF/DMSO activation Incubate for 15-60 min at room temperature to form Azido-PEG9-NHS ester prep_reagent->activation add_reagent Add activated Azido-PEG9-NHS ester to the peptide solution activation->add_reagent dissolve_peptide Dissolve peptide in amine-free buffer dissolve_peptide->add_reagent incubate_reaction Incubate for 1-2 hours at room temperature add_reagent->incubate_reaction purification Purify the labeled peptide using RP-HPLC or SPE incubate_reaction->purification analysis Analyze purity by analytical HPLC and confirm labeling by mass spectrometry purification->analysis G cluster_0 Azide-Labeled Peptide cluster_1 Alkyne-Modified Molecule cluster_2 Click Chemistry Reaction cluster_3 Conjugated Peptide peptide Peptide-PEG9-N3 click CuAAC or SPAAC peptide->click molecule Alkyne-Reporter (e.g., Fluorophore, Biotin) molecule->click conjugate Peptide-PEG9-Triazole-Reporter click->conjugate

References

A Step-by-Step Guide to Protein PEGylation: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the principles and techniques of protein PEGylation. This powerful bioconjugation method enhances the therapeutic properties of proteins by improving their stability, solubility, and pharmacokinetic profiles.

Protein PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a widely adopted strategy in drug development to optimize the therapeutic efficacy of protein-based drugs. This process can significantly extend the circulating half-life of a protein, reduce its immunogenicity, and improve its resistance to proteolytic degradation. This guide offers detailed protocols for the most common PEGylation chemistries, purification of PEGylated conjugates, and their subsequent characterization.

Core Concepts in Protein PEGylation

The choice of PEGylation strategy depends on the target protein and the desired outcome. Key considerations include the type of reactive group on the PEG reagent, the size and structure (linear or branched) of the PEG chain, and the site of attachment on the protein. The most frequently targeted functional groups on proteins are the primary amines of lysine residues and the N-terminus, as well as the sulfhydryl groups of cysteine residues.

Experimental Protocols

Protocol 1: Amine-Reactive PEGylation using NHS Esters

This protocol describes the non-specific PEGylation of a protein through the reaction of an N-hydroxysuccinimide (NHS) ester-activated PEG with primary amine groups on the protein surface.

Materials:

  • Target protein in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • mPEG-NHS ester (e.g., mPEG-succinimidyl propionate)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis cassettes

Procedure:

  • Protein Preparation:

    • Dissolve the target protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.

  • PEG-NHS Ester Preparation:

    • Allow the mPEG-NHS ester reagent to equilibrate to room temperature before opening the vial to prevent moisture condensation.

    • Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMF or DMSO to a concentration of 100 mg/mL.

  • PEGylation Reaction:

    • Add a 5 to 20-fold molar excess of the dissolved mPEG-NHS ester to the protein solution. The optimal molar ratio should be determined empirically for each protein.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to consume any unreacted mPEG-NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG and byproducts by size exclusion chromatography (SEC) or dialysis.

Protocol 2: Thiol-Reactive PEGylation using Maleimide Chemistry

This protocol outlines a site-specific PEGylation approach targeting free cysteine residues on a protein using a maleimide-activated PEG.

Materials:

  • Target protein with at least one free cysteine residue

  • mPEG-Maleimide

  • Reaction Buffer: PBS, pH 6.5-7.5 (must be free of reducing agents)

  • Reducing agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Solution: 1 M β-mercaptoethanol or cysteine in PBS

  • Desalting columns or dialysis cassettes

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer.

    • If the target cysteine is in a disulfide bond, reduction is necessary. Add a 5-10 fold molar excess of TCEP and incubate for 1-2 hours at room temperature. Remove excess TCEP using a desalting column.

  • PEG-Maleimide Preparation:

    • Dissolve the mPEG-Maleimide in the Reaction Buffer immediately before use.

  • PEGylation Reaction:

    • Add a 10 to 20-fold molar excess of the dissolved mPEG-Maleimide to the protein solution.[1]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the sulfhydryl group.[1]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50 mM to cap any unreacted maleimide groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein using SEC or ion-exchange chromatography (IEX).

Purification of PEGylated Proteins

The product of a PEGylation reaction is typically a heterogeneous mixture containing the desired mono-PEGylated protein, multi-PEGylated species, unreacted protein, and excess PEG reagent. Chromatographic techniques are essential for isolating the desired product.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius.[2] PEGylation increases the size of the protein, allowing for the separation of PEGylated species from the smaller, unreacted protein.[2]

Typical Protocol:

  • Column: A high-resolution size exclusion column suitable for the molecular weight range of the protein and its PEGylated forms.

  • Mobile Phase: PBS or another suitable physiological buffer.

  • Flow Rate: As recommended by the column manufacturer.

  • Detection: UV absorbance at 280 nm.

Ion Exchange Chromatography (IEX)

IEX separates proteins based on their net surface charge.[] PEGylation can shield charged residues on the protein surface, altering its interaction with the IEX resin and enabling the separation of different PEGylated species and positional isomers.

Typical Protocol for Cation Exchange Chromatography:

  • Column: A strong or weak cation exchange column.

  • Binding Buffer (Buffer A): A low salt buffer at a pH where the protein has a net positive charge (e.g., 20 mM sodium acetate, pH 5.0).

  • Elution Buffer (Buffer B): Binding buffer with a high salt concentration (e.g., 20 mM sodium acetate, 1 M NaCl, pH 5.0).

  • Procedure:

    • Equilibrate the column with Buffer A.

    • Load the PEGylation reaction mixture onto the column.

    • Wash the column with Buffer A to remove unbound material.

    • Elute the bound proteins with a linear gradient of Buffer B. Different PEGylated species will elute at different salt concentrations.

Characterization of PEGylated Proteins

Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the PEGylated protein.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE can be used for a qualitative assessment of the PEGylation reaction. The attachment of PEG chains increases the apparent molecular weight of the protein, resulting in a shift in its migration on the gel.

Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC/MS) is a powerful tool for determining the exact molecular weight of the PEGylated protein, confirming the number of attached PEG chains, and identifying the sites of PEGylation.

Typical Protocol for Intact Mass Analysis:

  • LC System: A reverse-phase or size-exclusion liquid chromatography system.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

  • Sample Preparation: The sample is desalted prior to analysis.

  • Data Analysis: The resulting mass spectrum is deconvoluted to determine the zero-charge mass of the protein and its PEGylated forms.

Quantitative Data on the Effects of PEGylation

The following table summarizes the impact of PEGylation on the pharmacokinetic and in vitro bioactivity of two well-characterized therapeutic proteins, Interferon Alfa-2a and Granulocyte-Colony Stimulating Factor (G-CSF).

Therapeutic ProteinPEG MoietyKey Pharmacokinetic Parameter ChangeIn Vitro BioactivityReference
Interferon Alfa-2a 40 kDa branched PEG (Pegasys®)Half-life: ~77 hours (PEG-IFN) vs. ~7 hours (IFN)Reduced to ~7% of unmodified IFN
Interferon Alfa-2b 12 kDa linear PEG (PEG-Intron®)Clearance: ~10-fold lower than unmodified IFNActivity decreases with increasing PEG size
G-CSF 20 kDa linear PEG (Neulasta®)Half-life: 15-80 hours (PEG-G-CSF) vs. 3-4 hours (G-CSF)Reduced compared to unmodified G-CSF
G-CSF 40 kDa linear PEGSignificantly prolonged leukocyte proliferation compared to 20 kDa PEG-G-CSFActivity retained, prolonged effect

Visualizing Experimental Workflows and Signaling Pathways

General Workflow for Protein PEGylation

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Characterization Protein Target Protein Reaction_Mix PEGylation Reaction Protein->Reaction_Mix PEG_Reagent Activated PEG Reagent PEG_Reagent->Reaction_Mix Purification Chromatography (SEC/IEX) Reaction_Mix->Purification Analysis Analysis (SDS-PAGE, MS) Purification->Analysis

General workflow for protein PEGylation.
Interferon-Alfa Signaling Pathway

PEGylated Interferon-alfa is used in the treatment of viral hepatitis and some cancers. It exerts its effects by activating the JAK-STAT signaling pathway.

IFN_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN Interferon-α IFNAR IFN-α Receptor (IFNAR1/2) IFN->IFNAR Binding JAK1 JAK1 IFNAR->JAK1 Activation TYK2 TYK2 IFNAR->TYK2 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT2 STAT2 TYK2->STAT2 Phosphorylation ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE (DNA) ISGF3->ISRE Translocation & Binding Transcription Gene Transcription ISRE->Transcription Antiviral_Proteins Antiviral Proteins Transcription->Antiviral_Proteins

Interferon-alfa signaling pathway.

References

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Comprehensive Guide to Applications and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1][2][3] Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds efficiently without the need for a cytotoxic metal catalyst, making it exceptionally well-suited for applications in living systems.[1][4] The reaction's driving force is the high ring strain of a cyclooctyne, which readily and selectively reacts with an azide to form a stable triazole linkage. This unique characteristic has led to its widespread adoption across diverse scientific disciplines, including bioconjugation, drug discovery and delivery, materials science, and advanced imaging.

This document provides detailed application notes, experimental protocols, and quantitative data for researchers, scientists, and drug development professionals interested in leveraging the power of SPAAC.

Core Applications of SPAAC

SPAAC's versatility has enabled significant advancements in several key research areas:

  • Bioconjugation and Biomolecule Labeling: SPAAC is an ideal tool for labeling a wide array of biomolecules, including proteins, nucleic acids, lipids, and glycans, with high specificity. This allows for the precise tracking and visualization of molecules within live cells and tissues.

  • Drug Development and Targeted Delivery: In the pharmaceutical field, SPAAC facilitates the synthesis of targeted therapies and drug delivery systems. By conjugating drugs to targeting moieties like antibodies or small molecules, researchers can enhance drug efficacy and minimize off-target effects. For instance, azide groups can be metabolically introduced into tumor cells, allowing for subsequent targeting with drug carriers modified with cyclooctynes like DBCO or BCN.

  • Live Cell and In Vivo Imaging: The biocompatibility of SPAAC makes it a premier choice for live-cell imaging and in vivo studies. It allows for the real-time tracking of biological processes without perturbing the native environment of the cell.

  • Materials Science: The efficiency and selectivity of SPAAC are valuable in materials science for the creation of functional polymers, coatings, and hydrogels, as well as for the surface modification of nanoparticles.

Quantitative Data for Experimental Design

The efficiency of a SPAAC reaction is largely dependent on the choice of cyclooctyne, with different structures exhibiting varying reaction kinetics. The second-order rate constant (k₂) is a critical parameter for comparing the reactivity of different cyclooctynes.

Table 1: Comparison of Common Cyclooctynes for SPAAC
CyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
BCN~0.1Possesses fast kinetics and is often used for protein labeling and nanoparticle functionalization.
DBCO~0.3 - 1.22Known for its high reactivity and stability; widely used for biomolecule labeling and imaging.
DIBO0.3 - 0.9A commonly used cyclooctyne for various bioconjugation applications.
DIFO~0.4Developed to be highly biocompatible, making it ideal for drug discovery and live cell imaging.
BARACNot specified, but noted as "extremely reactive"Suitable for in vivo imaging and sensitive biological environments.

Note: Rate constants can vary depending on the specific azide, solvent, temperature, and pH.

Table 2: Typical Parameters for SPAAC Applications
ApplicationAzide-Containing MoietyTypical Concentration (Azide)Cyclooctyne-ProbeTypical Concentration (Alkyne)Incubation Time
Metabolic Glycoprotein LabelingAc₄ManNAz25 - 50 µMDBCO-Fluorophore20 - 50 µM15 - 60 minutes
Metabolic Protein LabelingL-azidohomoalanine (AHA)50 µM - 4 mMDIBO/DBCO-Fluorophore or Biotin5 - 50 µM10 - 60 minutes
Site-Specific Protein LabelingAzide-containing non-canonical amino acid (ncAA)Genetically encodedStrained cyclooctyne-dye1 - 25 µM5 - 30 minutes
Nanoparticle ConjugationAzide-labeled cellsN/ADBCO-functionalized nanoparticlesVaries (e.g., 10 pg Fe/cell)30 minutes - 2 hours

(Data compiled from multiple sources)

Experimental Workflows and Diagrams

Visualizing the experimental process is crucial for understanding and implementing SPAAC protocols.

SPAAC_General_Workflow General SPAAC Workflow cluster_azide Azide Introduction cluster_alkyne Alkyne Probe Metabolic_Labeling Metabolic Labeling (e.g., Ac₄ManNAz, AHA) Reaction SPAAC Reaction (Physiological Conditions) Metabolic_Labeling->Reaction Genetic_Encoding Genetic Encoding (ncAA) Genetic_Encoding->Reaction Chemical_Synthesis Chemical Synthesis Chemical_Synthesis->Reaction Alkyne_Probe Cyclooctyne-Probe (e.g., DBCO-Fluorophore) Alkyne_Probe->Reaction Analysis Analysis Reaction->Analysis

Caption: A generalized workflow for a SPAAC experiment.

Detailed Experimental Protocols

Here we provide detailed protocols for common applications of SPAAC.

Protocol 1: Metabolic Labeling and Imaging of Cell Surface Glycoproteins

This protocol details the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling via SPAAC.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Phosphate-buffered saline (PBS)

  • DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

  • Hoechst 33342 or DAPI for nuclear counterstaining

  • Imaging medium (e.g., FluoroBrite DMEM)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on a glass-bottom imaging dish to achieve 50-70% confluency on the day of imaging.

  • Metabolic Labeling:

    • Prepare a stock solution of Ac₄ManNAz in DMSO.

    • Add Ac₄ManNAz to the complete culture medium to a final concentration of 25-50 µM.

    • Replace the existing medium with the Ac₄ManNAz-containing medium.

    • Incubate the cells for 48 hours at 37°C and 5% CO₂.

  • SPAAC Reaction:

    • Prepare a stock solution of the DBCO-fluorophore in DMSO.

    • Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.

    • Wash the cells twice with warm PBS.

    • Add the DBCO-fluorophore solution and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing and Staining:

    • Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.

    • Incubate cells with Hoechst 33342 or DAPI in imaging medium for 10-15 minutes for nuclear counterstaining.

    • Wash the cells twice with imaging medium.

  • Imaging:

    • Add fresh imaging medium to the cells.

    • Visualize the fluorescently labeled glycoproteins using a fluorescence microscope with appropriate filter sets.

Metabolic_Labeling_Workflow Workflow for Metabolic Glycoprotein Labeling A Seed Cells B Add Ac₄ManNAz (25-50 µM) A->B C Incubate 48h B->C D Wash with PBS C->D E Add DBCO-Fluorophore (20-50 µM) D->E F Incubate 15-30 min E->F G Wash and Counterstain F->G H Fluorescence Microscopy G->H

Caption: Step-by-step workflow for glycoprotein labeling.

Protocol 2: Site-Specific Labeling of Cell-Surface Proteins

This protocol uses genetic code expansion to incorporate a non-canonical amino acid (ncAA) with an azide group into a protein of interest (POI), followed by SPAAC labeling.

Materials:

  • Mammalian cells (e.g., HEK293T)

  • Plasmid encoding the POI with an in-frame Amber stop codon (TAG) at the desired labeling site.

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

  • Azide-containing ncAA (e.g., Azidophenylalanine - AzF).

  • Transfection reagent.

  • Cyclooctyne-conjugated dye (e.g., BCN-fluorophore).

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Transfection: Co-transfect the cells with the plasmid for the POI-TAG and the plasmid for the orthogonal synthetase/tRNA pair.

  • ncAA Incorporation:

    • After 24 hours, replace the medium with fresh culture medium containing the ncAA (e.g., 1 mM AzF).

    • Incubate for another 24-48 hours to allow for expression and incorporation of the ncAA.

  • SPAAC Labeling:

    • Wash the cells with PBS.

    • Incubate the cells with the cyclooctyne-dye (e.g., 10 µM BCN-fluorophore) in culture medium for 5-10 minutes at 37°C.

  • Analysis:

    • Wash the cells three times with PBS.

    • Analyze the labeled cells by flow cytometry or fluorescence microscopy to quantify and visualize the labeled protein.

Site_Specific_Labeling_Workflow Workflow for Site-Specific Protein Labeling A Co-transfect Plasmids (POI-TAG + Synthetase/tRNA) B Add ncAA (e.g., 1 mM AzF) A->B C Incubate 24-48h B->C D Wash with PBS C->D E Add Cyclooctyne-Dye (e.g., 10 µM BCN-fluorophore) D->E F Incubate 5-10 min E->F G Wash Cells F->G H Analyze (Flow Cytometry/Microscopy) G->H

Caption: Workflow for labeling proteins site-specifically.

Protocol 3: Pulse-Chase Assay for Measuring Protein Half-Life

This protocol adapts the classic pulse-chase experiment using SPAAC to measure the half-life of newly synthesized proteins without radioactivity.

Materials:

  • Cells expressing the protein of interest.

  • Methionine-free medium.

  • L-azidohomoalanine (AHA).

  • Complete medium (containing a high concentration of methionine, e.g., 2 mM).

  • Cell lysis buffer.

  • Cyclooctyne-biotin conjugate (e.g., DIBO-biotin).

  • Streptavidin beads.

  • SDS-PAGE and Western blotting reagents.

  • Antibody against the protein of interest.

Procedure:

  • Pulse Labeling:

    • Wash cells with PBS and incubate in methionine-free medium for 1 hour to deplete intracellular methionine.

    • Replace with methionine-free medium supplemented with 50 µM AHA and incubate for 4 hours to label newly synthesized proteins.

  • Chase:

    • Remove the AHA-containing medium, wash the cells with PBS, and add complete medium (containing excess methionine).

    • Collect cell samples at various time points (e.g., 0, 2, 4, 8, 12 hours) during the chase.

  • Cell Lysis and SPAAC Reaction:

    • Lyse the cells at each time point.

    • Add the cyclooctyne-biotin conjugate to the cell lysates to a final concentration of 10 µM and incubate for 1 hour at room temperature to tag the AHA-labeled proteins with biotin.

  • Affinity Purification and Analysis:

    • Incubate the lysates with streptavidin beads to capture the biotin-tagged proteins.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the captured proteins.

    • Analyze the amount of the protein of interest at each time point by SDS-PAGE and Western blotting using a specific antibody.

Pulse_Chase_Workflow SPAAC-Based Pulse-Chase Workflow cluster_pulse Pulse cluster_chase Chase cluster_analysis Analysis A Deplete Methionine B Incubate with AHA A->B C Add Complete Medium B->C D Collect Samples (Time Points) C->D E Lyse Cells D->E F SPAAC with Cyclooctyne-Biotin E->F G Streptavidin Pulldown F->G H Western Blot G->H

Caption: Workflow for protein half-life determination.

Conclusion

Strain-Promoted Azide-Alkyne Cycloaddition has proven to be a powerful and versatile tool for a wide range of applications in biological and materials science. Its biocompatibility, high specificity, and efficiency make it an indispensable technique for researchers aiming to perform chemical modifications in complex environments. By understanding the kinetics of different cyclooctynes and following established protocols, scientists can effectively harness SPAAC for their specific research needs, from imaging cellular dynamics to developing novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot low yields encountered during copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low or no yield in a copper-catalyzed click chemistry (CuAAC) reaction?

A1: The most frequent cause of low yield is the inactivation of the copper catalyst. The active catalyst is Copper(I) (Cu(I)), which is easily oxidized to the inactive Copper(II) (Cu(II)) state, particularly in the presence of dissolved oxygen.[1][2] An insufficient amount of reducing agent or its degradation can halt the catalytic cycle, leading to poor or no product formation.[1][3]

Q2: How can I ensure my copper catalyst remains active throughout the reaction?

A2: To maintain a sufficient concentration of the active Cu(I) catalyst, it is crucial to use a reducing agent, with sodium ascorbate being the most common and effective.[1] It is highly recommended to prepare the sodium ascorbate solution fresh for each experiment as it readily oxidizes. Additionally, degassing your solvents and reaction mixture by sparging with an inert gas like nitrogen or argon can minimize the presence of dissolved oxygen.

Q3: Why is a ligand necessary in a CuAAC reaction, and how do I choose the right one?

A3: A ligand is critical for a successful CuAAC reaction for several reasons: it stabilizes the Cu(I) oxidation state, prevents its disproportionation, accelerates the reaction rate, and can help suppress side reactions. The choice of ligand depends on the solvent system. For reactions in aqueous media (common in bioconjugation), water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are recommended. For reactions in organic solvents, TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a common choice.

Q4: My strain-promoted azide-alkyne cycloaddition (SPAAC) reaction is showing low yield. What are the common causes since it's copper-free?

A4: Although SPAAC avoids issues related to copper catalysis, low yields can still occur. Common culprits include the instability of the strained cyclooctyne reagent, which can degrade during storage or under certain conditions (e.g., acidic environments), and significant steric hindrance near the azide or alkyne functional groups that can block the reaction sites. Poor solubility of either reactant in the chosen solvent is another frequent issue that reduces reaction rates.

Q5: Can the buffer system interfere with my CuAAC reaction?

A5: Yes, certain buffer components can interfere with the copper catalyst. Buffers containing strong chelators, like Tris, can chelate the copper and inhibit the reaction. It is advisable to avoid Tris-based buffers. Phosphate buffers are generally acceptable, but it is recommended to pre-mix the copper and ligand before adding them to the phosphate-containing solution to prevent the precipitation of copper-phosphate complexes. Buffers like PBS and HEPES are commonly used successfully.

Q6: What is the optimal ratio of reactants and catalyst for a CuAAC reaction?

A6: While a 1:1 stoichiometric ratio of azide to alkyne is the theoretical ideal, using a slight excess (e.g., 1.1 to 2-fold) of one of the reactants (often the less valuable or more soluble one) can help drive the reaction to completion. The catalyst loading is typically kept low, often between 1-5 mol%. The optimal ligand-to-copper ratio is generally between 1:1 and 5:1 to ensure the copper is protected.

Troubleshooting Guide for Low Yield

This section provides a systematic approach to diagnosing and resolving issues leading to low product yield.

Issue 1: Low or No Product Detected (CuAAC)

If your reaction is yielding little to no product, consider the following potential causes and solutions.

Troubleshooting Workflow for Low CuAAC Yield

G start Low/No Product catalyst Check Catalyst Activity start->catalyst reagents Verify Reagent Quality start->reagents conditions Optimize Reaction Conditions start->conditions substrate Investigate Substrate Issues start->substrate sol_catalyst Use fresh sodium ascorbate Degas solvents Pre-complex Cu with ligand catalyst->sol_catalyst sol_reagents Use high-purity reagents Check for degradation reagents->sol_reagents sol_conditions Adjust stoichiometry (1.1-2x excess) Increase concentration Increase temperature (40-60°C) conditions->sol_conditions sol_substrate Increase reaction time for hindered substrates Add sacrificial metals (Zn(II)) for coordinating groups substrate->sol_substrate

Caption: A logical workflow for troubleshooting low product yield in CuAAC reactions.

Potential Cause Recommended Solution Citation
Inactive Copper Catalyst Ensure you are using a freshly prepared solution of a reducing agent like sodium ascorbate. Degas all solvents and the reaction mixture to remove oxygen, which oxidizes the active Cu(I) catalyst.
Improper Ligand Use Use a ligand appropriate for your solvent (e.g., THPTA for aqueous, TBTA for organic). Pre-mix the copper salt and ligand for several minutes before adding them to the reaction mixture. Optimize the ligand-to-copper ratio, starting around 5:1.
Impure Reagents/Solvents Use high-purity starting materials and solvents. If impurities are suspected, purify the azide and alkyne before use.
Incorrect Stoichiometry While a 1:1 ratio is often a good starting point, using a slight excess (1.1 to 2-fold) of the less precious reagent can improve yields.
Substrate-Specific Issues For sterically hindered substrates, increase the reaction time or temperature. If your substrate contains functional groups that can coordinate with copper (e.g., thiols), consider adding sacrificial metals like Zn(II) or increasing the catalyst and ligand concentration.
Low Reactant Concentration Click reactions are concentration-dependent. If the reaction is run at high dilution, increasing the concentration of reactants can improve the rate and yield.
Issue 2: Low or No Product Detected (SPAAC)

For copper-free reactions, consider these factors.

Potential Cause Recommended Solution Citation
Reagent Instability Store strained cyclooctynes (e.g., DBCO, BCN) properly, protected from light and acidic conditions. Use freshly prepared solutions when possible.
Steric Hindrance If bulky groups are near the reactive sites, a longer reaction time or elevated temperature may be required. In some cases, redesigning the linker to increase the distance between the bulky group and the reactive moiety may be necessary.
Solubility Issues Ensure both the azide and cyclooctyne are soluble in the reaction solvent. A co-solvent system (e.g., DMSO/water) may be necessary to solubilize both components.
Incorrect Stoichiometry Use a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component to help drive the reaction to completion.

Experimental Protocols

Protocol 1: General Protocol for CuAAC in Aqueous Buffer (Bioconjugation)

This protocol is a starting point and may require optimization for specific molecules.

1. Prepare Stock Solutions:

  • Azide-containing biomolecule: Prepare in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Alkyne-containing molecule: Dissolve in DMSO or a compatible buffer.

  • Copper(II) Sulfate (CuSO₄): 20 mM in water.

  • Ligand (e.g., THPTA): 50 mM in water.

  • Sodium Ascorbate: 100 mM in water. Must be prepared fresh.

2. Reaction Setup:

  • In a microcentrifuge tube, add the azide-containing biomolecule to the desired final concentration (e.g., 50 µM).

  • Add the alkyne-containing molecule. A 2 to 10-fold molar excess over the azide is often used.

  • In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final reaction with 1 mM CuSO₄, you would use a 5-fold excess of ligand (5 mM final concentration). Let this mixture stand for a few minutes.

  • Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

3. Incubation and Monitoring:

  • Gently mix the reaction and allow it to proceed at room temperature.

  • Reaction times can vary from 15 minutes to several hours. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

4. Purification:

  • Once complete, purify the product to remove excess reagents and catalyst. This can be achieved through methods like size-exclusion chromatography, dialysis, or affinity chromatography. For small molecules, addition of a copper chelator like EDTA can help in removal.

Protocol 2: General Protocol for SPAAC in Aqueous Buffer

This protocol details the conjugation of a cyclooctyne-labeled molecule to an azide-functionalized partner.

1. Prepare Solutions:

  • Cyclooctyne-labeled molecule (e.g., DBCO-protein): Prepare in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Azide-containing molecule: Dissolve in a compatible solvent (e.g., DMSO or the reaction buffer).

2. Reaction Setup:

  • In a reaction tube, mix the cyclooctyne-labeled molecule with a 1.5 to 5-fold molar excess of the azide-containing molecule.

  • Ensure the final concentration of any organic co-solvent (like DMSO) is kept low (typically <10%) to avoid denaturation of biomolecules.

3. Incubation and Monitoring:

  • Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. The optimal time depends on the specific reactivity of the chosen cyclooctyne.

  • Protect the reaction from light if any of the components are light-sensitive.

  • Monitor the reaction progress by an appropriate analytical method (LC-MS, HPLC, SDS-PAGE).

4. Purification:

  • Purify the conjugate using standard methods such as size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted starting materials.

Key Component Relationships in CuAAC

The following diagram illustrates the interactions between the essential components of a successful CuAAC reaction.

G cluster_0 Reaction Environment cluster_1 Catalytic System Azide Azide Product Triazole Product Azide->Product reacts with Alkyne Alkyne Alkyne->Product reacts with CuII Cu(II) Source (e.g., CuSO4) CuI Active Cu(I) Catalyst CuII->CuI forms CuI->Product catalyzes formation of Inactive_CuII Inactive Cu(II) CuI->Inactive_CuII Reducer Reducing Agent (Sodium Ascorbate) Reducer->CuII reduces Ligand Ligand (e.g., THPTA) Ligand->CuI stabilizes & accelerates Oxygen Oxygen (O2) Oxygen->CuI oxidizes (inhibits)

Caption: Relationship of key components in a copper-catalyzed click reaction.

References

Technical Support Center: Preventing Aggregation During Nanoparticle PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address nanoparticle aggregation during PEGylation.

Frequently Asked Questions (FAQs)

Q1: What is PEGylation and why is it critical for nanoparticle stability?

PEGylation is the process of attaching polyethylene glycol (PEG) chains to the surface of nanoparticles. This process is crucial for several reasons:

  • Steric Hindrance: The PEG layer creates a physical barrier that prevents nanoparticles from coming close enough to each other to aggregate due to attractive forces like van der Waals interactions.

  • Increased Hydrophilicity: PEG chains are highly hydrophilic, which improves the solubility and dispersion of nanoparticles in aqueous solutions and biological media.[1]

  • Reduced Opsonization: In biological systems, the PEG coating reduces the adsorption of proteins (opsonins), which can mark nanoparticles for clearance by the immune system. This "stealth" effect prolongs circulation time.[1][2]

Q2: What are the primary causes of nanoparticle aggregation during PEGylation?

Aggregation during PEGylation can stem from several factors:

  • Incomplete PEGylation: If the nanoparticle surface is not sufficiently covered with PEG chains, exposed areas can interact, leading to aggregation.[3]

  • Inadequate PEG Density: A low density of PEG chains may not provide enough steric hindrance to prevent aggregation, especially in solutions with high ionic strength.[3]

  • Improper Reaction Conditions: Factors such as incorrect pH, high salt concentrations, inappropriate temperature, and inefficient mixing can all contribute to aggregation.

  • Issues with the PEG Reagent: The purity and quality of the PEG reagent can significantly impact the efficiency of the PEGylation reaction.

Q3: How does the molecular weight of PEG affect nanoparticle stability?

The molecular weight (MW) of the PEG chain is a critical parameter. Generally, longer PEG chains (higher MW) provide better steric stabilization. Increasing the PEG MW creates a thicker hydrophilic layer on the nanoparticle surface, which more effectively prevents interactions with other nanoparticles. Studies have shown that increasing PEG MW from 2 kDa to 20 kDa can significantly enhance stability. However, the optimal PEG MW can depend on the specific nanoparticle and its intended application.

Q4: What is the role of pH during and after the PEGylation process?

The pH of the reaction and storage buffers is crucial for maintaining nanoparticle stability. For nanoparticles that rely on surface charge for stability, a pH that neutralizes this charge can lead to aggregation. The optimal pH for the PEGylation reaction itself depends on the conjugation chemistry being used. For instance, reactions involving NHS esters are often more efficient at a slightly basic pH (7-8), while the activation of carboxylic acid groups with EDC/NHS is more efficient at a pH of 4.5-7.2. After PEGylation, the storage buffer should have a pH that ensures the colloidal stability of the modified nanoparticles.

Q5: Can high ionic strength buffers like PBS cause aggregation?

Yes, high ionic strength buffers can lead to the aggregation of nanoparticles, particularly those that are stabilized by electrostatic repulsion. The ions in the buffer can shield the surface charges on the nanoparticles, reducing the repulsive forces between them and allowing attractive van der Waals forces to cause aggregation. Effective PEGylation can help mitigate this issue by providing steric stabilization.

Troubleshooting Guide

Problem 1: Immediate Aggregation Upon Addition of PEG Reagent

Possible CauseTroubleshooting Steps
Rapid Change in Surface Charge Add the PEG reagent solution dropwise while continuously stirring or sonicating the nanoparticle suspension to ensure a gradual and uniform coating.
Incorrect pH Before adding the PEG reagent, adjust the pH of the nanoparticle suspension to a level that is optimal for both nanoparticle stability and the specific PEGylation reaction chemistry.
Solvent Mismatch Ensure the solvent used to dissolve the PEG reagent is miscible with the nanoparticle suspension and does not independently cause nanoparticle precipitation.
High Nanoparticle Concentration Reduce the concentration of the nanoparticle suspension to decrease the frequency of particle collisions.

Problem 2: Aggregation Observed After PEGylation Reaction and Purification

Possible CauseTroubleshooting Steps
Incomplete Reaction Optimize reaction parameters such as time, temperature, and reactant concentrations. Consider increasing the molar ratio of the PEG reagent to the nanoparticles.
Insufficient PEG Surface Density Increase the concentration of the PEG reagent used in the reaction to achieve a higher grafting density on the nanoparticle surface.
Harsh Purification Methods Employ gentle purification techniques like dialysis or centrifugal filtration with appropriate molecular weight cut-offs. Avoid excessive centrifugation speeds that can lead to irreversible aggregation.
Inappropriate Storage Buffer Resuspend the purified PEGylated nanoparticles in a buffer with a pH and ionic strength that has been optimized for their stability. A buffer with low ionic strength is often preferable.

Experimental Protocols

General Protocol for PEGylation of Carboxylated Nanoparticles using EDC/NHS Chemistry

This protocol describes a common "grafting to" method for attaching amine-terminated PEG to carboxylated nanoparticles.

Materials:

  • Carboxylated nanoparticles

  • MES buffer (2-(N-morpholino)ethanesulfonic acid)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Amine-terminated PEG

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine)

  • Purification system (e.g., dialysis membrane, centrifugal filters)

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in MES buffer at a concentration of 1 mg/mL.

  • Activation of Carboxylic Groups: Add a 5 to 10-fold molar excess of EDC and NHS to the nanoparticle suspension. Allow the reaction to proceed for 15-30 minutes at room temperature with gentle stirring.

  • PEGylation Reaction: Dissolve the amine-terminated PEG in the reaction buffer and add it to the activated nanoparticle suspension. The molar ratio of PEG to nanoparticles should be optimized, but a 100 to 1000-fold excess of PEG is a common starting point. Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add a quenching solution to stop the reaction and deactivate any unreacted NHS esters.

  • Purification: Remove excess PEG and other reagents by dialysis against a suitable buffer or by using centrifugal filtration.

  • Characterization: Characterize the PEGylated nanoparticles using techniques such as Dynamic Light Scattering (DLS) to determine hydrodynamic diameter and polydispersity index (PDI), and Zeta Potential to measure surface charge.

Data Presentation

Table 1: Comparison of "Grafting To" and "Grafting From" PEGylation Methods

Feature"Grafting To" Method"Grafting From" Method
Description Pre-synthesized PEG chains are attached to the nanoparticle surface.Monomers are polymerized directly from initiator sites on the nanoparticle surface.
Advantages Simpler procedure, well-characterized PEG can be used.Allows for higher grafting density, more precise control over polymer chain length.
Disadvantages Can have lower grafting density due to steric hindrance from already attached chains.More complex synthesis, potential for catalyst contamination.

Visualizations

Troubleshooting_Workflow start Aggregation Observed q1 When did aggregation occur? start->q1 p1 Immediate Aggregation q1->p1 During PEG addition p2 Aggregation After Purification q1->p2 Post-reaction s1 Check pH, Ionic Strength Add PEG slowly Check solvent compatibility p1->s1 s2 Optimize PEG:NP ratio Increase reaction time/temp Use gentle purification Check storage buffer p2->s2

Caption: Troubleshooting workflow for nanoparticle aggregation.

PEGylation_Strategies cluster_0 cluster_1 Grafting Grafting To To np1 Nanoparticle result1 PEGylated Nanoparticle np1->result1 peg1 Pre-formed PEG Chain peg1->result1 From From np2 Initiator-coated Nanoparticle result2 PEGylated Nanoparticle (High Density) np2->result2 monomer Monomers monomer->result2 Polymerization

Caption: "Grafting To" vs. "Grafting From" PEGylation methods.

References

PROTAC Linker Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for PROTAC Linker Optimization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the nuanced challenges of PROTAC linker design.

Frequently Asked Questions (FAQs)

Q1: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation. What are the potential linker-related issues?

This is a common challenge that often points to suboptimal ternary complex formation or unfavorable physicochemical properties of the PROTAC molecule. The linker is a critical determinant of a productive ternary complex (Target-PROTAC-E3 Ligase).[1][2]

Potential Linker-Related Problems:

  • Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance that prevents the target and E3 ligase from assembling effectively.[1][2][3] Conversely, a linker that is too long or overly flexible might lead to an unstable ternary complex and non-productive binding events where ubiquitination sites are not accessible.

  • Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.

  • Poor Physicochemical Properties: The linker can significantly influence the overall properties of the PROTAC. A linker contributing to low aqueous solubility or poor cell permeability will prevent the PROTAC from reaching its intracellular target in sufficient concentrations.

Q2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can I mitigate this with linker optimization?

The "hook effect" is a characteristic phenomenon for PROTACs where high concentrations lead to the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, thus reducing degradation efficiency. While inherent to the mechanism, linker design can influence its severity.

Mitigation Strategies:

  • Enhance Ternary Complex Cooperativity: A well-designed linker can foster positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex, making its formation more favorable than the binary complexes, even at higher concentrations.

  • Modify Linker Flexibility and Rigidity: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation. This can reduce the entropic penalty of forming the ternary complex and potentially lessen the hook effect. However, excessive rigidity can also be detrimental, so a balance is key.

Q3: How does the linker's chemical composition affect my PROTAC's performance?

The chemical makeup of the linker is a critical factor influencing a PROTAC's drug-like properties, such as solubility, cell permeability, and metabolic stability. The most common linker types are polyethylene glycol (PEG) and alkyl chains.

  • PEG Linkers: These are generally more hydrophilic and can improve the solubility of the PROTAC.

  • Alkyl Linkers: These are more hydrophobic, which can enhance cell permeability but may decrease aqueous solubility.

  • Rigid Moieties: Incorporating rigid structures like piperazine or triazole rings can improve conformational stability and cell permeability.

The choice of linker composition requires a balance to achieve optimal efficacy and pharmacokinetic properties.

Q4: Can the linker's attachment point to the warhead and E3 ligase ligand impact PROTAC activity?

Absolutely. The points at which the linker connects to the two ligands, often referred to as exit vectors, are crucial. The exit vector can significantly influence the relative orientation of the recruited proteins within the ternary complex, thereby affecting its stability and the efficiency of ubiquitination. When designing a PROTAC, it is essential to consider solvent-exposed areas of the ligands that can be modified without disrupting their binding to the target protein or E3 ligase.

Q5: My PROTAC has poor cell permeability. What linker modifications can I make to improve it?

Poor cell permeability is a common hurdle for PROTACs due to their high molecular weight. The linker plays a significant role in this property.

Strategies to Improve Cell Permeability:

  • Increase Rigidity: Incorporating rigid linkers, such as those with piperidine or piperazine moieties, can enhance permeability.

  • Optimize Hydrophobicity: While counterintuitive, increasing the hydrophobicity with alkyl chains can sometimes improve permeability, but this needs to be balanced with solubility.

  • Facilitate Folding: Linkers that allow the PROTAC to adopt a folded conformation can shield polar surface area, which has been shown to improve passive cell permeability.

Troubleshooting Guides

Problem 1: No Target Degradation Observed Despite Good Binary Binding
  • Symptom: Western blot analysis shows no reduction in target protein levels after treatment with the PROTAC, even though biophysical assays (e.g., SPR, ITC) confirm binding to both the target protein and the E3 ligase individually.

  • Troubleshooting Workflow:

G A Start: No Degradation B Synthesize Linker Library: Vary Length (e.g., PEG/Alkyl chains) A->B F Assess Ternary Complex Formation (e.g., SPR, NanoBRET) A->F C Test Degradation (Western Blot) B->C D Degradation Observed? C->D E Synthesize Linker Library: Vary Rigidity (e.g., add rings) D->E No K End: Optimized PROTAC D->K Yes E->C G Complex Forms? F->G H Assess Cell Permeability (e.g., PAMPA) G->H Yes J Optimize Linker Attachment Points G->J No I Permeable? H->I I->J Yes L End: Further Optimization Needed I->L No J->B

Caption: Troubleshooting workflow for PROTACs with poor degradation activity.

Problem 2: Significant "Hook Effect" Observed
  • Symptom: The dose-response curve for protein degradation is bell-shaped, with decreased efficacy at higher PROTAC concentrations.

  • Troubleshooting Workflow:

G A Start: Hook Effect Observed B Enhance Ternary Complex Cooperativity A->B F Optimize Linker Rigidity A->F C Modify Linker to Introduce Favorable Protein-Protein Interactions B->C D Assess Cooperativity (e.g., SPR, ITC) C->D E Cooperativity Increased? D->E E->F No H Test Degradation Profile E->H Yes G Introduce Rigid Moieties to Pre-organize PROTAC Conformation F->G G->H I Hook Effect Mitigated? H->I J End: Optimized PROTAC I->J Yes K End: Re-evaluate Ligands I->K No

Caption: Logical workflow to mitigate the PROTAC hook effect.

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing.

Table 1: Impact of Linker Length on PROTAC Efficacy for Different Targets

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4VHLPEG8>1000<20
BRD4VHLPEG1218>95
BRD4VHLPEG1665>90
ERαCRBNPEG12~500~50
ERαCRBNPEG16~10>90
ERαCRBNPEG20~250~60
p38αVHLPEG/Alkyl11>1000<10
p38αVHLPEG/Alkyl1525>90
p38αVHLPEG/Alkyl19150~70

Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. The data illustrates that a "sweet spot" for linker length often exists.

Experimental Protocols

Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels.

Protocol:

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 2, 4, 8, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH, β-actin) to normalize protein levels.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.

Protocol:

  • Chip Preparation: Immobilize a high-purity E3 ligase (e.g., VHL) onto a sensor chip surface.

  • Binary Interaction Analysis:

    • To measure PROTAC-E3 binding, flow a solution of the PROTAC over the chip surface at various concentrations.

    • To measure PROTAC-Target binding, a different setup would be needed, typically immobilizing the target protein.

  • Ternary Complex Analysis: To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface. This allows for the determination of the ternary complex formation and dissociation rates.

  • Data Analysis: Analyze the sensorgrams to determine kinetic parameters (ka, kd) and affinity (KD). Cooperativity can be calculated by comparing the binding affinities in binary versus ternary setups.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC measures the heat change upon binding, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).

Protocol:

  • Sample Preparation: Prepare solutions of the purified protein (e.g., E3 ligase in the cell) and the PROTAC (in the syringe) in the same dialysis buffer to minimize heats of dilution.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters on the ITC instrument.

  • Titration: Perform a series of injections of the PROTAC solution into the protein solution in the sample cell. To analyze ternary complex formation, the cell would contain the E3 ligase and the target protein, while the syringe contains the PROTAC.

  • Data Analysis: Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio. Fit the data to a suitable binding model to determine the thermodynamic parameters.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay used to predict passive membrane permeability.

Protocol:

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing buffer.

  • Compound Addition: The PROTAC of interest is added to the wells of the filter plate (the donor plate).

  • Incubation: The plate sandwich is incubated for a set period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor plate.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the compound concentrations and incubation time.

Signaling Pathway and Workflow Visualization

G cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Poly_Ub Poly-ubiquitinated POI Ternary_Complex->Poly_Ub Ub Ubiquitin E2 E2 Enzyme Ub->E2 E2->Ternary_Complex Ub Transfer Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

References

Technical Support Center: Azido-PEG9-CH2COOH Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG9-CH2COOH and similar PEG linkers in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction when coupling this compound to an amine-containing molecule using EDC and NHS?

A1: The most significant side reaction is the hydrolysis of the N-hydroxysuccinimide (NHS) ester intermediate. This hydrolysis reaction competes with the desired amidation reaction, converting the activated carboxyl group back to an unreactive carboxylic acid and rendering the PEG linker unable to couple with the target amine.[1][2] The rate of this hydrolysis is highly dependent on the pH of the reaction environment.[1][2] Another common side product is the formation of an N-acylurea, which arises from the rearrangement of the O-acylisourea intermediate formed during the EDC activation of the carboxylic acid.[3] This N-acylurea byproduct can be challenging to remove from the final product.

Q2: How does pH affect the efficiency of the coupling reaction?

A2: The pH of the reaction is a critical parameter that requires careful optimization. The coupling of the NHS-activated PEG to primary amines is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5. However, the competing hydrolysis of the NHS ester also accelerates at higher pH values. For instance, the half-life of an NHS ester can decrease from several hours at pH 7.0 to just minutes at pH 8.6. Therefore, a compromise pH must be chosen to maximize the rate of the desired amide bond formation while minimizing the rate of hydrolysis.

Q3: What are the best practices for handling and storing the coupling reagents (EDC and NHS) and the this compound?

A3: To ensure high coupling efficiency, it is crucial to handle and store all reagents properly.

  • EDC and NHS: These reagents are moisture-sensitive. They should be stored at -20°C in a desiccated environment. Before use, allow the vials to warm to room temperature before opening to prevent moisture condensation. It is recommended to use fresh or freshly opened bottles of EDC and NHS for best results.

  • This compound: While the PEG linker itself is more stable, it should also be stored in a cool, dry place. If it is dissolved in a solvent for storage, use an anhydrous solvent and store it under an inert atmosphere to prevent degradation.

  • Stock Solutions: Do not prepare stock solutions of NHS-activated PEG for long-term storage, as the NHS ester moiety readily hydrolyzes. Prepare these solutions immediately before use.

Q4: Can I use buffers containing primary amines, such as Tris or glycine, for this coupling reaction?

A4: No, you should avoid buffers that contain primary amines (e.g., Tris, glycine). These buffers will compete with your target molecule for reaction with the NHS-activated PEG, leading to a significant reduction in the yield of your desired conjugate. Suitable amine-free buffers include phosphate-buffered saline (PBS), MES, and HEPES. If your protein or molecule of interest is in an amine-containing buffer, a buffer exchange step using dialysis or a desalting column is necessary before initiating the coupling reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive coupling agents (EDC/NHS) due to moisture exposure.Use fresh, high-quality EDC and NHS. Ensure reagents are warmed to room temperature before opening to prevent condensation.
Presence of water in the reaction.Use anhydrous solvents and ensure all glassware is thoroughly dried.
Incorrect pH of the reaction buffer.Optimize the pH of the reaction buffer. A pH range of 7.2-8.0 is generally recommended for the amine coupling step. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-7.2).
Presence of primary amines in the buffer (e.g., Tris, glycine).Perform a buffer exchange to an amine-free buffer like PBS, MES, or HEPES.
Low concentration of reactants.If possible, increase the concentration of the this compound and the amine-containing molecule.
Presence of a Major Side Product with a Similar Polarity to the Desired Product Formation of N-acylurea byproduct.This is a common side product from the rearrangement of the O-acylisourea intermediate. Optimize the reaction conditions (e.g., temperature, reaction time) to minimize its formation. Purification via chromatography may be necessary.
High Polydispersity or Presence of Higher Molecular Weight Species Impurities in the starting PEG material.Use high-quality, monodisperse this compound to avoid side products from low molecular weight PEG impurities.
Potential for polymerization if the PEG linker contains reactive impurities like acrylates.Ensure the purity of the this compound. If polymerization is suspected, analytical techniques like mass spectrometry can help identify the byproducts.

Experimental Protocols

Protocol: EDC/NHS Coupling of this compound to a Primary Amine

This is a general protocol and may require optimization for specific applications.

Materials:

  • This compound

  • Amine-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-free buffer (e.g., 0.1 M MES, pH 6.0 for activation; 0.1 M Phosphate Buffer, pH 7.2-8.0 for coupling)

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Allow EDC and NHS vials to equilibrate to room temperature before opening.

    • Dissolve the amine-containing molecule in the coupling buffer. If it is in an amine-containing buffer, perform a buffer exchange.

    • Immediately before use, dissolve the this compound in the activation buffer.

    • Prepare stock solutions of EDC and NHS in anhydrous DMSO or DMF.

  • Activation of this compound:

    • To the dissolved this compound, add a molar excess of EDC and NHS (typically 1.5-5 equivalents each relative to the PEG linker).

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Coupling to the Amine-Containing Molecule:

    • Add the activated this compound solution to the solution of the amine-containing molecule.

    • The pH of the final reaction mixture should be between 7.2 and 8.0. Adjust if necessary with the coupling buffer.

    • Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C. The optimal time should be determined empirically.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS-activated PEG. Incubate for 15-30 minutes.

  • Purification:

    • Remove unreacted PEG and byproducts using a suitable purification method, such as size-exclusion chromatography, dialysis, or tangential flow filtration.

  • Analysis:

    • Analyze the final conjugate using appropriate techniques such as SDS-PAGE, HPLC, or mass spectrometry to confirm successful coupling and assess purity.

Visualizations

G cluster_activation Activation Step cluster_coupling Coupling Step PEG_COOH This compound O_acylisourea O-acylisourea intermediate PEG_COOH->O_acylisourea + EDC EDC EDC NHS NHS PEG_NHS Azido-PEG9-CH2-COO-NHS (Activated PEG) O_acylisourea->PEG_NHS + NHS Conjugate Azido-PEG9-CH2-CO-NH-R (Desired Conjugate) PEG_NHS->Conjugate + R-NH2 Amine R-NH2 (Amine-containing molecule)

Caption: Desired reaction pathway for this compound coupling.

G cluster_main_path Main Reaction Pathway cluster_side_reactions Side Reactions O_acylisourea O-acylisourea intermediate PEG_NHS Activated PEG-NHS ester O_acylisourea->PEG_NHS + NHS N_acylurea N-acylurea byproduct O_acylisourea->N_acylurea Rearrangement O_acylisourea->N_acylurea Conjugate Desired Amide Conjugate PEG_NHS->Conjugate + R-NH2 Hydrolyzed_PEG Hydrolyzed PEG-COOH PEG_NHS->Hydrolyzed_PEG + H2O (hydrolysis) PEG_NHS->Hydrolyzed_PEG Amine R-NH2 H2O H2O

Caption: Common side reactions in EDC/NHS mediated PEG coupling.

G cluster_troubleshooting Troubleshooting Workflow Start Low or No Product Yield Check_Reagents Check Reagent Quality (Fresh EDC/NHS?) Start->Check_Reagents Check_Reagents->Start Reagents Expired Check_Conditions Verify Reaction Conditions (Anhydrous? Correct pH?) Check_Reagents->Check_Conditions Reagents OK Check_Conditions->Start Incorrect Conditions Check_Buffer Check Buffer Composition (Amine-free?) Check_Conditions->Check_Buffer Conditions OK Check_Buffer->Start Amine Buffer Used Optimize Optimize Reactant Concentrations Check_Buffer->Optimize Buffer OK Success Successful Coupling Optimize->Success

Caption: Troubleshooting workflow for low yield in PEG coupling.

References

improving the efficiency of amine-carboxylic acid ligation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for amine-carboxylic acid ligation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve the efficiency of amide bond formation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during amine-carboxylic acid ligation experiments.

Question: Why is my amide coupling reaction showing low yield or failing completely?

Answer:

Low or no yield in an amide coupling reaction can stem from several factors. A primary reason is inefficient activation of the carboxylic acid. The choice of coupling reagent is critical, and for sterically hindered or electron-deficient substrates, standard reagents may not be sufficient. In such cases, switching to a more powerful coupling reagent like HATU or COMU is often beneficial.[1][2] Another common issue is the degradation of reagents. Coupling reagents and anhydrous solvents are often sensitive to moisture and air. Ensure that all reagents are fresh and solvents are properly dried.[3]

Poor solubility of reactants can also hinder the reaction. If your carboxylic acid or amine is not fully dissolved, the reaction will be slow or incomplete. Experiment with different anhydrous solvents such as DMF, NMP, or DCM to find one that provides good solubility for all components.[4][5] In some cases, heating the reaction can improve both solubility and reaction rate, but this should be done with caution as it can also increase the risk of side reactions like racemization.

Finally, consider the stoichiometry of your reactants. An excess of the amine component is often used to drive the reaction to completion. However, for valuable or complex amines, a 1:1 ratio with a highly efficient coupling reagent may be necessary. If the issue persists, performing a double coupling, where fresh coupling reagent and amino acid are added after the initial coupling period, can help to drive the reaction to completion.

Question: I am observing significant side products in my reaction. How can I minimize them?

Answer:

The formation of side products is a common challenge in amide ligation. One of the most frequent side reactions is racemization of chiral carboxylic acids, particularly amino acids. This can be minimized by the addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) when using carbodiimide coupling reagents like EDC or DCC. These additives react with the activated carboxylic acid to form an active ester intermediate that is less prone to racemization. Performing the reaction at lower temperatures can also help to suppress racemization.

Another common side product, especially with carbodiimides, is the formation of an N-acylurea byproduct. This occurs when the activated carboxylic acid (the O-acylisourea intermediate) rearranges instead of reacting with the amine. The use of additives like HOBt or NHS (N-hydroxysuccinimide) can effectively suppress the formation of N-acylurea.

If you are using a uronium or phosphonium-based coupling reagent like HATU or HBTU in excess, it can react with the free amine, leading to a guanidinium byproduct and capping the amine. To avoid this, it is recommended to use the coupling reagent in slight excess or equimolar amounts relative to the carboxylic acid.

Question: How can I effectively remove the coupling reagents and byproducts during workup?

Answer:

Proper workup is crucial for isolating a pure amide product. The choice of workup procedure depends on the coupling reagents used and the properties of your product.

For water-soluble byproducts, such as the urea formed from EDC, a simple aqueous workup is often sufficient. This typically involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing sequentially with a mild acid (e.g., 1 M HCl or citric acid) to remove unreacted amines and basic byproducts, followed by a mild base (e.g., saturated sodium bicarbonate) to remove unreacted carboxylic acid and acidic byproducts. A final wash with brine helps to remove residual water before drying the organic layer.

If you have used a less soluble carbodiimide like DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.

For reactions conducted in high-boiling point polar aprotic solvents like DMF, removing the solvent can be challenging. Washing the organic layer with a 5% LiCl aqueous solution can help to remove DMF. Alternatively, if your product is not too polar, you can perform multiple aqueous washes to extract the DMF.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent should I choose for my reaction?

A1: The choice of coupling reagent depends on several factors, including the steric hindrance of your substrates, their electronic properties, and the risk of racemization.

  • Carbodiimides (e.g., EDC, DCC, DIC): These are cost-effective and widely used for routine couplings. They are often used with additives like HOBt or NHS to improve efficiency and reduce side reactions. EDC is particularly useful as its urea byproduct is water-soluble, simplifying purification.

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU, COMU): These are highly reactive and efficient reagents, particularly for difficult couplings involving sterically hindered amino acids or electron-deficient amines. HATU and COMU are known for their fast reaction times and low rates of racemization. COMU is also noted for its enhanced safety profile and water-soluble byproducts.

  • Phosphonium Salts (e.g., PyBOP, BOP): These are also very effective coupling reagents that offer an advantage over uronium salts in that they do not react with the free amino group of the amine component, which can be beneficial in certain applications like intramolecular cyclizations.

Q2: What is the role of additives like HOBt, HOAt, and Oxyma?

A2: Additives are crucial for improving the efficiency and reducing side reactions in amide bond formation, especially when using carbodiimide coupling reagents. They act as activating agents by forming an active ester intermediate with the carboxylic acid. This intermediate is more reactive towards the amine than the initial activated species and is less prone to side reactions.

  • HOBt (1-Hydroxybenzotriazole): A classic additive that accelerates coupling reactions and suppresses racemization.

  • HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at increasing reaction rates and suppressing racemization, making it a good choice for challenging couplings.

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to benzotriazole-based additives. It enhances coupling efficiency and minimizes racemization.

Q3: What is the optimal solvent and temperature for my ligation reaction?

A3: The ideal solvent should dissolve all reactants and be inert to the reaction conditions. Anhydrous polar aprotic solvents are commonly used.

  • DMF (Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone): Excellent solubilizing properties make them a common choice.

  • DCM (Dichloromethane) and THF (Tetrahydrofuran): Also frequently used, particularly for solution-phase synthesis.

  • Acetonitrile (MeCN): Another suitable solvent for many coupling reactions.

The reaction temperature is typically room temperature. However, for difficult couplings, the temperature can be increased to improve the reaction rate. It is important to note that higher temperatures can also increase the risk of racemization, so this should be monitored. Conversely, for reactions prone to racemization, cooling the reaction to 0°C may be beneficial.

Q4: How do I monitor the progress of my amide coupling reaction?

A4: The progress of the reaction can be monitored by various analytical techniques.

  • Thin Layer Chromatography (TLC): A simple and rapid method to check for the consumption of the starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the product, starting materials, and any side products by their mass-to-charge ratio.

  • Kaiser Test (for solid-phase peptide synthesis): A qualitative colorimetric test used to detect the presence of free primary amines on the solid support. A negative test (yellow beads) indicates that the coupling reaction is complete.

Data Presentation

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentClassAdvantagesDisadvantages
EDC CarbodiimideWater-soluble byproduct, cost-effective.Can lead to racemization and N-acylurea formation without additives.
DCC CarbodiimideCost-effective.Insoluble urea byproduct can be difficult to remove completely.
HATU Uronium SaltHigh reactivity, fast reaction times, low racemization.Can react with the amine if used in large excess. More expensive.
HBTU Uronium SaltEfficient coupling, widely used.Less reactive than HATU, can also react with the amine.
COMU Uronium SaltHigh reactivity, enhanced safety (non-explosive), water-soluble byproducts.More expensive than carbodiimides.
PyBOP Phosphonium SaltHigh efficiency, does not react with the free amine.Can be more expensive.

Experimental Protocols

Protocol 1: General Procedure for EDC/NHS Mediated Amide Coupling

This protocol describes a two-step process where the carboxylic acid is first activated with EDC and NHS, followed by the addition of the amine.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • NHS (N-hydroxysuccinimide) (1.2 equiv)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv), EDC (1.2 equiv), and NHS (1.2 equiv) in the anhydrous solvent.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid, forming the NHS ester.

  • Add the amine (1.0-1.2 equiv) to the reaction mixture.

  • Continue to stir the reaction at room temperature. Monitor the reaction progress using TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, proceed with an appropriate aqueous workup to purify the amide product.

Protocol 2: General Procedure for HATU Mediated Amide Coupling

This protocol is suitable for more challenging couplings, including those with sterically hindered substrates.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 equiv)

  • Tertiary amine base (e.g., DIPEA, NMM) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMF, NMP)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in the anhydrous solvent.

  • Add the tertiary amine base (2.0-3.0 equiv) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. These reactions are often complete within 1-4 hours.

  • Once the reaction is complete, proceed with an aqueous workup. Typically, the reaction mixture is poured into water and the product is extracted with an organic solvent like ethyl acetate.

Visualizations

Amide_Ligation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Carboxylic Acid + Amine Activation Carboxylic Acid Activation Reactants->Activation Reagents Coupling Reagent + Additive Reagents->Activation Solvent Anhydrous Solvent Solvent->Activation Coupling Nucleophilic Attack by Amine Activation->Coupling Monitoring Reaction Monitoring (TLC, LC-MS) Coupling->Monitoring Workup Workup & Purification Monitoring->Workup Product Pure Amide Product Workup->Product

Caption: General workflow for amine-carboxylic acid ligation.

Coupling_Reagent_Mechanism cluster_carbodiimide Carbodiimide Pathway (e.g., EDC) cluster_uronium Uronium Salt Pathway (e.g., HATU) CarboxylicAcid1 R-COOH O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid1->O_Acylisourea +EDC EDC EDC Amide1 Amide + Urea byproduct O_Acylisourea->Amide1 + R'-NH2 ActiveEster Active Ester Intermediate O_Acylisourea->ActiveEster + HOBt/NHS Amine1 R'-NH2 HOBt HOBt/NHS ActiveEster->Amide1 + R'-NH2 CarboxylicAcid2 R-COOH ActivatedEster Activated Ester CarboxylicAcid2->ActivatedEster + HATU/Base HATU HATU + Base Amide2 Amide Product ActivatedEster->Amide2 + R'-NH2 Amine2 R'-NH2

Caption: Simplified mechanisms of common coupling reagents.

Troubleshooting_Tree Start Low Yield or Failed Reaction? CheckReagents Are reagents fresh & solvent anhydrous? Start->CheckReagents YesReagents Yes CheckReagents->YesReagents NoReagents No CheckReagents->NoReagents CheckSolubility Are reactants fully dissolved? YesReagents->CheckSolubility ReplaceReagents Replace reagents, use dry solvent. NoReagents->ReplaceReagents YesSolubility Yes CheckSolubility->YesSolubility NoSolubility No CheckSolubility->NoSolubility CheckCouplingReagent Is the coupling reagent strong enough? YesSolubility->CheckCouplingReagent ChangeSolvent Try a different anhydrous solvent. NoSolubility->ChangeSolvent YesCoupling Yes CheckCouplingReagent->YesCoupling NoCoupling No CheckCouplingReagent->NoCoupling ConsiderStoichiometry Optimize reactant stoichiometry. YesCoupling->ConsiderStoichiometry StrongerReagent Use a stronger reagent (e.g., HATU, COMU). NoCoupling->StrongerReagent DoubleCouple Consider double coupling. ConsiderStoichiometry->DoubleCouple

References

Technical Support Center: Navigating Steric Hindrance in PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter related to steric hindrance during your PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of PEGylation, and how does it affect my experiments?

A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups in a molecule obstructs a chemical reaction.[1] In PEGylation, the bulky nature of the polyethylene glycol (PEG) chain can physically block the reactive sites on your target molecule (e.g., protein, peptide, or nanoparticle), preventing or slowing down the conjugation reaction.[1][2] This can lead to low PEGylation efficiency, incomplete reactions, and a heterogeneous product mixture. Furthermore, the attached PEG chain can also sterically hinder the biological activity of the molecule by blocking its interaction with its target receptor or substrate.[3][4]

Q2: How does the length and size of the PEG chain contribute to steric hindrance?

A2: The length and molecular weight of the PEG chain are critical factors influencing steric hindrance.

  • Longer PEG chains create a larger hydrophilic shield, which is beneficial for reducing immunogenicity and prolonging circulation half-life. However, these longer chains also cause greater steric hindrance, which can impede the PEGylation reaction itself and block the active sites of the conjugated molecule.

  • Shorter PEG chains may not provide sufficient steric shielding to achieve the desired therapeutic benefits.

The optimal PEG chain length is a trade-off between achieving sufficient biological shielding and minimizing detrimental steric hindrance.

Q3: I'm observing low PEGylation yield. Could steric hindrance be the cause, and what are the potential solutions?

A3: Yes, steric hindrance is a common cause of low PEGylation yield. The target functional group on your molecule might be located in a sterically crowded region, making it inaccessible to the PEG reagent.

Here are some troubleshooting steps:

  • Optimize Reaction Conditions: Adjusting the pH, temperature, and reaction time can sometimes improve yields.

  • Increase Molar Excess of PEG: Using a higher molar ratio of the PEG reagent can help drive the reaction towards completion.

  • Consider a Different Linker: Employing a PEG reagent with a longer spacer arm can help overcome steric hindrance at the conjugation site.

  • Site-Specific PEGylation: If possible, genetically engineer your protein to introduce a reactive residue (like cysteine) in a more accessible location.

G start Low PEGylation Yield Observed check_hindrance Is Steric Hindrance Suspected? start->check_hindrance optimize_conditions Optimize Reaction Conditions (pH, Temp, Time) check_hindrance->optimize_conditions Yes other_issues Investigate Other Issues (Reagent Quality, Buffer, etc.) check_hindrance->other_issues No increase_peg Increase Molar Excess of PEG optimize_conditions->increase_peg change_linker Use PEG with Longer Spacer Arm increase_peg->change_linker site_specific Consider Site-Specific PEGylation change_linker->site_specific end Improved Yield site_specific->end other_issues->end

Q4: My PEGylated molecule shows reduced biological activity. How can I address this "PEG dilemma"?

A4: The loss of biological activity after PEGylation, often referred to as the "PEG dilemma," is a significant challenge. The attached PEG can shield the active site, preventing it from interacting with its biological target.

Strategies to overcome this include:

  • Site-Specific PEGylation: Attaching the PEG chain at a site distant from the active or binding domain can help preserve activity.

  • Cleavable Linkers: Using linkers that are stable in circulation but cleave under specific conditions at the target site (e.g., acidic tumor microenvironment, presence of specific enzymes) can release the native molecule.

  • Optimizing PEG Size: A shorter PEG chain might be sufficient to improve pharmacokinetics without completely abolishing activity.

G cluster_0 PEGylated Molecule cluster_1 Biological Target peg_molecule Molecule-PEG target Receptor/Substrate peg_molecule->target Steric Hindrance (Blocked Interaction)

Troubleshooting Guides

Problem 1: Inconsistent PEGylation Results Batch-to-Batch

Possible Cause: Variation in the degree of PEGylation due to subtle changes in reaction conditions or reagent quality, exacerbated by steric hindrance.

Solutions:

ParameterRecommendationRationale
PEG Reagent Use monodisperse PEG if possible. Characterize the polydispersity of your PEG reagent.Polydisperse PEGs can lead to a heterogeneous mixture of products, making batch-to-batch consistency challenging.
Reaction Buffer Prepare fresh buffer for each reaction and ensure consistent pH.The reactivity of many functional groups is highly pH-dependent.
Temperature Control Maintain a consistent temperature throughout the reaction.Temperature fluctuations can affect reaction kinetics.
Mixing Ensure consistent and gentle mixing for the duration of the reaction.Inadequate mixing can lead to localized concentration differences and incomplete reactions.
Problem 2: Aggregation of the Final PEGylated Conjugate

Possible Cause: Insufficient PEGylation, where the PEG chains do not provide an adequate hydrophilic shield to prevent aggregation of the parent molecule.

Solutions:

  • Increase Degree of PEGylation: This can be achieved by increasing the molar excess of the PEG reagent or optimizing reaction conditions for higher efficiency.

  • Purification Method: Utilize size-exclusion chromatography (SEC) immediately after the reaction to separate the PEGylated conjugate from unreacted protein and aggregated species.

  • Formulation Buffer: Ensure the final product is stored in a buffer that promotes stability.

Experimental Protocols

General Protocol for NHS Ester-Based PEGylation of a Protein

This protocol outlines a general procedure for conjugating an mPEG-NHS ester to primary amines (e.g., lysine residues) on a protein.

  • Protein Preparation:

    • Dissolve the protein in a suitable buffer at a pH of 7.0-8.0 (e.g., phosphate-buffered saline, PBS).

    • Ensure the buffer does not contain primary amines (e.g., Tris), which would compete with the protein for the NHS ester.

  • PEG Reagent Preparation:

    • Immediately before use, dissolve the mPEG-NHS ester in the same reaction buffer or a compatible anhydrous solvent like DMSO.

  • Conjugation Reaction:

    • Add the desired molar excess of the mPEG-NHS ester solution to the protein solution. A typical starting point is a 10- to 20-fold molar excess.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching:

    • Stop the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM to react with any remaining unreacted NHS esters.

    • Incubate for 15-30 minutes.

  • Purification:

    • Remove unreacted PEG and quenching agent using a suitable method such as size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Analyze the purified conjugate to determine the degree of PEGylation, purity, and activity using techniques like SDS-PAGE, mass spectrometry, and HPLC.

G protein_prep Protein Preparation (pH 7.0-8.0) conjugation Conjugation Reaction (1-2h RT or O/N 4°C) protein_prep->conjugation peg_prep PEG-NHS Ester Preparation peg_prep->conjugation quenching Quenching (Tris or Glycine) conjugation->quenching purification Purification (SEC or Dialysis) quenching->purification characterization Characterization (SDS-PAGE, MS, HPLC) purification->characterization

Analytical Methods for Assessing PEGylation

A combination of analytical techniques is often necessary for a comprehensive characterization of PEGylated products.

Analytical TechniqueInformation Provided
SDS-PAGE Qualitative assessment of PEGylation (increase in molecular weight).
Size-Exclusion Chromatography (SEC-HPLC) Separation of PEGylated species from unreacted protein and free PEG; assessment of aggregation.
Reversed-Phase HPLC (RP-HPLC) Separation of different PEGylated isomers.
Mass Spectrometry (MS) Determination of the exact molecular weight and degree of PEGylation.
Enzyme-Linked Immunosorbent Assay (ELISA) Measurement of the concentration of PEGylated proteins and assessment of immunogenicity.

References

how to confirm successful conjugation to Azido-PEG9-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG9-CH2COOH. This guide provides detailed troubleshooting and frequently asked questions (FAQs) to help you successfully confirm the conjugation of this bifunctional PEG linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to confirm a successful conjugation reaction with this compound?

Confirmation of a covalent bond between the PEG linker and your molecule of interest is critical. A combination of analytical techniques is often recommended for unambiguous evidence. The most common methods include:

  • Mass Spectrometry (MS): Directly measures the mass increase in the target molecule corresponding to the addition of the this compound linker.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Separates the conjugated product from unreacted starting materials. A shift in retention time indicates a change in the molecule's size or hydrophobicity.[2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the identification of signals from the PEG linker on the target molecule or the disappearance of signals from the reactive group.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugations, a successful reaction is qualitatively shown by a molecular weight shift (a higher band on the gel).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can detect the disappearance of the characteristic azide peak (~2100 cm⁻¹) if the azide end was used for conjugation, or changes in the carbonyl region (~1700 cm⁻¹) if the carboxylic acid was used.

Q2: How do I choose the right analytical technique for my experiment?

The optimal technique depends on the nature of your target molecule (e.g., protein, small molecule), the available equipment, and the level of detail required.

TechniquePrincipleWhat It ConfirmsAdvantagesDisadvantages
Mass Spectrometry (MS) Measures mass-to-charge ratioCovalent addition of the PEG linker and degree of PEGylation.High sensitivity and accuracy; provides direct evidence of conjugation.Polydispersity of PEG can complicate spectra; requires specialized equipment.
SEC-HPLC Separation by hydrodynamic sizeIncreased molecular size post-conjugation.Excellent for separating conjugate from starting material; can quantify conjugation extent.Indirect evidence; requires significant size difference for clear separation.
¹H NMR Spectroscopy Measures nuclear spin transitionsPresence of PEG backbone protons and disappearance of reactive group protons.Provides detailed structural information and can quantify the degree of functionalization.PEG backbone signal can obscure other peaks; lower sensitivity than MS.
SDS-PAGE Separation by molecular weightIncreased molecular weight of proteins.Simple, rapid, and widely available for protein analysis.Qualitative, not quantitative; low resolution for small mass changes.
FTIR Spectroscopy Measures absorption of infrared lightDisappearance of azide or changes in carbonyl functional groups.Fast and non-destructive.Not suitable for complex mixtures; may lack the sensitivity to detect subtle changes.
Q3: Which functional group on this compound is the reactive site?

This linker is heterobifunctional, meaning the reaction can proceed via one of two routes:

  • Via the Carboxylic Acid (-COOH): The carboxylic acid is typically activated (e.g., using EDC/NHS chemistry) to form an active ester, which then readily reacts with primary amines (-NH₂) on your target molecule (e.g., lysine residues on a protein) to form a stable amide bond.

  • Via the Azide (-N₃): The azide group is used in "click chemistry." It reacts with an alkyne-functionalized target molecule in either a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) azide-alkyne cycloaddition to form a stable triazole linkage.

Confirmation methods should be chosen to verify the formation of the specific new bond (amide or triazole) and the consumption of the corresponding functional group.

Troubleshooting Guides

Mass Spectrometry Issues

Q: My mass spectrum is very complex and difficult to interpret. What could be the cause and how can I fix it?

  • Possible Cause: The inherent polydispersity of PEG linkers can lead to a distribution of masses rather than a single sharp peak. Additionally, in ESI-MS, PEGylated molecules can acquire multiple charges, further congesting the spectrum.

  • Solution:

    • Use Deconvolution Software: Powerful deconvolution algorithms, such as the Bayesian protein reconstruction tool, can process the complex charge state distribution to calculate an accurate zero-charge mass.

    • Post-Column Amine Addition: For LC-MS analysis, the post-column addition of a charge-stripping agent like triethylamine (TEA) can simplify the mass spectrum by reducing the number of charge states, making interpretation easier.

Q: I don't see a peak corresponding to my conjugated product in the mass spectrum. What went wrong?

  • Possible Cause: This could indicate a failed or low-yield conjugation reaction, improper sample purification where the product was lost, or an issue with the mass spectrometer settings.

  • Solution:

    • Verify Reaction Conditions: Ensure that the pH, temperature, and reagent concentrations were optimal for the chosen conjugation chemistry.

    • Check Purification: Analyze a crude, unpurified sample to see if any product was formed before the purification step.

    • Optimize MS Method: Ensure the mass range of the instrument is set correctly to detect your expected product mass. For large PEGylated proteins, a system with high mass accuracy and resolution is beneficial.

Workflow & Troubleshooting Logic

The following diagram outlines a general workflow for conjugation and confirmation, followed by a troubleshooting decision tree for common issues.

experimental_workflow cluster_workflow Experimental Workflow cluster_analysis Analysis Methods A Molecule of Interest + this compound B Conjugation Reaction (e.g., EDC/NHS or Click Chemistry) A->B C Purification (e.g., SEC, Dialysis) B->C D Analysis & Confirmation C->D E Successfully Conjugated Product D->E MS Mass Spectrometry D->MS HPLC HPLC D->HPLC NMR NMR D->NMR Other SDS-PAGE, FTIR D->Other

Caption: General workflow for conjugation and subsequent analysis.

troubleshooting_guide cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions start Analysis shows no or low conjugation yield reagents Are starting materials valid? start->reagents conditions Were reaction conditions optimal? start->conditions purification Was the product lost during purification? start->purification sol_reagents Verify reagent quality & activity via control reaction. Check for degradation. reagents->sol_reagents sol_conditions Optimize pH, temperature, reaction time, & molar ratio of reactants. conditions->sol_conditions sol_purification Analyze pre-purification sample. Adjust purification method (e.g., different MWCO, gradient). purification->sol_purification

Caption: Troubleshooting logic for poor conjugation results.

NMR Spectroscopy Issues

Q: The ¹H NMR spectrum is dominated by the large PEG signal around 3.6 ppm, obscuring the signals I need to see. How can I confirm conjugation?

  • Possible Cause: The repeating ethylene glycol units (-O-CH₂-CH₂-) of the PEG chain produce a very large, broad signal that can overlap with other important resonances.

  • Solution:

    • Use a High-Field NMR: Analyzing samples on a higher field instrument (e.g., 600 MHz) can improve signal dispersion and may resolve overlapping peaks.

    • Derivatize with a Reporter Molecule: If you are trying to quantify the azide functionality, a highly effective method is to react the Azido-PEG linker with an alkyne-containing reporter molecule via a click reaction. Choose a reporter with protons that have a distinct chemical shift far downfield from the PEG signal. For example, an aromatic alkyne will introduce triazole protons that appear downfield, which can be easily integrated to quantify the azide substitution.

Chromatography & Electrophoresis Issues

Q: My SEC-HPLC chromatogram does not show a clear separation between the starting material and the product.

  • Possible Cause: The change in hydrodynamic radius upon conjugation may not be sufficient for baseline separation, especially if the starting molecule is already large or if the PEG linker is relatively small.

  • Solution:

    • Use an Orthogonal Method: Confirm conjugation using a mass-based method like MS, which does not depend on the molecule's size in solution.

    • Switch to Reverse-Phase HPLC (RP-HPLC): RP-HPLC separates based on hydrophobicity. PEGylation increases the hydrophilicity of a molecule, which will cause it to elute earlier (at a lower retention time) on a C4, C8, or C18 column. This often provides better separation than SEC.

Q: The band shift on my SDS-PAGE gel is smaller than expected for my PEGylated protein.

  • Possible Cause: PEGylated proteins often migrate anomalously on SDS-PAGE gels. The PEG chain's large hydrodynamic volume can make the protein appear significantly larger than its actual molecular weight, but this effect is not always linear or predictable.

  • Solution:

    • Use as Qualitative Evidence: Consider the band shift as qualitative proof of conjugation, but do not rely on it to determine the precise molecular weight or the degree of PEGylation.

    • Confirm with MS: Use MALDI-TOF or ESI-LC/MS to determine the accurate mass of the PEGylated protein and the number of PEG chains attached.

Key Experimental Protocols

Protocol 1: Confirmation by MALDI-TOF Mass Spectrometry

This protocol is suitable for confirming the conjugation of this compound to a protein or large peptide.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of your unconjugated (control) and purified conjugated protein in a suitable volatile buffer (e.g., 10 mM ammonium acetate).

    • Prepare the MALDI matrix solution (e.g., sinapinic acid at 10 mg/mL in 50:50 acetonitrile:water with 0.1% TFA).

  • Spotting the Plate:

    • On the MALDI target plate, spot 1 µL of the matrix solution.

    • Immediately add 1 µL of your protein sample to the matrix spot and mix gently by pipetting up and down.

    • Allow the spot to air dry completely, forming a crystalline matrix.

  • Data Acquisition:

    • Analyze the sample in a MALDI-TOF mass spectrometer using the linear, positive ion mode.

    • Set the mass range to encompass the expected molecular weights of both the unconjugated and conjugated protein.

  • Data Analysis:

    • Compare the mass spectrum of the conjugated sample to the control.

    • A successful conjugation will show a new peak (or a distribution of peaks) at a higher mass corresponding to the mass of the protein plus the mass of the this compound linker (~487.5 Da). Multiple additions will result in peaks separated by the linker mass.

Protocol 2: Confirmation by Size-Exclusion HPLC (SEC-HPLC)

This protocol is used to assess the increase in molecular size after conjugation.

  • System Preparation:

    • Equilibrate an SEC-HPLC column appropriate for the molecular weight range of your protein with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0) at a constant flow rate.

  • Sample Analysis:

    • Inject a known concentration of the unconjugated protein to establish its characteristic retention time.

    • Inject the same concentration of the purified conjugated protein sample.

  • Data Analysis:

    • Compare the chromatograms. A successful conjugation results in a new peak that elutes earlier (has a shorter retention time) than the peak for the unconjugated protein, indicating an increase in hydrodynamic radius. The peak area can be used to estimate the percentage of conjugated material.

Characteristic Spectral Data
Functional GroupTechniqueCharacteristic Signal / Peak
Azide (-N₃) FTIRStrong, sharp absorption at ~2100 cm⁻¹ .
Carboxylic Acid (-COOH) FTIRCarbonyl (C=O) stretch at ~1700-1725 cm⁻¹ and a broad O-H stretch from 2500-3300 cm⁻¹ .
PEG Backbone (-CH₂CH₂O-) ¹H NMRLarge, characteristic signal at ~3.6 ppm .
Amide Carbonyl (R-CO-NH-R') FTIRStrong absorption at ~1650-1690 cm⁻¹ (Amide I band).

References

Technical Support Center: Post-Reaction Purification of Azido-PEG9-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when removing excess Azido-PEG9-CH2COOH and similar PEG reagents after a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after my reaction?

A1: Removing unreacted this compound is critical for the purity of your final conjugate. Excess PEG linker can interfere with downstream applications and analytics, leading to inaccurate characterization and reduced efficacy of your biomolecule.

Q2: What are the most common methods for removing unconjugated this compound?

A2: The primary methods for removing smaller, unreacted PEG linkers from larger biomolecules are based on differences in size and physicochemical properties. The most common techniques include:

  • Size-Exclusion Chromatography (SEC) / Desalting: This is a rapid and effective method for separating molecules based on their size.[1]

  • Dialysis / Ultrafiltration: These techniques separate molecules based on their ability to pass through a semi-permeable membrane with a specific molecular weight cutoff (MWCO).[1]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity and is particularly useful for purifying peptides and smaller biomolecules.[1]

Q3: How do I choose the best purification method for my experiment?

A3: The choice of purification method depends on several factors, including the size and properties of your target biomolecule, the required purity, sample volume, and available equipment. The following decision-making workflow can help guide your selection.

G cluster_0 Choosing a Purification Method Start Start Biomolecule Size? Biomolecule Size? Start->Biomolecule Size? Large (>10 kDa) Large (>10 kDa) Biomolecule Size?->Large (>10 kDa) Large Small (<10 kDa) Small (<10 kDa) Biomolecule Size?->Small (<10 kDa) Small Sample Volume? Sample Volume? Large (>10 kDa)->Sample Volume? RP-HPLC RP-HPLC Small (<10 kDa)->RP-HPLC High Purity Needed? High Purity Needed? Sample Volume?->High Purity Needed? Small (<2 mL) Dialysis/Ultrafiltration Dialysis/Ultrafiltration Sample Volume?->Dialysis/Ultrafiltration Large (>2 mL) SEC/Desalting SEC/Desalting High Purity Needed?->SEC/Desalting Yes High Purity Needed?->Dialysis/Ultrafiltration No

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process.

Issue 1: Residual PEG Detected After Purification
Possible Cause Recommended Solution
Inappropriate MWCO for Dialysis Membrane For a small linker like this compound, use a dialysis membrane with a low MWCO (e.g., 1-3 kDa) to ensure the linker can pass through while retaining the larger biomolecule.[1]
Insufficient Dialysis Time or Buffer Volume Dialyze for an extended period (e.g., overnight) with at least two to three changes of a large volume of dialysis buffer (at least 100 times the sample volume).[1]
Poor Separation in SEC If using a desalting column, ensure it has a suitable exclusion limit for your biomolecule. Also, the sample volume should not exceed 30% of the total column bed volume for optimal resolution.
Ineffective RP-HPLC Gradient Optimize the gradient of your organic solvent to improve the separation between your PEGylated product and the unreacted PEG linker.
Issue 2: Low Recovery of the Conjugated Biomolecule
Possible Cause Recommended Solution
Non-specific Binding to Dialysis Membrane Pre-condition the membrane according to the manufacturer's instructions. Consider using a membrane material known for low protein binding, such as regenerated cellulose.
Biomolecule Precipitation on SEC Column Check the solubility of your conjugate in the chosen buffer. You may need to adjust the pH or add solubilizing agents.
Loss of Product During RP-HPLC Ensure the column chemistry is appropriate for your biomolecule. You may need to experiment with different column stationary phases (e.g., C8 instead of C18) to alter selectivity.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) / Desalting

This protocol is ideal for the rapid removal of excess this compound from a larger biomolecule.

Materials:

  • Desalting column (e.g., Sephadex G-25)

  • Equilibration/running buffer (e.g., PBS)

  • Reaction mixture

  • Collection tubes

Procedure:

  • Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the desired buffer. This removes any storage solution and ensures the column is conditioned for the separation.

  • Sample Application: Apply the reaction mixture to the top of the column. For optimal separation, the sample volume should not exceed 30% of the total column volume.

  • Elution: Begin elution with the running buffer. The larger, conjugated biomolecule will elute first, while the smaller, unreacted this compound will be retained in the column's pores and elute later.

  • Fraction Collection: Collect fractions and monitor the absorbance at 280 nm (for proteins) to identify the fractions containing your purified conjugate.

  • Analysis: Pool the fractions containing the purified product and confirm the removal of the excess PEG linker using an appropriate analytical method (e.g., HPLC, MS).

Protocol 2: Dialysis

This protocol is suitable for removing the small PEG linker from a larger biomolecule, especially when dealing with larger sample volumes where some dilution is acceptable.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-3 kDa)

  • Dialysis buffer (e.g., PBS)

  • Reaction mixture

  • Stir plate and stir bar

  • Beaker or container for dialysis

Procedure:

  • Prepare Dialysis Membrane: If using dialysis tubing, cut it to the desired length and prepare it according to the manufacturer's instructions (this may involve boiling and washing). Dialysis cassettes are typically ready to use.

  • Load Sample: Load the reaction mixture into the dialysis tubing/cassette, ensuring to leave some space for a potential increase in volume. Securely close the ends of the tubing or the cassette cap.

  • Dialysis: Place the loaded dialysis tubing/cassette into a beaker containing a large volume of cold dialysis buffer (at least 100 times the sample volume).

  • Place the beaker on a stir plate and add a stir bar to the buffer to ensure continuous mixing. Perform the dialysis at a low temperature (e.g., 4°C) for several hours to overnight.

  • Buffer Exchange: For efficient removal of the excess PEG linker, change the dialysis buffer at least 2-3 times.

  • Sample Recovery: After dialysis is complete, carefully remove the tubing/cassette from the buffer and recover the purified conjugate.

Quantitative Data

The efficiency of removing unconjugated PEG linkers can be assessed using various analytical techniques. Below is a summary of reported efficiencies for similar purification processes.

Purification Method Reported Efficiency Analytical Technique
Size Exclusion Chromatography >95% removal of free PEGHPLC
Dialysis (3.5 kDa MWCO) >99% removal of small moleculesUV-Vis Spectroscopy
Tangential Flow Filtration (TFF) >98% removal of free PEGHPLC

Application Workflow: Antibody-Drug Conjugate (ADC) Synthesis

This compound is often used as a linker in the development of ADCs to improve their pharmacokinetic properties. The following diagram illustrates a general workflow for ADC synthesis.

G cluster_1 ADC Synthesis Workflow Antibody Modification Antibody Modification Linker-Payload Conjugation Linker-Payload Conjugation Antibody Modification->Linker-Payload Conjugation Purification Purification Linker-Payload Conjugation->Purification Characterization Characterization Purification->Characterization

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

References

Technical Support Center: Stability and Troubleshooting of Activated Carboxyl Groups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with activated carboxyl groups, particularly in bioconjugation and amide bond formation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with activated carboxyl groups?

A1: The main stability issue is the susceptibility of the activated intermediate to hydrolysis.[1][2][3] In the widely used EDC/NHS coupling chemistry, both the initial O-acylisourea intermediate formed by EDC and the subsequent NHS-ester are moisture-sensitive and can react with water.[3][4] This hydrolysis reaction competes with the desired reaction with the primary amine, leading to regeneration of the original carboxyl group and a reduction in coupling efficiency. The rate of hydrolysis is significantly influenced by pH and temperature.

Q2: What is the optimal pH for activating carboxyl groups and for the subsequent coupling reaction?

A2: EDC/NHS chemistry involves two steps with distinct optimal pH ranges:

  • Activation Step: The activation of carboxyl groups with EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0 . A common and recommended buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid), as it lacks competing amine and carboxyl groups.

  • Coupling Step: The reaction of the activated NHS-ester with a primary amine is most efficient at a physiological to slightly basic pH, typically between pH 7.2 and 8.5 . Phosphate-buffered saline (PBS), borate buffer, or bicarbonate buffer are suitable for this step. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for the activated carboxyl group.

Q3: How should I store and handle EDC and NHS reagents to ensure their activity?

A3: Both EDC and N-hydroxysuccinimide (NHS) are moisture-sensitive, and proper handling is critical to maintain their reactivity.

  • Storage: Reagents should be stored desiccated at -20°C .

  • Handling: Before opening, always allow the reagent vials to warm to room temperature. This prevents atmospheric moisture from condensing on the cold powder, which would lead to hydrolysis and inactivation of the reagent. Prepare solutions immediately before use, as the stability of these reagents in aqueous solutions is limited.

Q4: What causes protein precipitation or aggregation during a coupling reaction?

A4: Precipitation can occur for several reasons:

  • Loss of Stabilizing Charge: The activation of carboxyl groups neutralizes their negative charge. If these charges are important for maintaining the protein's solubility, their neutralization can lead to aggregation. Using the water-soluble, charged version of NHS, Sulfo-NHS, can help mitigate this issue by adding a charged sulfonate group.

  • High Reagent Concentration: Very high concentrations of EDC have been observed to cause precipitation in some cases.

  • Buffer Incompatibility: The protein may not be stable or soluble in the chosen reaction buffers, leading to aggregation when reagents are added or the pH is changed.

Q5: What are common side reactions, and how can they be minimized?

A5: Besides hydrolysis, other side reactions can occur:

  • N-acylurea Formation: The O-acylisourea intermediate can rearrange to form a stable, unreactive N-acylurea byproduct. This side reaction is more prevalent if the activated intermediate does not quickly react with an amine. Adding NHS or Sulfo-NHS helps to minimize this by converting the unstable O-acylisourea to a more stable NHS-ester, which is less prone to this rearrangement.

  • Racemization: In chiral molecules like amino acids, the activation process can sometimes lead to racemization at the alpha-carbon. This can be minimized by using coupling additives known for low racemization rates (e.g., HATU, COMU) and avoiding high temperatures or excessive amounts of tertiary amine bases.

Troubleshooting Guide

This guide addresses the most common issue encountered during experiments involving activated carboxyl groups: low or no final product yield.

Issue: Low or No Coupling Yield

This is often caused by a combination of factors related to reagent stability and reaction conditions. Use the following table to diagnose and resolve the problem.

Potential Cause Recommended Action & Optimization
Inactive Reagents EDC and NHS are highly sensitive to moisture. Purchase fresh reagents and store them properly in a desiccator at -20°C. Always allow vials to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.
Hydrolysis of Activated Intermediates Both the O-acylisourea and NHS-ester intermediates are susceptible to hydrolysis. Perform the reaction as quickly as possible after adding activation reagents. In a two-step protocol, add the amine-containing molecule promptly after the activation step. Consider performing the reaction at a lower temperature (e.g., 4°C) to slow the rate of hydrolysis, but be aware this will also slow the desired reaction.
Suboptimal pH Verify the pH of your reaction buffers. Use an acidic pH (4.5-6.0) for the EDC/NHS activation step and a neutral to slightly basic pH (7.2-8.5) for the amine coupling step. A two-step protocol with a buffer exchange or pH adjustment between steps is highly recommended.
Inappropriate Buffer System Ensure your buffers do not contain extraneous primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), which will compete with the reaction. Recommended buffers are MES for activation and PBS or Borate buffer for coupling.
Insufficient Reagent Concentration/Incorrect Stoichiometry The optimal molar ratio of reagents can vary. A common starting point is a 2- to 10-fold molar excess of EDC and NHS over the number of carboxyl groups. If the yield is low, try increasing the molar excess of the activation reagents.
Steric Hindrance Bulky chemical groups near the carboxylic acid or the target amine can physically block the reaction from occurring efficiently. This may be overcome by increasing the reaction time, reaction temperature, or using a more potent coupling reagent system (e.g., HATU).
Poor Solubility of Reactants If reactants are not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced. Ensure all components are fully solubilized. For proteins that may aggregate, using Sulfo-NHS instead of NHS can help maintain solubility.

Data Presentation

The stability of the amine-reactive NHS-ester is critically dependent on pH and temperature. Hydrolysis is the primary degradation pathway.

Table 1: Half-life of NHS-Ester Hydrolysis in Aqueous Solution

pHTemperature (°C)Half-life of Active Ester
7.004 - 5 hours
8.04~1 hour
8.6410 minutes

As the data illustrates, a slight increase in pH dramatically decreases the stability of the NHS-ester. Therefore, reactions should be performed promptly after the formation of the activated intermediate.

Experimental Protocols

Protocol: Two-Step Covalent Coupling of a Protein to a Carboxylated Surface using EDC/Sulfo-NHS

This protocol minimizes protein-protein cross-linking by activating the carboxyl groups on a surface first, removing excess activation reagents, and then adding the amine-containing protein.

Materials:

  • Carboxylated Surface (e.g., beads, sensor chip)

  • Protein with primary amines (to be coupled)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Activation Reagents: EDC and Sulfo-NHS

  • Quenching Solution: 1 M Ethanolamine or 1 M Tris-HCl, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20

  • Storage Buffer: PBS or other appropriate buffer

Methodology:

  • Surface Preparation:

    • Equilibrate the carboxylated surface by washing it three times with Activation Buffer.

  • Reagent Solution Preparation (Prepare Fresh):

    • Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.

    • Prepare a solution of 10 mg/mL EDC in ice-cold Activation Buffer.

    • Prepare a solution of 10 mg/mL Sulfo-NHS in ice-cold Activation Buffer.

  • Carboxyl Group Activation:

    • Add the EDC and Sulfo-NHS solutions to the carboxylated surface. A common final concentration is 2 mM EDC and 5 mM Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Washing:

    • Remove the activation solution.

    • Wash the surface 3-5 times with ice-cold Activation Buffer to remove excess EDC and Sulfo-NHS. This step is critical to prevent polymerization when the protein is added.

  • Protein Coupling:

    • Immediately add the protein solution, dissolved in Coupling Buffer (typically at 0.1-1 mg/mL), to the activated surface.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Blocking):

    • Remove the protein solution (this can be saved to assess coupling efficiency).

    • Add the Quenching Solution to the surface and incubate for 15-30 minutes at room temperature to block any remaining active NHS-ester sites.

  • Final Washing:

    • Wash the surface three times with Wash Buffer to remove non-covalently bound protein.

    • Perform a final rinse with Storage Buffer. The surface with the covalently coupled protein is now ready for use or storage.

Visualizations

Stability_Issues ActivatedCarboxyl Activated Carboxyl Group (e.g., O-Acylisourea, NHS-Ester) Hydrolysis Hydrolysis (Inactive Carboxylic Acid) ActivatedCarboxyl->Hydrolysis High pH, Temp, Presence of H₂O DesiredReaction Desired Reaction (Stable Amide Bond) ActivatedCarboxyl->DesiredReaction Presence of Primary Amine SideReaction Side Reactions (N-Acylurea, Racemization) ActivatedCarboxyl->SideReaction Suboptimal Conditions Experimental_Workflow Start Start: Carboxylated Molecule/Surface Activation 1. Activation Add EDC + NHS (pH 4.5-6.0) Start->Activation Wash 2. Optional Wash (Remove excess EDC/NHS) Activation->Wash Coupling 3. Coupling Add Amine-Molecule (pH 7.2-8.5) Activation->Coupling One-Step Protocol Wash->Coupling Quench 4. Quenching (Block unreacted sites) Coupling->Quench Purify 5. Purification (Remove byproducts) Quench->Purify End End: Stable Conjugate Purify->End

References

Validation & Comparative

A Comparative Guide to Polyethylene Glycol (PEG) Linker Lengths in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of linker technology is a cornerstone of creating effective targeted therapeutics. Among the various strategies, the use of polyethylene glycol (PEG) linkers has become prominent, particularly in the field of antibody-drug conjugates (ADCs). The length of the PEG chain is a critical parameter that can significantly modulate the physicochemical and pharmacological properties of a drug conjugate, ultimately influencing its therapeutic index.[1] This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to inform the selection of optimal linkers for drug delivery systems.

The incorporation of hydrophilic PEG linkers can help overcome challenges associated with hydrophobic drug payloads, such as aggregation and rapid clearance from circulation.[1][2] This allows for the development of conjugates with higher drug-to-antibody ratios (DARs) without compromising their stability and pharmacokinetic profiles.[1][3] The choice of PEG linker length involves a trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.

Comparative Analysis of PEG Linker Lengths

The selection of an appropriate PEG linker length is highly dependent on the specific characteristics of the antibody, the drug payload, and the target. Longer PEG chains generally improve the pharmacokinetic profile of a conjugate, leading to a longer plasma half-life and increased accumulation in tumor tissues. However, this can sometimes be accompanied by a decrease in in vitro potency. The following tables summarize quantitative data from various studies to illustrate the impact of different PEG linker lengths on key performance metrics.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)

PEG Linker LengthADC ModelClearance RatePlasma Half-life (t½)Tumor ExposureKey Findings
Non-PEGylated Anti-CD30-MMAEHighShortLowRapid clearance and low tumor accumulation.
PEG2 Anti-CD30-MMAEModerate-ModerateShowed improved plasma and tumor exposures over non-PEGylated control.
PEG4 Anti-CD30-MMAEModerate-ModerateSimilar PK profile to PEG2, with moderate improvements over non-PEGylated ADC.
PEG8 Anti-CD30-MMAELowLongHighSignificant improvement in plasma and tumor exposures; considered an optimal length for minimizing clearance.
PEG12 Anti-CD30-MMAELowLongHighSimilar PK profile to PEG8 and PEG24, indicating a threshold effect.
PEG24 Anti-CD30-MMAELowLongHighMaintained low clearance and high tumor exposure, similar to PEG8 and PEG12.

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Efficacy

PEG Linker LengthADC ModelCell LineIn Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)Key Findings
Non-PEGylated Anti-CD30-MMAEL540cy-11%Minimal efficacy in a xenograft model.
PEG2 Anti-CD30-MMAEKarpas-299~10 ng/mL35-45%Potent in vitro cytotoxicity, but modest in vivo efficacy.
PEG4 Anti-CD30-MMAEKarpas-299~10 ng/mL35-45%Similar performance to PEG2.
PEG8 Anti-CD30-MMAEKarpas-299~10 ng/mL75-85%Maintained high in vitro potency with significantly improved in vivo efficacy.
PEG12 Anti-CD30-MMAEKarpas-299~10 ng/mL75-85%Similar high performance to PEG8.
PEG24 Anti-CD30-MMAEKarpas-299~10 ng/mL75-85%Similar high performance to PEG8 and PEG12.
4 kDa Anti-HER2 Affibody-MMAENCI-N87~6.5-fold decrease vs. non-PEGylated-Significant reduction in cytotoxicity with longer PEG chain.
10 kDa Anti-HER2 Affibody-MMAENCI-N87~22.5-fold decrease vs. non-PEGylatedImproved therapeutic effectDespite reduced in vitro cytotoxicity, longer PEG chain improved overall therapeutic effect.

Signaling Pathways and Experimental Workflows

The rational design and evaluation of ADCs with different PEG linker lengths follow a systematic workflow. This process begins with the conjugation of the linker and payload to the antibody, followed by a series of in vitro and in vivo experiments to assess the conjugate's performance.

experimental_workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Antibody Monoclonal Antibody Conjugation Conjugation Reaction Antibody->Conjugation Linker_Payload PEG Linker-Payload Linker_Payload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (DAR, Purity) Purification->Characterization Binding_Assay Target Binding Assay Characterization->Binding_Assay Cytotoxicity_Assay Cytotoxicity Assay Characterization->Cytotoxicity_Assay Stability_Assay Plasma Stability Assay Characterization->Stability_Assay PK_Study Pharmacokinetic Study Characterization->PK_Study Efficacy_Study Xenograft Efficacy Study PK_Study->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study

Preclinical evaluation workflow for an antibody-drug conjugate.

The relationship between PEG linker length and the resulting ADC performance characteristics is a key consideration in the design process.

linker_properties cluster_linker PEG Linker Properties cluster_properties ADC Performance Characteristics Linker_Length PEG Linker Length Solubility Solubility Linker_Length->Solubility Increases Stability Stability Linker_Length->Stability Modulates PK Pharmacokinetics Linker_Length->PK Improves (longer half-life) Efficacy In Vivo Efficacy Linker_Length->Efficacy Generally Increases Cytotoxicity In Vitro Cytotoxicity Linker_Length->Cytotoxicity May Decrease

Impact of PEG linker length on ADC performance.

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of ADCs with varying PEG linker lengths.

1. ADC Conjugation Protocol

This protocol describes the conjugation of a thiol-reactive payload to an antibody via a maleimide-functionalized PEG linker.

  • Materials : Monoclonal antibody in phosphate-buffered saline (PBS), Tris(2-carboxyethyl)phosphine (TCEP), Maleimide-PEG-Payload linker, PBS (pH 7.4), Size-exclusion chromatography (SEC) column.

  • Procedure :

    • Antibody Reduction : The antibody is incubated with a molar excess of TCEP to reduce the interchain disulfide bonds, exposing free thiol groups.

    • Conjugation : The Maleimide-PEG-Payload linker is added to the reduced antibody solution and incubated to allow for the formation of a stable thioether bond.

    • Purification : The resulting ADC is purified from unreacted linker and payload using SEC.

    • Characterization : The drug-to-antibody ratio (DAR) is determined using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC). The purity and aggregation of the ADC are assessed by SEC, and its identity and integrity are confirmed by mass spectrometry.

2. In Vitro Cytotoxicity Assay

This protocol outlines a method for assessing the potency of an ADC against a target cancer cell line.

  • Materials : Target cancer cell line, cell culture medium, ADC, control antibody, and a cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure :

    • Cell Seeding : Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

    • ADC Treatment : The cells are treated with serial dilutions of the ADC and control antibody for a specified period (e.g., 96 hours).

    • Viability Assessment : A cell viability reagent is added to the wells, and the luminescence or fluorescence is measured to determine the number of viable cells.

    • Data Analysis : The results are plotted as cell viability versus ADC concentration, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is calculated.

3. In Vivo Efficacy Study

This protocol describes a xenograft model to evaluate the anti-tumor activity of an ADC.

  • Materials : Immunocompromised mice, target cancer cell line, ADC, and vehicle control.

  • Procedure :

    • Tumor Implantation : The cancer cell line is subcutaneously implanted into the mice.

    • Treatment : Once the tumors reach a predetermined size, the mice are treated with the ADC or a vehicle control, typically via intravenous injection.

    • Monitoring : Tumor volume and body weight are monitored regularly.

    • Endpoint : The study is concluded when the tumors in the control group reach a specified size or at a predetermined time point.

    • Data Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Conclusion

The length of the PEG linker is a critical design parameter in the development of drug conjugates, with a profound impact on their therapeutic index. While shorter PEG linkers may contribute to ADC stability, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, especially for hydrophobic payloads. However, a potential trade-off with in vitro potency may exist. The optimal PEG linker length is likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer targeted therapeutics.

References

A Researcher's Guide to LC-MS Analysis of Azido-PEG9-CH2COOH Conjugates and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise characterization of bioconjugates is paramount. The choice of linker, such as Azido-PEG9-CH2COOH, plays a critical role in the stability, efficacy, and pharmacokinetic profile of therapeutics like antibody-drug conjugates (ADCs). Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the detailed analysis of these complex molecules. This guide provides an objective comparison of this compound conjugates with viable alternatives, supported by experimental data and detailed protocols to inform linker selection and analytical strategy.

The this compound linker is a heterobifunctional molecule featuring a terminal azide group for "click chemistry" conjugation and a carboxylic acid for reaction with primary amines. Its polyethylene glycol (PEG) chain enhances solubility and provides a flexible spacer. Alternatives for comparison have been selected based on variations in PEG chain length, reactive functionalities, and cleavability, all of which can influence LC-MS analysis and the overall properties of the bioconjugate.

Comparative Analysis of Linker Performance in LC-MS

The choice of a PEG linker can significantly impact the chromatographic behavior and mass spectrometric detection of a bioconjugate. The following tables summarize key performance metrics for this compound and its alternatives.

Table 1: Comparison of Physicochemical Properties and Their Impact on LC-MS Analysis

LinkerMolecular Weight ( g/mol )Key FeaturesExpected Impact on LC-MS Analysis
This compound 519.5Long PEG chain, Azide and Carboxyl reactive groups.Increased hydrophilicity may lead to earlier retention times in reversed-phase chromatography compared to less polar conjugates. The azide group is stable for MS analysis.
Azido-PEG3-CH2COOH 343.3Shorter PEG chain, Azide and Carboxyl reactive groups.[1][2]Reduced hydrophilicity compared to PEG9, likely resulting in longer retention times in reversed-phase LC. The smaller mass difference upon conjugation is readily detectable by high-resolution MS.
NHS-PEG4-Maleimide 442.4NHS ester for amine coupling, Maleimide for thiol coupling.[3]The maleimide group can undergo hydrolysis, leading to additional species detectable by MS, which can complicate data analysis.[4] The PEG4 chain provides moderate hydrophilicity.
Maleimide-PEG4-NHS ester 442.4Non-cleavable linker with amine and thiol reactivity.[3]As a non-cleavable linker, it provides stable conjugates. LC-MS analysis is expected to show a single main conjugated species, simplifying spectral interpretation compared to cleavable linkers which may degrade in-source.

Table 2: Typical LC-MS Performance Metrics for Model Protein Conjugates

Linker ConjugateTypical Retention Time (min)Observed Mass Accuracy (ppm)Peak ShapeNotes
Protein-Azido-PEG9-COOH 10.2< 5SymmetricalLonger PEG chain may slightly broaden peaks compared to shorter PEGs.
Protein-Azido-PEG3-COOH 12.5< 5Symmetrical, SharpShorter PEG chain leads to increased retention on C18 columns.
Protein-NHS-PEG4-Maleimide 11.8< 5May show shoulder peaksPotential for succinimide ring hydrolysis can lead to additional, closely eluting species.
Protein-Maleimide-PEG4-NHS 11.5< 5SymmetricalStable conjugation results in a well-defined chromatographic peak.

Note: Retention times are illustrative and highly dependent on the specific protein, column, and gradient conditions used.

Experimental Protocols

Detailed methodologies are crucial for reproducible LC-MS analysis. Below are generalized protocols for the conjugation and analysis of protein conjugates with the discussed linkers.

Protocol 1: Protein Conjugation with Azido-PEG-COOH Linkers
  • Activation of Carboxyl Group: Dissolve Azido-PEG-COOH linker in an anhydrous organic solvent (e.g., DMF or DMSO). Add a 1.2-fold molar excess of both a carbodiimide (e.g., EDC) and N-hydroxysuccinimide (NHS) to the linker solution. Incubate at room temperature for 1 hour to form the NHS ester.

  • Conjugation to Protein: Prepare the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. Add the activated linker solution to the protein solution at a 5- to 20-fold molar excess.

  • Reaction and Quenching: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Quench the reaction by adding a final concentration of 50 mM Tris-HCl.

  • Purification: Remove excess linker and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Protein Conjugation with NHS-PEG-Maleimide Linkers
  • Reaction with Primary Amines: Dissolve the NHS-PEG-Maleimide linker in DMSO. Add the linker solution to the protein in PBS (pH 7.4) at a 10- to 20-fold molar excess.

  • Incubation: React for 1-2 hours at room temperature.

  • Purification: Purify the protein-PEG-Maleimide conjugate using a desalting column to remove unreacted linker.

  • Conjugation to Thiol-containing Molecule: The maleimide-activated protein is now ready for reaction with a molecule containing a free sulfhydryl group.

LC-MS Analysis Protocol
  • Sample Preparation: Dilute the purified conjugate to 0.1 mg/mL in the initial mobile phase.

  • Liquid Chromatography:

    • Column: A reversed-phase column suitable for protein analysis (e.g., C4 or C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 60°C.

  • Mass Spectrometry:

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Mass Range: 300 - 4000 m/z for intact protein analysis.

  • Data Analysis: Deconvolute the multiply charged raw data to obtain the zero-charge mass spectrum of the conjugate. Compare the mass of the conjugate to the unconjugated protein to confirm successful conjugation and determine the degree of labeling.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the analysis of these bioconjugates.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Conjugation Protein Conjugation Purification Purification (SEC/Dialysis) Conjugation->Purification Dilution Sample Dilution Purification->Dilution LC_Separation LC Separation (Reversed-Phase) Dilution->LC_Separation MS_Detection MS Detection (ESI-QTOF/Orbitrap) LC_Separation->MS_Detection Deconvolution Deconvolution of Spectra MS_Detection->Deconvolution Analysis Mass Confirmation & Purity Assessment Deconvolution->Analysis

Fig 1. General workflow for LC-MS analysis of bioconjugates.

Conjugation_Pathways cluster_azido Azido-PEG-COOH Pathway cluster_maleimide NHS-PEG-Maleimide Pathway Protein_NH2 Protein-NH2 Conjugate_A Protein-NH-CO-PEG-Azide Protein_NH2->Conjugate_A EDC/NHS Activated_Linker Azido-PEG-NHS Activated_Linker->Conjugate_A Protein_NH2_B Protein-NH2 Intermediate Protein-NH-CO-PEG-Maleimide Protein_NH2_B->Intermediate Linker_B NHS-PEG-Maleimide Linker_B->Intermediate Conjugate_B Protein-NH-CO-PEG-Maleimide-S-R Intermediate->Conjugate_B Thiol_Molecule R-SH Thiol_Molecule->Conjugate_B

Fig 2. Comparison of conjugation chemistries.

Conclusion

The selection of a linker for bioconjugation is a critical decision that influences not only the biological activity of the final product but also the complexity of its analytical characterization. The this compound linker offers a balance of hydrophilicity and versatile reactivity for click chemistry applications. When choosing an alternative, researchers must consider the trade-offs. Shorter PEG chains, as in Azido-PEG3-CH2COOH, can alter the hydrophobicity and chromatographic retention, which may be advantageous for certain separations. Linkers with different reactive groups, such as NHS-PEG4-Maleimide, introduce alternative conjugation strategies but also potential analytical challenges like in-source decay or hydrolysis. Non-cleavable linkers generally offer greater stability, leading to more straightforward LC-MS analysis. By understanding the interplay between linker chemistry and LC-MS outcomes, researchers can develop more effective and well-characterized bioconjugates.

References

A Comparative Guide to Determining the Degree of PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. An essential critical quality attribute of a PEGylated protein is the degree of PEGylation, which refers to the average number of PEG molecules conjugated to a single protein molecule. Accurate and precise determination of this parameter is paramount for ensuring the consistency, efficacy, and safety of biotherapeutics.

This guide provides an objective comparison of the principal analytical techniques used to determine the degree of PEGylation. We will delve into the experimental methodologies, present quantitative performance data for each, and offer a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Key Analytical Techniques

The selection of an analytical method for determining the degree of PEGylation is a critical decision that depends on several factors, including the desired level of detail (e.g., average degree vs. distribution of PEGylated species), the physicochemical properties of the protein and the attached PEG, and the available instrumentation. The following table summarizes the key quantitative performance metrics for the most common techniques.

Technique Principle Accuracy Precision Sensitivity (LOD/LOQ) Throughput Information Provided
¹H NMR Spectroscopy Quantifies the ratio of PEG-specific proton signals to protein-specific proton signals.HighHighLOD: ~10 µg/mL in biological fluids[1]ModerateAverage degree of PEGylation.[2][3]
SEC-HPLC Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, leading to a shorter retention time.ModerateHigh (RSD <1% for area)[4]LOD: 3.125 µg/mL, LOQ: 12.5 µg/mL for PEG GCSF[5]HighDistribution of PEGylated species, presence of aggregates and free PEG.
MALDI-TOF MS Measures the mass-to-charge ratio of ions. The mass difference between the native and PEGylated protein determines the mass of attached PEG.HighHighHighHighAverage degree of PEGylation, distribution of PEGylated species, and mass of each species.
Colorimetric Assays (TNBS) Indirectly quantifies PEGylation by measuring the decrease in free primary amines on the protein surface after PEGylation.Low to ModerateModerateModerateHighEstimation of the degree of PEGylation based on amine consumption.
Colorimetric Assays (Barium Iodide) Direct quantification of PEG based on the formation of a colored complex between PEG, barium, and iodide.ModerateModerateModerateHighTotal PEG content in a sample.

Experimental Protocols and Workflows

Detailed methodologies for the key analytical techniques are provided below, accompanied by workflow diagrams to illustrate the experimental process.

General Workflow for Determining the Degree of PEGylation

The overall process for determining the degree of PEGylation, regardless of the specific analytical method chosen, follows a general workflow. This involves preparing the PEGylated protein sample, which may include purification to remove unreacted PEG and protein, followed by analysis using the selected instrument, and finally, data processing to calculate the degree of PEGylation.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep1 PEGylation Reaction Mixture prep2 Purification (e.g., SEC, IEX) prep1->prep2 Remove unreacted PEG and protein analysis Instrumental Analysis (NMR, HPLC, MS, etc.) prep2->analysis data Data Acquisition & Processing analysis->data result Calculate Degree of PEGylation data->result

General experimental workflow for determining the degree of PEGylation.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful and quantitative method for determining the average degree of PEGylation. It relies on the distinct and intense signal from the repeating ethylene oxide units of PEG, which can be integrated and compared to the integral of a well-resolved proton signal from the protein.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 0.2-1 mg of the purified and lyophilized PEGylated protein into a microcentrifuge tube.

    • Dissolve the sample in a known volume (e.g., 500 µL) of deuterium oxide (D₂O).

    • Determine the protein concentration of the solution using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum of the sample using a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

    • Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the characteristic PEG signal (a sharp singlet around 3.6-3.7 ppm) and a well-resolved, non-overlapping aromatic proton signal from the protein (typically between 6.5 and 8.0 ppm).

    • Calculate the degree of PEGylation using the following formula:

    Degree of PEGylation = [(Integral of PEG) / (Number of PEG protons)] / [(Integral of Protein Signal) / (Number of Protein Protons)]

G cluster_workflow ¹H NMR Workflow start Purified PEGylated Protein step1 Dissolve in D₂O start->step1 step2 Determine Protein Concentration (A₂₈₀) step1->step2 step3 Acquire ¹H NMR Spectrum step2->step3 step4 Process Spectrum (Integrate Signals) step3->step4 end Calculate Degree of PEGylation step4->end

Workflow for determining the degree of PEGylation by ¹H NMR.
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

SEC-HPLC separates molecules based on their size in solution. PEGylation increases the hydrodynamic radius of a protein, causing it to elute earlier from the SEC column than its unmodified counterpart. This method is particularly useful for resolving different PEGylated species and identifying the presence of aggregates or free PEG.

Experimental Protocol:

  • System Preparation:

    • Equilibrate the SEC-HPLC system with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4). The mobile phase should be optimized to prevent non-specific interactions with the column matrix.

    • Use a column with a pore size appropriate for the size range of the native and PEGylated protein.

  • Sample Preparation:

    • Dissolve the PEGylated protein sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • Chromatographic Analysis:

    • Inject a known volume of the sample onto the SEC column.

    • Monitor the elution profile using a UV detector (typically at 280 nm for proteins) and/or a refractive index (RI) detector for PEG.

    • Run appropriate standards, including the unmodified protein and free PEG, to aid in peak identification.

  • Data Analysis:

    • Identify the peaks corresponding to the different PEGylated species (mono-, di-, poly-PEGylated), the unmodified protein, and any aggregates or free PEG based on their retention times.

    • Integrate the area of each peak. The relative percentage of each species can be calculated from the peak areas.

    • The average degree of PEGylation can be estimated by calculating the weighted average of the different PEGylated species.

G cluster_workflow SEC-HPLC Workflow start PEGylated Protein Sample step1 Dissolve in Mobile Phase & Filter start->step1 step2 Inject onto Equilibrated SEC Column step1->step2 step3 Elute with Isocratic Flow step2->step3 step4 Detect with UV and/or RI Detector step3->step4 step5 Integrate Peak Areas step4->step5 end Determine Distribution of Species step5->end

Workflow for analyzing PEGylated proteins using SEC-HPLC.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a highly accurate method for determining the molecular weight of macromolecules. It directly measures the mass of the PEGylated protein, and by subtracting the mass of the native protein, the total mass of the attached PEG can be determined. This allows for a precise calculation of the average degree of PEGylation and the distribution of different PEGylated species.

Experimental Protocol:

  • Sample and Matrix Preparation:

    • Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).

    • Dissolve the purified PEGylated protein sample in a compatible solvent to a concentration of approximately 1-10 pmol/µL.

  • Sample Spotting:

    • Mix the sample solution with the matrix solution in a 1:1 to 1:10 ratio (sample:matrix).

    • Spot 1-2 µL of the mixture onto a MALDI target plate and allow it to air dry (co-crystallization).

  • Mass Spectrometry Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range. The instrument should be calibrated using standards of known molecular weights.

  • Data Analysis:

    • Identify the peaks corresponding to the singly charged ions ([M+H]⁺) of the unmodified protein and the various PEGylated species.

    • The mass difference between adjacent peaks in a PEGylated series will correspond to the mass of a single PEG chain.

    • Calculate the degree of PEGylation for each species by dividing the mass of the attached PEG by the mass of a single PEG chain.

    • The average degree of PEGylation can be calculated from the relative intensities of the different PEGylated species.

G cluster_workflow MALDI-TOF MS Workflow start Purified PEGylated Protein step1 Prepare Sample & Matrix Solutions start->step1 step2 Mix Sample and Matrix step1->step2 step3 Spot on MALDI Target & Dry step2->step3 step4 Acquire Mass Spectrum step3->step4 step5 Identify Molecular Weights step4->step5 end Determine Degree of PEGylation & Distribution step5->end

Workflow for MALDI-TOF MS analysis of PEGylated proteins.
Colorimetric Assays

Colorimetric assays offer a simpler and higher-throughput alternative for estimating the degree of PEGylation. They are often used for initial screening or in-process control.

The TNBS assay is an indirect method that quantifies the number of free primary amino groups (e.g., on lysine residues and the N-terminus) remaining after PEGylation.

Experimental Protocol:

  • Standard Curve Preparation:

    • Prepare a series of standards with known concentrations of the unmodified protein.

  • Sample Reaction:

    • To a solution of the PEGylated protein and the standards in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5), add the TNBS reagent.

    • Incubate the reaction at 37°C for a defined period (e.g., 2 hours).

  • Measurement:

    • Stop the reaction (e.g., by adding SDS and HCl).

    • Measure the absorbance of the solution at 335 nm.

  • Data Analysis:

    • Construct a standard curve of absorbance versus the concentration of free amines (from the unmodified protein standards).

    • Determine the concentration of free amines in the PEGylated sample from the standard curve.

    • Calculate the degree of PEGylation based on the reduction in the number of free amines compared to the unmodified protein.

This is a direct method that quantifies the amount of PEG based on the formation of a colored complex with barium chloride and iodine.

Experimental Protocol:

  • Standard Curve Preparation:

    • Prepare a series of standards with known concentrations of the specific PEG used for conjugation.

  • Sample Reaction:

    • Mix the PEGylated protein sample and the standards with a solution of barium chloride and iodine.

  • Measurement:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 535 nm).

  • Data Analysis:

    • Construct a standard curve of absorbance versus PEG concentration.

    • Determine the concentration of PEG in the PEGylated sample from the standard curve.

    • Calculate the degree of PEGylation by dividing the molar concentration of PEG by the molar concentration of the protein.

G cluster_workflow Colorimetric Assay Workflow start PEGylated Protein & Standards step1 Add Colorimetric Reagent (e.g., TNBS or Barium Iodide) start->step1 step2 Incubate step1->step2 step3 Measure Absorbance step2->step3 step4 Construct Standard Curve step3->step4 end Calculate Degree of PEGylation step4->end

General workflow for colorimetric determination of PEGylation.

Concluding Remarks

The choice of the analytical method for determining the degree of PEGylation is a critical step in the development and quality control of PEGylated biotherapeutics. While high-resolution techniques like NMR and mass spectrometry provide detailed and accurate information, chromatographic and colorimetric methods offer advantages in terms of throughput and simplicity. A thorough understanding of the principles, strengths, and limitations of each technique, as outlined in this guide, will enable researchers to select the most appropriate method to ensure the quality and consistency of their PEGylated products. It is often beneficial to use orthogonal methods to obtain a comprehensive characterization of the PEGylated molecule.

References

Azido-PEG9-CH2COOH alternatives for bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Azido-PEG9-CH2COOH Alternatives for Bioconjugation

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design and synthesis of bioconjugates. This compound is a widely used heterobifunctional linker, featuring an azide group for "click chemistry" and a carboxylic acid for reaction with amines. However, a variety of alternative linkers are available, offering distinct advantages in terms of reaction kinetics, stability, and biocompatibility. This guide provides an objective comparison of common alternatives to this compound, supported by experimental data and detailed protocols to inform your bioconjugation strategies.

Core Alternatives and Their Chemistries

The primary alternatives to the azide-alkyne cycloaddition chemistry offered by Azido-PEG-COOH linkers can be categorized by their reactive functional groups. These include linkers for strain-promoted alkyne-azide cycloaddition (SPAAC), inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, and traditional amine- and thiol-reactive chemistries.

Key considerations when choosing a linker include:

  • Reaction Kinetics: The speed of the conjugation reaction is crucial, especially when working with sensitive biomolecules.

  • Bioorthogonality: The ability of the reaction to proceed in a complex biological environment without cross-reactivity with native functional groups is paramount for in vivo applications.[1]

  • Stability: The resulting covalent bond must be stable under physiological conditions.

  • PEG Linker Length: The length of the polyethylene glycol (PEG) spacer influences solubility, steric hindrance, and the pharmacokinetic properties of the bioconjugate.[2]

Performance Comparison of Key Linker Chemistries

The following table summarizes the performance of different bioconjugation chemistries relative to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) used with azido-PEG linkers.

Linker ChemistryReactive GroupsSecond-Order Rate Constant (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
CuAAC Azide + Terminal Alkyne10² - 10³High yield, stable triazole linkage.Requires copper catalyst, which can be cytotoxic.
SPAAC Azide + Strained Alkyne (e.g., DBCO, BCN)~1Copper-free, highly biocompatible, excellent for in vivo applications.Can have slower kinetics than CuAAC and iEDDA.
iEDDA Tetrazine + Strained Alkene (e.g., TCO)up to 10⁶Exceptionally fast kinetics, highly bioorthogonal.Tetrazine can be unstable in some aqueous buffers.
Maleimide-Thiol Maleimide + Thiol (Cysteine)10² - 10³Highly efficient and specific for cysteine residues.Thioether bond can be susceptible to retro-Michael addition, leading to deconjugation.
NHS Ester-Amine NHS Ester + Amine (Lysine)10¹ - 10²Well-established chemistry, readily available reagents.Can lead to heterogeneous products due to multiple lysine residues on proteins; NHS esters are prone to hydrolysis.

Impact of PEG Linker Length on Bioconjugate Properties

The length of the PEG spacer significantly impacts the physicochemical properties of the resulting bioconjugate.

PropertyShorter PEG Linkers (e.g., PEG4, PEG9)Longer PEG Linkers (e.g., PEG24, PEG48)
Solubility Moderate improvement in aqueous solubility.Significant enhancement of solubility, particularly for hydrophobic payloads.
Steric Hindrance Minimal steric hindrance, potentially allowing for better target binding.Can introduce steric hindrance, which may interfere with binding to target receptors.
Pharmacokinetics Shorter in vivo half-life.Increased hydrodynamic radius, leading to a longer circulation half-life.
Immunogenicity Less effective at masking immunogenic epitopes.More effective at shielding the bioconjugate from the immune system.

Visualizing Bioconjugation Workflows

The following diagrams illustrate the chemical structures of common linker alternatives and a typical experimental workflow for antibody-drug conjugate (ADC) synthesis using bioorthogonal chemistry.

Chemical Structures of Azido-PEG-COOH Alternatives cluster_azido Azido-PEG-COOH cluster_dbco DBCO-PEG-COOH cluster_tco TCO-PEG-COOH cluster_maleimide Maleimide-PEG-COOH cluster_nhs NHS-PEG-COOH Azido N3-PEG-COOH DBCO DBCO-PEG-COOH TCO TCO-PEG-COOH Maleimide Maleimide-PEG-COOH NHS NHS-PEG-COOH G General Workflow for ADC Synthesis via Bioorthogonal Chemistry A Antibody C Antibody Modification (e.g., with Tetrazine-NHS ester) A->C 1. Activation B Linker-Payload Conjugate (e.g., TCO-PEG-Drug) E Bioorthogonal Ligation (iEDDA Reaction) B->E D Tetrazine-Modified Antibody C->D 2. Modification D->E 3. Click Reaction F Purification (e.g., Size-Exclusion Chromatography) E->F 4. Purification G Antibody-Drug Conjugate (ADC) F->G 5. Final Product

References

A Comparative Guide to Assessing the Purity of Synthesized PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of Proteolysis Targeting Chimeras (PROTACs) has spurred significant interest in their chemical synthesis and biological evaluation. Ensuring the purity of these heterobifunctional molecules is a critical step in drug development, as impurities can significantly impact biological activity, toxicity, and overall data reproducibility. This guide provides an objective comparison of the most common analytical techniques for assessing the purity of synthesized PROTACs: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Techniques

The choice of analytical method for purity assessment depends on various factors, including the developmental stage of the PROTAC, the nature of potential impurities, and the desired level of analytical detail. The following table summarizes the key performance characteristics of HPLC-UV, UPLC-MS, and qNMR for PROTAC purity analysis.

FeatureHPLC-UVUPLC-MSqNMR
Principle Chromatographic separation based on polarity, with UV detection.Chromatographic separation with detection by mass-to-charge ratio.Nuclear magnetic resonance signal intensity is directly proportional to the molar concentration.
Primary Use Routine purity determination and quantification of major components and known impurities.Impurity identification and quantification, especially at trace levels.Absolute purity determination and structural elucidation.
Limit of Detection (LOD) ~0.01% (UV detector)[1]pg/mL to low ng/mL range.[2][3][4]Better than 10 μM.
Limit of Quantification (LOQ) Typically 3x LOD.Low ng/mL range.Dependent on desired accuracy and experiment time.
**Linearity (R²) **Typically >0.99.Typically >0.99.Typically >0.999.
Precision (%RSD) Typically <2%.Intra- and inter-day precision typically ≤15%.Can achieve <1% for high-purity materials.
Strengths - Robust and widely available.- Excellent for routine quality control.- Good precision and linearity.- High sensitivity and selectivity.- Provides molecular weight information for impurity identification.- High throughput.- Primary analytical method for absolute purity.- Does not require a reference standard of the analyte.- Provides structural information.
Weaknesses - May not detect impurities without a UV chromophore.- Co-elution can lead to inaccurate quantification.- Requires reference standards for impurity identification.- Ionization suppression/enhancement can affect accuracy.- Higher instrument cost and complexity.- Lower sensitivity compared to MS.- Signal overlap can be an issue for complex molecules.- Requires a certified internal standard for absolute quantification.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for each of the discussed analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is a general guideline for the purity determination of a PROTAC by HPLC with UV detection.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

  • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection Wavelength: A wavelength where the PROTAC and potential impurities have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized PROTAC.

  • Dissolve in a suitable solvent (e.g., DMSO, acetonitrile, or methanol) to a concentration of 1 mg/mL.

  • Further dilute with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak corresponding to the PROTAC.

  • Purity (%) = (Area of PROTAC peak / Total area of all peaks) x 100

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

This protocol outlines the steps for the sensitive detection and identification of a PROTAC and its impurities.

1. Instrumentation:

  • UPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer like TOF or Orbitrap).

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A rapid gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40-50 °C.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the PROTAC structure.

  • Scan Mode: Full scan for impurity identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

  • Optimize parameters such as capillary voltage, cone voltage, and gas flows for the specific PROTAC.

4. Sample Preparation:

  • Similar to the HPLC protocol, but samples are typically diluted to a lower final concentration (e.g., 1-10 µg/mL) due to the higher sensitivity of the MS detector.

5. Data Analysis:

  • Purity can be estimated based on the peak areas in the Total Ion Chromatogram (TIC).

  • Impurities are identified by their accurate mass measurements and fragmentation patterns.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol describes the determination of the absolute purity of a PROTAC using qNMR with an internal standard.

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a probe suitable for quantitative experiments.

  • NMR data processing software.

2. Sample Preparation:

  • Internal Standard Selection: Choose a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity, is stable, does not react with the PROTAC, and has signals that do not overlap with the PROTAC's signals.

  • Weighing: Accurately weigh a specific amount of the PROTAC (e.g., 5-20 mg) and the internal standard (e.g., 5-10 mg) into the same vial.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) in which both the PROTAC and the internal standard are fully soluble.

  • Transfer: Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Pulse Program: Use a single pulse experiment.

  • Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure full relaxation of all protons. A typical value is 30-60 seconds.

  • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>150:1 for accurate quantification).

  • Other Parameters: Optimize parameters like pulse width and spectral width.

4. Data Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, characteristic signal for both the PROTAC and the internal standard.

  • The purity is calculated using the following formula:

    Purity_PROTAC (%) = (I_PROTAC / N_PROTAC) * (N_IS / I_IS) * (MW_PROTAC / m_PROTAC) * (m_IS / MW_IS) * Purity_IS

    Where:

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard

Potential Impurities in PROTAC Synthesis

The complex, multi-step synthesis of PROTACs can lead to various impurities. Understanding the potential side products is crucial for selecting the appropriate analytical method for their detection and quantification. Common impurities include:

  • Unreacted Starting Materials: Incomplete conversion of the warhead, E3 ligase ligand, or linker precursors.

  • Side Products from Coupling Reactions: Byproducts from amide bond formation, click chemistry, or other conjugation methods.

  • Products of Incomplete Deprotection: Residual protecting groups on the warhead, E3 ligase ligand, or linker.

  • Isomers: Diastereomers or enantiomers, particularly if chiral centers are present.

  • Degradation Products: Hydrolysis or oxidation of the final PROTAC molecule.

Visualizing the Workflow and Logic

experimental_workflow

decision_tree

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.